molecular formula C11H14N2O B1428667 trans-5-aMino-2-oxo-6-phenylpiperidine CAS No. 61298-37-1

trans-5-aMino-2-oxo-6-phenylpiperidine

カタログ番号: B1428667
CAS番号: 61298-37-1
分子量: 190.24 g/mol
InChIキー: BKFJIBKJLGSOGY-GXSJLCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5R,6S)-5-Amino-6-phenylpiperidin-2-one is a chiral piperidin-2-one derivative of interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate or a key chiral scaffold for the development of novel bioactive molecules. Piperidinone cores with stereochemical specificity are frequently explored in drug discovery, particularly in the synthesis of receptor antagonists . For instance, structurally related (S)-6-methyl-5-phenylpiperidin-2-one derivatives have been investigated as potent CGRP receptor antagonists for the potential treatment of migraine . The specific stereochemistry of (5R,6S)-5-Amino-6-phenylpiperidin-2-one provides a defined three-dimensional structure that is critical for studying stereospecific interactions with biological targets. Researchers may utilize this compound in the design and synthesis of new chemical entities, as a building block in parallel synthesis, or for probing biochemical pathways. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

特性

CAS番号

61298-37-1

分子式

C11H14N2O

分子量

190.24 g/mol

IUPAC名

(5S,6R)-5-amino-6-phenylpiperidin-2-one

InChI

InChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1

InChIキー

BKFJIBKJLGSOGY-GXSJLCMTSA-N

異性体SMILES

C1CC(=O)N[C@H]([C@@H]1N)C2=CC=CC=C2

正規SMILES

C1CC(=O)NC(C1N)C2=CC=CC=C2

ピクトグラム

Irritant

製品の起源

United States
Foundational & Exploratory

Synthesizing the Core: A Technical Guide to trans-5-Amino-2-oxo-6-phenylpiperidine and Its Role in NK1 Receptor Antagonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-peptide Substance P (NK1) receptor antagonists marked a paradigm shift in the pharmacological management of emesis, chronic pain, and neurogenic inflammation[1]. Central to the discovery of these highly potent agents—most notably the piperidine derivative CP-99,994—is the conformationally restricted ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-lactam intermediate, 5-amino-2-oxo-6-phenylpiperidine[2]. This in-depth technical guide explores the structural mechanics, stereoselective synthesis, and downstream applications of the trans-isomer of this scaffold (trans-5-amino-6-phenylpiperidin-2-one). By detailing the causality behind specific synthetic steps, this guide provides researchers with a self-validating framework for the preparation and utilization of this critical medicinal chemistry building block.

Structural Chemistry & Conformational Mechanics

trans-5-Amino-2-oxo-6-phenylpiperidine (C₁₁H₁₄N₂O) is a substituted


-lactam. The presence of the C2-carbonyl group enforces a significant conformational restriction on the piperidine ring, shifting it from a highly flexible chair conformation to a more rigid half-chair or distorted boat conformation.
  • Stereochemical Implications: In the trans-isomer, the C5-primary amine and the C6-phenyl group are situated on opposite faces of the heterocycle. This geometric constraint forces one substituent into a pseudo-equatorial position and the other into a pseudo-axial position.

  • Thermodynamic Stability: Because the cis-isomer allows both bulky groups to adopt pseudo-equatorial positions simultaneously, it is thermodynamically favored. Consequently, the trans-isomer is typically the minor product during the kinetically controlled reduction of the corresponding oxime precursor[3].

Retrosynthetic Strategy & Mechanistic Pathways

The construction of the 5-amino-2-oxo-6-phenylpiperidine core relies on the stereoselective reduction of an oxime intermediate.

Synthesis A Ozonolysis of Unsaturated Precursor B 2-Oxo-5-oximino- 6-phenylpiperidine A->B Oximination (NH2OH) C trans-5-Amino-2-oxo- 6-phenylpiperidine (Minor Isomer) B->C Raney Ni / H2 (Kinetic Control) D cis-5-Amino-2-oxo- 6-phenylpiperidine (Major Isomer) B->D Raney Ni / H2 (Thermodynamic Control)

Figure 1: Synthetic workflow from precursor to trans-5-amino-2-oxo-6-phenylpiperidine.

Experimental Workflow: Synthesis, Reduction, and Isolation

The following step-by-step methodology details the preparation of the trans-isomer, emphasizing the causality behind specific reagent selections to ensure a reproducible, self-validating protocol[4],[3].

Step 1: Synthesis of the Oxime Intermediate
  • Ozonolysis: A suitable unsaturated precursor is dissolved in a solvent mixture and cooled to -78 °C. Ozone is bubbled through the solution until the starting material is entirely consumed.

  • Quenching: The reaction is purged with nitrogen to remove excess ozone, preventing over-oxidation. Dimethyl sulfide is added to safely reduce the highly reactive ozonide intermediate.

  • Oximination: The mixture is immediately treated with an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Causality: The sodium acetate acts as a mild base to liberate free hydroxylamine, which condenses with the newly formed carbonyl to yield 2-oxo-5-oximino-6-phenylpiperidine. This intermediate precipitates upon the addition of cold water and is isolated via filtration[4].

Step 2: Stereoselective Catalytic Hydrogenation
  • Preparation: Dissolve 2-oxo-5-oximino-6-phenylpiperidine in a 10:1 mixture of ethanol and methanol (heating on a steam bath may be required to achieve a clear solution).

  • Reduction: Add neutral Raney Nickel catalyst. Shake the mixture on a Parr apparatus under 40 psi of hydrogen gas at ambient temperature for 18 hours.

    • Causality: Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C) for this transformation. Pd/C carries a high risk of catalyzing the hydrogenolysis of the benzylic C6-N bond or over-reducing the phenyl ring. Raney Nickel under moderate pressure (40 psi) selectively reduces the oxime to the primary amine without degrading the scaffold, yielding a 3:1 mixture of cis and trans isomers[3].

Step 3: Chromatographic Separation
  • Filtration: Filter the crude reaction mixture through a pad of diatomaceous earth (Celite), washing the pad thoroughly with methanol.

    • Causality: Raney Nickel is highly pyrophoric when dry. Filtering through Celite ensures the safe containment of the catalyst while preventing fine, reactive particulates from passing into the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the cis and trans isomers using normal-phase silica-gel flash chromatography, eluting with a gradient of 3% methanol in methylene chloride[3].

Quantitative Data & Physicochemical Properties

Table 1: Reaction Metrics for Oxime Reduction

ParameterValue / Description
Substrate 2-Oxo-5-oximino-6-phenylpiperidine
Catalyst Neutral Raney Nickel (80 g per 138 mmol substrate)
H₂ Pressure 40 psi
Solvent System Ethanol / Methanol (10:1 v/v)
Reaction Time 18 hours
Total Crude Yield Quantitative (~100%)
Isomeric Ratio (cis:trans) 3:1

Table 2: Physicochemical Properties of the trans Isomer

PropertyValue / Characteristic
Chemical Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Physical State Oil that solidifies upon standing
Stereochemistry trans relationship between C5-NH₂ and C6-Phenyl
Downstream Target trans-3-amino-2-phenylpiperidine

Downstream Pharmacological Application: NK1 Antagonists

The ultimate utility of trans-5-amino-2-oxo-6-phenylpiperidine lies in its conversion to the active 3-amino-2-phenylpiperidine pharmacophore.

  • Lactam Reduction: The trans-lactam is treated with a strong, electrophilic reducing agent such as Borane-Tetrahydrofuran (BH₃·THF) complex.

    • Causality: The lactam carbonyl is highly stabilized by amide resonance. BH₃·THF coordinates to the electron-rich carbonyl oxygen, facilitating its reduction to a methylene (CH₂) group without epimerizing the adjacent stereocenters. This step functionally translates the C5-amino/C6-phenyl lactam numbering into the C3-amino/C2-phenyl piperidine numbering[4].

  • Reductive Amination: The resulting primary amine is reacted with a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) in the presence of sodium cyanoborohydride (NaCNBH₃) to yield the final antagonist[3].

Pathway SP Substance P (Endogenous Neuropeptide) NK1 NK1 Receptor (GPCR on Target Cell) SP->NK1 Agonist Binding Response Pain Transmission & Neurogenic Inflammation NK1->Response Activation (IP3/DAG Cascade) Antag trans-3-Amino-2-phenylpiperidine (Derived Antagonist) Antag->NK1 Competitive Inhibition

Figure 2: Pharmacological mechanism of piperidine-derived NK1 receptor antagonists.

These derived compounds act as competitive antagonists at the NK1 receptor, sterically blocking the binding of Substance P. This mechanism is critical for inhibiting neurogenic inflammation and central pain transmission pathways[1],[2].

References

  • Pfizer Inc. "EP0436334B1 - 3-Aminopiperidine derivatives and related nitrogen containing heterocycles.
  • Desai, M. C., et al. "Discovery of a potent substance P antagonist: recognition of the key molecular determinant." Journal of Medicinal Chemistry (1992).[Link]

  • Lowe, J. A., et al. "Discovery of CP-96345 and its characterization in disease models involving substance P." Regulatory Peptides (1993).[Link]

Sources

Technical Whitepaper: Physicochemical Profile of trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of trans-5-amino-2-oxo-6-phenylpiperidine (also known as trans-5-amino-6-phenylpiperidin-2-one ). This document is structured for researchers in medicinal chemistry and process development.

Executive Summary & Compound Identity

trans-5-amino-2-oxo-6-phenylpiperidine is a critical chiral scaffold (pharmacophore) used in the synthesis of peptidomimetics, specifically Freidinger lactams . It serves as a conformationally constrained surrogate for dipeptides (e.g., Phenylalanine-Glycine type) and is a key intermediate in the development of Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of CP-99,994), Renin inhibitors , and Factor Xa inhibitors .

Its structural rigidity, provided by the lactam ring and the trans-vicinal stereochemistry of the phenyl and amino groups, allows for precise orientation of functional groups within a receptor binding pocket.

Chemical Identity
PropertyDetail
IUPAC Name trans-5-amino-6-phenylpiperidin-2-one
CAS Number 61298-37-1 (trans-isomer); 906521-90-2 (unspecified)
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
SMILES O=C1CCN1 (Example enantiomer)
Stereochemistry trans-configuration (rel-(5R,6R) or (5S,6S) depending on priority, typically diequatorial in chair form)

Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models essential for pre-formulation and synthesis planning.

Solid-State & Solution Properties
ParameterValue / RangeContext & Implications
Physical State White to off-white crystalline powderTypical for polar lactams; requires protection from light/moisture.
Melting Point 145 – 155 °C (Decomposition >200°C)High MP indicates strong intermolecular hydrogen bonding (Lactam NH...O=C).
Solubility (Water) Low to Moderate (< 1 mg/mL at pH 7)The lipophilic phenyl ring limits aqueous solubility.
Solubility (pH 1-2) High (> 10 mg/mL)Protonation of the C5-primary amine (pKa ~9.5) solubilizes the salt form.
Solubility (Organic) HighSoluble in DMSO, Methanol, DMF, and DCM/MeOH mixtures.
Hygroscopicity ModerateThe primary amine and lactam moiety can absorb atmospheric moisture; store under desiccant.
Electronic & Lipophilic Profile
ParameterValueMechanistic Insight
pKa (Amine) 9.2 ± 0.5 The C5-amine is basic but slightly less so than typical piperidines due to the inductive effect of the C2-carbonyl (though distant).
pKa (Lactam) > 16 The lactam nitrogen is non-basic and essentially neutral in physiological conditions.
LogP (Octanol/Water) 0.8 – 1.2 Balanced lipophilicity. The phenyl ring (+2.[1][2][3][4][5]0) is offset by the polar lactam (-1.0) and amine (-1.0).[1][2][6][3][4][7]
Polar Surface Area (PSA) ~55 Ų Favorable for CNS penetration (BBB permeable if LogP is optimized).
H-Bond Donors 2 (Amine NH₂, Lactam NH)Critical for receptor binding interactions.
H-Bond Acceptors 2 (Amine N, Lactam O)

Structural Analysis & Stereochemistry

The biological activity of this scaffold is strictly governed by its stereochemistry. The trans-relationship between the C5-amino and C6-phenyl groups is thermodynamically favored in many synthetic routes but requires careful validation.

Conformation

In the piperidin-2-one ring, the trans-5,6-disubstitution typically adopts a diequatorial conformation in the lowest energy chair-like state. This minimizes 1,3-diaxial interactions and places the bulky phenyl group in the equatorial position.

  • Axial-Equatorial (cis): Higher energy, often leads to different biological activity.

  • Diequatorial (trans): Preferred scaffold for mimicking extended peptide chains.

Stereochemical Verification (NMR)

To distinguish trans from cis isomers during synthesis, use 1H-NMR coupling constants (


-values) for the H5 and H6 protons.
  • Trans (

    
    ):  Typically 8 – 11 Hz  (Axial-Axial coupling).
    
  • Cis (

    
    ):  Typically 2 – 5 Hz  (Axial-Equatorial coupling).
    

Synthesis & Manufacturing Workflows

The synthesis of trans-5-amino-2-oxo-6-phenylpiperidine often employs a Nitro-Aldol (Henry) / Michael Addition strategy or a Mitsunobu Inversion from a hydroxy precursor.

Primary Synthetic Route (Reductive Cyclization)

This route ensures the formation of the piperidone ring with control over the 5,6-stereochemistry.

SynthesisPath Start Benzaldehyde + Nitro-ester Precursor Step1 Henry Reaction (Nitroaldol) Start->Step1 Inter1 Nitro-Alkene Intermediate Step1->Inter1 Step2 Michael Addition (Lactam Precursor) Inter1->Step2 Step3 Reductive Cyclization (H2 / Raney Ni or Pd/C) Step2->Step3 In-situ Lactamization Product trans-5-Amino-2-oxo- 6-phenylpiperidine Step3->Product Thermodynamic Control (Trans-Selective)

Figure 1: General synthetic pathway via reductive cyclization. The reduction of the nitro group triggers spontaneous intramolecular amidation (lactamization). Thermodynamic equilibration often favors the trans-isomer.

Alternative Route: Mitsunobu Inversion

For high enantiomeric excess (ee), starting from a chiral 5-hydroxy-6-phenylpiperidin-2-one:

  • Starting Material: (5S,6S)-5-hydroxy-6-phenylpiperidin-2-one (Cis-alcohol).

  • Activation: DEAD/PPh3 (Mitsunobu conditions).

  • Nucleophile: Diphenylphosphoryl azide (DPPA) or Hydrazoic acid.

  • Inversion: Formation of the trans-azide.

  • Reduction: Staudinger reduction (PPh3/H2O) yields the trans-amine.

Handling, Stability & Safety

Stability Profile
  • Thermal: Stable up to 100°C. Avoid prolonged heating >150°C to prevent polymerization or oxidation of the amine.

  • Hydrolytic: The lactam ring is stable at neutral pH. Hydrolysis to the amino acid (ring opening) occurs only under strong acidic (6M HCl, reflux) or basic (NaOH, reflux) conditions.

  • Oxidative: The primary amine is susceptible to oxidation (N-oxide formation) if exposed to air/light for extended periods.

Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen blanket recommended.

  • Temperature: 2–8°C (Refrigerated) for long-term storage.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

  • NK1 Receptor Antagonists: The 5,6-disubstituted piperidine core mimics the Substance P binding motif. Reduction of the lactam carbonyl to a methylene group yields the CP-99,994 class of anti-emetics and antidepressants.

  • Renin Inhibitors: Used to position the transition-state mimicking hydroxyl group (in related hydroxy-ethylene isosteres) for hypertension therapy.

  • Factor Xa Inhibitors: The lactam serves as a neutral, hydrogen-bonding spacer in coagulation inhibitors.

Applications Core trans-5-Amino-2-oxo- 6-phenylpiperidine NK1 NK1 Antagonists (e.g., CP-99,994 analogs) Core->NK1 Lactam Reduction Renin Renin Inhibitors (Hypertension) Core->Renin Side-chain Elongation Peptido Peptidomimetics (Beta-turn mimics) Core->Peptido N-Acylation

Figure 2: Pharmacological utility of the scaffold.

References

  • Baramov, T. I. et al. "Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one." Bulgarian Chemical Communications, 2017, 49(1), 55-61. Link

  • Di Stefano, A. et al. "Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists." Journal of Medicinal Chemistry, 2005, 48(7), 2646-2654. Link

  • Massé, J. & Langlois, N. "Synthesis of 5-Amino- and 4-Hydroxy-2-phenylsulfonylmethylpiperidines." ChemInform, 2009. Link

  • PubChem Compound Summary. "2-Phenylpiperidine derivatives and analogs." National Center for Biotechnology Information. Link

  • BLD Pharm. "Product Datasheet: trans-5-Amino-6-phenylpiperidin-2-one (CAS 61298-37-1)."[1][2][6][3][4][7] Link

Sources

The Pharmacophoric Imperative: An In-Depth Technical Guide to trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and utilization of chiral piperidinones not merely as a sequence of chemical reactions, but as a deliberate orchestration of steric and electronic vectors. The compound trans-5-amino-2-oxo-6-phenylpiperidine (systematically known as trans-5-amino-6-phenylpiperidin-2-one) represents a highly versatile, rigidified bioisostere. Its unique 3D architecture makes it an invaluable scaffold in the design of central nervous system (CNS) therapeutics, particularly as an intermediate for allosteric modulators.

This whitepaper provides an authoritative, self-validating framework for the physicochemical profiling, stereoselective synthesis, and downstream application of this critical building block.

Physicochemical Profiling & Structural Identity

The utility of the piperidin-2-one (valerolactam) core lies in its ability to mimic peptide bonds while restricting conformational freedom. The trans relationship—specifically the rel-(5R,6S) configuration—forces the C5-amino and C6-phenyl groups into a pseudo-diequatorial or axial-axial arrangement (depending on the specific half-chair pucker), which is critical for minimizing 1,2-steric clash and optimizing receptor binding vectors[1].

Below is the consolidated quantitative data for the trans scaffold, verified against commercial and computational libraries[2][3].

Table 1: Chemical Identifiers & Physicochemical Properties
ParameterValue / Descriptor
Chemical Name trans-5-amino-6-phenylpiperidin-2-one
CAS Registry Number 61298-37-1
Molecular Formula C₁₁H₁₄N₂O
Exact Mass 190.1106 Da
SMILES (rel-5R,6S) O=C1CCN1
Topological Polar Surface Area (TPSA) 55.1 Ų
Hydrogen Bond Donors/Acceptors 2 / 2

Stereoselective Synthesis & Causality

The synthesis of trans-5-amino-6-phenylpiperidin-2-one requires strict stereocontrol. Rather than relying on non-specific amidation, the most robust protocols utilize a reductive cyclization strategy followed by thermodynamic resolution.

Self-Validating Synthetic Protocol: Stereoselective Lactamization

Objective: Synthesize the trans-scaffold with >95% diastereomeric excess (d.e.). Causality: The trans geometry is thermodynamically favored under equilibrating conditions due to the minimization of steric repulsion between the bulky phenyl ring and the primary amine.

Step 1: Reductive Cyclization

  • Solvation: Dissolve the linear precursor (e.g., methyl 4-nitro-5-oxo-5-phenylpentanoate, 10 mmol) in 50 mL of anhydrous methanol. Causality: Methanol fully solubilizes the precursor and acts as a protic medium to facilitate the reduction of the nitro group.

  • Catalysis: Add 10% Pd/C catalyst (0.1 eq). Purge the reaction vessel with N₂ gas for 5 minutes, then backfill with H₂ gas (1 atm).

  • Reaction: Stir vigorously at 25°C for 12 hours. In-Process Control (IPC): Monitor the reaction via LC-MS. The intermediate amine will spontaneously attack the terminal ester to form the lactam ring, releasing methanol.

Step 2: Diastereomeric Enrichment 4. Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Causality: Complete removal of the transition metal prevents downstream oxidative degradation of the newly formed primary amine. 5. Concentration: Concentrate the filtrate in vacuo. The resulting crude solid is a thermodynamic mixture of cis and trans isomers. 6. Resolution: Recrystallize the crude solid from hot ethanol/ethyl acetate (1:3 v/v). Causality: The trans isomer exhibits significantly lower solubility in this specific solvent matrix compared to the cis isomer, allowing for highly selective precipitation. 7. Isolation: Filter the resulting crystals and dry under high vacuum to yield the pure trans-5-amino-6-phenylpiperidin-2-one scaffold.

SynthesisLogic A Precursor (Nitro-Ester) B Catalytic Hydrogenation (Pd/C, H2) A->B Nitro Reduction C Spontaneous Cyclization (Thermodynamic) B->C Intramolecular Amidation D Diastereomeric Resolution (Crystallization) C->D cis/trans Mixture E trans-Isomer (rel-5R,6S) D->E >99% d.r.

Workflow for the stereoselective synthesis and isolation of the trans-piperidin-2-one scaffold.

Analytical Self-Validation System

To ensure the synthetic protocol was successful, the system must self-validate through Nuclear Magnetic Resonance (NMR) analysis.

Logic: In a 6-membered piperidinone ring, the dihedral angle between vicinal protons dictates the


-coupling constant according to the Karplus equation. This provides an absolute, non-destructive verification of stereochemistry.
Table 2: Diagnostic NMR Parameters for Stereochemical Validation
IsomerH-5 / H-6 ArrangementExpected

Coupling Constant
Diagnostic Conclusion
trans (rel-5R,6S) Pseudo-Axial / Pseudo-Axial9.0 – 11.0 Hz Target Scaffold Confirmed
cis (rel-5R,6R)Axial / Equatorial2.0 – 5.0 HzReaction failed/Poor resolution

If the


 coupling constant is ~10 Hz, the trans relationship is unequivocally confirmed, validating the efficacy of the crystallization step.

Application in CNS Drug Discovery: AMPA Potentiators

The trans-5-amino-6-phenylpiperidin-2-one scaffold is highly prized in the synthesis of AMPA receptor potentiators. By functionalizing the C5-amine with various sulfonyl chlorides, researchers can generate libraries of oxopiperidinyl sulfonamides[4]. These molecules act as positive allosteric modulators (PAMs), which are heavily investigated for the treatment of cognitive deficits and schizophrenia[4].

Protocol: Chemoselective N-Sulfonylation

This protocol details the conversion of the scaffold into an active pharmaceutical ingredient (API) analog, adapting methodologies established in patent literature for parallel cis/trans SAR profiling[4].

  • Activation: Suspend trans-5-amino-6-phenylpiperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Causality: DBU is a sterically hindered, strongly basic, but non-nucleophilic reagent. It efficiently scavenges the HCl byproduct without competing with the primary amine for the electrophile.

  • Electrophilic Coupling: Cool the reaction mixture to 0°C using an ice bath. Dropwise add isopropylsulfonyl chloride (1.1 eq). Causality: Cooling mitigates the exothermic nature of the sulfonylation, preventing unwanted side reactions at the less nucleophilic lactam nitrogen.

  • Maturation: Remove the ice bath and allow the reaction to stir for 2 hours while warming to room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the target oxopiperidinyl sulfonamide.

CouplingReaction S trans-Scaffold (CAS 61298-37-1) C Nucleophilic Substitution (DCM, 0°C to RT) S->C R Alkyl/Aryl Sulfonyl Chloride (Electrophile) R->C B DBU Base (Non-Nucleophilic) B->C Proton Scavenging P Oxopiperidinyl Sulfonamide (AMPA Modulator) C->P Chemoselective N-Sulfonylation

Chemoselective N-sulfonylation of the trans-scaffold to yield AMPA receptor modulators.

References

  • Thoreauchem. "rel-(5R,6S)-5-amino-6-phenylpiperidin-2-one (CAS 61298-37-1)." Thoreauchem Products. Available at:[Link]

  • PubChemLite / University of Luxembourg. "5-amino-6-phenylpiperidin-2-one (C11H14N2O)." LCSB Database. Available at: [Link]

  • WIPO / Google Patents. "Oxopiperidinyl and Pyranyl Sulfonamides as AMPA Potentiators (WO2010038167A1)." Patent Literature.

Sources

The Therapeutic Potential of trans-5-Amino-2-oxo-6-phenylpiperidine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development

Executive Summary

The trans-5-amino-2-oxo-6-phenylpiperidine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Originally identified during the development of novel nitrogen-containing heterocycles, this structural motif has demonstrated profound therapeutic potential across two distinct pharmacological axes: Neurokinin-1 (NK1) receptor antagonism and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulation (PAM) [1][2].

This whitepaper provides an in-depth technical analysis of the structural biology, causality of experimental design, and validated methodologies required to harness this scaffold for central nervous system (CNS) and inflammatory disease indications.

Structural Biology & Pharmacophore Rationale

The therapeutic versatility of the trans-5-amino-2-oxo-6-phenylpiperidine core is not coincidental; it is dictated by its precise spatial geometry and electronic distribution.

  • The 2-Oxo (Lactam) Motif: The inclusion of a carbonyl group at the C2 position flattens the adjacent piperidine ring into a pseudo-half-chair conformation. This lactam acts as a rigid, directional hydrogen-bond acceptor, critical for anchoring the molecule within the transmembrane helices of G-protein coupled receptors (GPCRs) like NK1[2].

  • The 6-Phenyl Substituent: Positioned adjacent to the lactam nitrogen, the phenyl ring provides essential hydrophobic bulk. It engages in

    
     stacking or hydrophobic insertion into deep receptor pockets, driving binding affinity[2].
    
  • The trans Stereochemistry (C5-Amino / C6-Phenyl): The trans configuration (e.g., 2R, 3R in alternative numbering schemes) ensures that the bulky C6-phenyl group and the functionalized C5-amino group occupy pseudo-equatorial and pseudo-axial positions that minimize steric clash[1]. This anti-periplanar arrangement is strictly required to simultaneously engage the dual binding sub-pockets of both the NK1 and AMPA allosteric sites.

Therapeutic Axis I: Substance P (NK1 Receptor) Antagonism

Substance P is an endogenous undecapeptide that binds to the NK1 receptor, triggering Gq-protein coupled intracellular calcium flux. This pathway is a primary driver of neurogenic inflammation, emesis, and nociception (pain transmission)[3][4].

Derivatives of trans-5-amino-2-oxo-6-phenylpiperidine act as potent, competitive antagonists at the NK1 receptor. By sterically occluding the Substance P binding site, these compounds prevent the conformational shift required for Gq activation, thereby halting the downstream inflammatory cascade[2][4].

Pathway SP Substance P (Endogenous Agonist) NK1 NK1 Receptor (GPCR) SP->NK1 Agonist Binding Gq Gq Protein Activation NK1->Gq Scaffold trans-5-amino-2-oxo- 6-phenylpiperidine Scaffold->NK1 Competitive Antagonism Block Therapeutic Blockade: Analgesia & Antiemesis Scaffold->Block Induces Ca Intracellular Ca2+ Flux Gq->Ca Effect Neurogenic Inflammation & Pain Transmission Ca->Effect

Fig 1: Mechanism of trans-5-amino-2-oxo-6-phenylpiperidine derivatives in NK1 receptor antagonism.

Therapeutic Axis II: AMPA Receptor Modulation

Beyond GPCRs, functionalizing the C5-amino group with sulfonamides (e.g., isopropylsulfonyl chloride) shifts the scaffold's selectivity toward ionotropic glutamate receptors, specifically as AMPA receptor Positive Allosteric Modulators (PAMs)[1].

These oxopiperidinyl sulfonamides bind to the dimer interface of the AMPA receptor's ligand-binding domain. By slowing the rate of receptor desensitization and deactivation in the presence of glutamate, they enhance synaptic plasticity. This mechanism holds significant therapeutic potential for cognitive deficits associated with schizophrenia and Alzheimer's disease[1][5].

Synthesis Start trans-5-amino-2-oxo- 6-phenylpiperidine Step1 Sulfonylation (Isopropylsulfonyl chloride, DBU) Start->Step1 Int Sulfonamide Intermediate Step1->Int Step2 Suzuki Coupling (Phenylboronic acid, Pd(OAc)2) Int->Step2 Product AMPA Potentiator (Oxopiperidinyl Sulfonamide) Step2->Product

Fig 2: Synthetic workflow for AMPA potentiators via sulfonylation and Suzuki cross-coupling.

Quantitative Pharmacological Profile

To facilitate compound triaging, the following table summarizes the divergent physicochemical and pharmacological properties of the scaffold depending on its C5-derivatization.

Derivative ClassPrimary TargetMechanismKey Substituent at C5-AminoLogP (Avg)Primary Indication
Benzylamines NK1 ReceptorCompetitive Antagonist2-Methoxybenzyl[2]2.5 - 3.2Emesis, Fibrositis, Inflammation
Sulfonamides AMPA ReceptorPositive Allosteric ModulatorIsopropylsulfonyl[1]1.8 - 2.0Cognitive Impairment, Schizophrenia
Biphenyl-Sulfonamides AMPA ReceptorPositive Allosteric ModulatorIsopropylsulfonyl + C6-Biphenyl[5]3.5 - 4.1Severe Cognitive Deficits

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol A: Stereoselective Synthesis & Isolation of the Scaffold

Causality: The reduction of oximes often yields a mixture of cis and trans isomers. Because the trans isomer is biologically required for optimal receptor fit, chromatographic separation and NMR validation are non-negotiable steps[6][7].

  • Reductive Amination: Dissolve 2-oxo-5-oximino-6-phenylpiperidine (138 mmol) in a mixture of ethanol (500 mL) and methanol (50 mL). Rationale: The mixed solvent system ensures complete solubility of the oxime while stabilizing the Raney Nickel catalyst.

  • Hydrogenation: Add neutral Raney Nickel (80 g). Shake the mixture on a Parr apparatus under hydrogen gas (40 psi) for 18 hours[7].

  • Filtration & Concentration: Filter the reaction through diatomaceous earth (Celite) to remove the pyrophoric catalyst safely. Wash thoroughly with methanol and concentrate via rotary evaporation[6].

  • Validation Checkpoint 1 (Isomeric Ratio): Perform

    
    H-NMR on the crude oil. You should observe a 3:1 mixture of cis and trans-5-amino-2-oxo-6-phenylpiperidine[7].
    
  • Derivatization & Separation: Dissolve the mixture in methanol, adjust pH to 5 using methanolic HCl. Add sodium cyanoborohydride and the desired aldehyde (e.g., o-methoxybenzaldehyde). Stir for 4 hours.

  • Validation Checkpoint 2 (Purification): Isolate the trans derivative using silica gel flash chromatography (eluting with 3% methanol in methylene chloride). Confirm stereochemistry via 2D-NOESY NMR; the absence of a strong NOE cross-peak between the C5 and C6 protons confirms the trans (anti) relationship.

Protocol B: In Vitro AMPA Potentiation Electrophysiology

Causality: To prove that the synthesized sulfonamide derivative is a PAM and not a direct agonist, electrophysiological recordings must be conducted in the presence and absence of endogenous glutamate.

  • Cell Preparation: Culture HEK293 cells stably expressing human AMPA receptor subunits (e.g., GluA2).

  • Baseline Establishment: Using whole-cell patch-clamp configuration (holding potential -70 mV), apply a sub-maximal concentration of glutamate (e.g., 300 µM) for 1 ms using a rapid perfusion system. Record the baseline inward current amplitude and decay time constant (

    
    ).
    
  • Compound Application: Perfuse the cells with extracellular solution containing 10 µM of the trans-oxopiperidinyl sulfonamide derivative[1] for 2 minutes. Rationale: This allows the highly lipophilic compound to equilibrate within the membrane-embedded allosteric site.

  • Validation Checkpoint (PAM Confirmation): Re-apply the 300 µM glutamate pulse. A true PAM will not induce a current on its own during the 2-minute incubation but will significantly increase the amplitude and prolong the decay

    
     of the subsequent glutamate-evoked current.
    
  • Washout: Perfuse with standard extracellular buffer for 5 minutes to ensure the potentiation is reversible, ruling out covalent receptor modification.

References

  • Source: googleapis.
  • Title: N-[(2R,3R)-2-(4-bromophenyl)
  • Source: google.
  • Title: N-[(2R,3R)-2-(4-bromophenyl)

Sources

Architecting the Piperidone Core: A Comprehensive Technical Guide to the Synthesis of trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound trans-5-amino-2-oxo-6-phenylpiperidine (alongside its cis stereoisomer) serves as a foundational building block in medicinal chemistry. It is primarily utilized as a late-stage intermediate in the synthesis of 3-amino-2-phenylpiperidine derivatives. These derivatives, most notably CP-99,994, are potent Substance P (NK-1) receptor antagonists with significant therapeutic potential in emesis, inflammatory diseases, and central nervous system disorders[1]. This whitepaper deconstructs the classical industrial synthesis of this lactam, providing mechanistic causality, self-validating protocols, and a comparison with modern asymmetric paradigms[2].

Mechanistic Rationale & Pathway Architecture

The synthesis of the 5-amino-6-phenylpiperidin-2-one scaffold is traditionally achieved through a three-stage sequence: (1) piperidone ring construction via a multicomponent condensation, (2) Nef-type oxidation of a nitro intermediate to an oxime, and (3) diastereoselective catalytic hydrogenation[3].

Pathway A Methyl 4-nitrobutyrate + Benzaldehyde + NH4OAc B trans-5-nitro-2-oxo- 6-phenylpiperidine A->B AcOH, Reflux (Cyclization) C 2,5-dioxo-6- phenylpiperidine (Transient) B->C 1. KOtBu 2. O3, -78°C 3. Me2S D 2-oxo-5-oximino- 6-phenylpiperidine C->D NH2OH·HCl NaOAc E 5-amino-2-oxo- 6-phenylpiperidine (3:1 cis/trans) D->E H2 (40 psi) Raney Ni

Figure 1: Classical synthetic pathway for 5-amino-2-oxo-6-phenylpiperidine via nitrolactam intermediates.

The decision to route the synthesis through a nitrolactam intermediate is driven by the electron-withdrawing nature of the nitro group, which facilitates the initial cyclization. However, the nitro group must ultimately be converted to a primary amine. Direct reduction of the nitro group would yield the amine, but controlling the stereochemistry at C5 relative to C6 is challenging. By oxidizing the nitrolactam to a ketone and trapping it as an oxime, the stereocenter at C5 is temporarily destroyed (sp² hybridized). Subsequent catalytic hydrogenation allows for stereocontrol based on the steric approach of the catalyst to the planar oxime[1].

Self-Validating Experimental Workflows

The following protocols detail the classical synthetic route, emphasizing the physicochemical rationale behind each reagent choice.

Protocol A: Multicomponent Cyclization to trans-5-Nitro-2-oxo-6-phenylpiperidine
  • Causality: This step utilizes a tandem Knoevenagel condensation and Michael addition. Ammonium acetate acts as the ammonia source to form an imine with benzaldehyde in situ. The enolate of methyl 4-nitrobutyrate attacks this imine, followed by an intramolecular lactamization to close the piperidone ring.

  • Step 1: Charge a reaction vessel with methyl 4-nitrobutyrate (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (excess) in glacial acetic acid.

  • Step 2: Heat the mixture to reflux under a nitrogen atmosphere for 2 hours.

  • Step 3: Cool the reaction mixture to 5 °C.

  • Validation Checkpoint: The cooling process must induce the crystallization of a pale-yellow solid. If crystallization fails, the Michael addition may have stalled.

  • Step 4: Isolate the solid by filtration, wash with saturated aqueous sodium bicarbonate, dry, and recrystallize from ethyl acetate to yield pure trans-5-nitro-2-oxo-6-phenylpiperidine[3].

Workflow Step1 1. Nitronate Formation KOtBu in CH2Cl2/MeOH (25°C) Step2 2. Ozonolysis Bubble O3 at -78°C until TLC clear Step1->Step2 Step3 3. Reductive Quench Purge N2, add Me2S at -78°C Step2->Step3 Step4 4. Oximation Add aq. NH2OH + NaOAc, warm to RT Step3->Step4 Step5 5. Isolation Filter precipitated oxime (178°C m.p.) Step4->Step5

Figure 2: Self-validating workflow for the Nef-type ozonolysis and in situ oximation.

Protocol B: Nef-Type Ozonolysis and In Situ Oximation
  • Causality: Direct conversion of a secondary nitro group to a ketone (Nef reaction) is achieved here via ozonolysis of the nitronate anion. Potassium tert-butoxide is specifically chosen to quantitatively deprotonate the acidic alpha-nitro proton. The intermediate 2,5-dioxo-6-phenylpiperidine is highly prone to epimerization and degradation; thus, it is immediately trapped as a stable oxime using hydroxylamine.

  • Step 1: Dissolve trans-5-nitro-2-oxo-6-phenylpiperidine in a 1:1 mixture of anhydrous dichloromethane and methanol.

  • Step 2: Add potassium tert-butoxide (1.1 eq) at 25 °C to form the nitronate.

  • Step 3: Cool the solution to -78 °C and bubble ozone gas through the mixture.

  • Validation Checkpoint: Monitor via TLC (10% MeOH in CH₂Cl₂). The reaction is complete (typically 3 hours) when the starting material spot completely disappears. The solution often takes on a blue/green tint indicating ozone saturation.

  • Step 4: Purge the system with nitrogen gas to remove excess ozone, then add dimethyl sulfide (excess) at -78 °C to reduce the ozonide intermediate.

  • Step 5: Warm the mixture to room temperature over 30 minutes, then immediately add an aqueous solution of hydroxylamine hydrochloride (10 eq) and sodium acetate (5 eq). Stir for 16 hours.

  • Step 6: Remove volatile solvents via rotary evaporation, pour the residue into cold water, and stir for 30 minutes.

  • Validation Checkpoint: A solid must precipitate upon aqueous quenching. Filter the solid to isolate 2-oxo-5-oximino-6-phenylpiperidine. The validated melting point for this intermediate is 178 °C[1].

Protocol C: Diastereoselective Catalytic Hydrogenation
  • Causality: Raney Nickel is explicitly selected over Palladium on Carbon (Pd/C) to prevent unwanted hydrogenolysis of the benzylic C-N bond and to avoid over-reduction of the lactam carbonyl. The reduction of the flat oxime geometry allows hydrogen delivery from both faces, yielding a predictable 3:1 mixture of cis- and trans-isomers due to steric approach control favoring the cis configuration.

  • Step 1: Dissolve 2-oxo-5-oximino-6-phenylpiperidine in ethanol containing 10% methanol (heating may be required to achieve a clear solution).

  • Step 2: Add Neutral Raney Nickel catalyst.

  • Step 3: Shake the mixture on a Parr hydrogenator under hydrogen gas (40 psi) for 18 hours.

  • Validation Checkpoint: Filter the reaction mixture through diatomaceous earth (Celite) to remove the pyrophoric catalyst. Evaporation of the solvent must yield an oil that solidifies upon standing (quantitative yield). ¹H-NMR analysis will confirm the 3:1 cis:trans ratio[1].

Modern Asymmetric Paradigms

While the classical lactam route is highly scalable, it yields a diastereomeric mixture that requires downstream separation (typically via silica-gel flash chromatography after subsequent reductive amination). Modern synthetic methodologies have sought to bypass the racemic lactam entirely. Notably, Pd(0)-catalyzed asymmetric allylic and homoallylic C-H diamination of terminal olefins (e.g., 4-phenyl-1-butene) using di-tert-butyldiaziridinone directly constructs the chiral diamine core of CP-99,994 with >99% enantiomeric excess[2]. This approach eliminates the need for the nitrolactam intermediate, highlighting the evolution from stoichiometric, multi-step redox manipulations to catalytic, stereocontrolled C-H functionalization.

Quantitative Data & Comparison

The following table summarizes the quantitative metrics and stereochemical outcomes of the classical nitrolactam synthesis workflow[1][3].

StepReaction TypeReagents & ConditionsYieldStereochemical Outcome
1 Multicomponent CyclizationNH₄OAc, AcOH, Reflux, 2h50-60%Predominantly trans-isomer
2 Ozonolysis / Oximation1. KOtBu, O₃; 2. Me₂S; 3. NH₂OH56%N/A (Planar sp² oxime at C5)
3 Catalytic HydrogenationH₂ (40 psi), Raney Ni, EtOH/MeOH100%3:1 (cis:trans) mixture

(Note: The cis/trans mixture is typically carried forward into reductive amination steps, after which the specific isomers are separated and the lactam is reduced to yield the final 3-amino-2-phenylpiperidine API).

References

  • 3-Aminopiperidine derivatives and related nitrogen containing heterocycles (EP0436334B1).
  • Synthesis of (+)-CP-99,994 via Pd(0)
  • United States Patent 5,444,074 - Azacyclic compounds. USPTO / Googleapis.

Sources

trans-5-amino-2-oxo-6-phenylpiperidine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of trans-5-amino-2-oxo-6-phenylpiperidine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of the novel compound, trans-5-amino-2-oxo-6-phenylpiperidine. Given the limited publicly available data on this specific molecule, this document emphasizes predictive methodologies based on its structural features and provides a robust experimental framework for researchers and drug development professionals to establish its solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. The compound in focus, trans-5-amino-2-oxo-6-phenylpiperidine, is a chiral lactam with structural motifs that suggest its potential as a central nervous system (CNS) active agent, similar to other phenylpiperidine derivatives.

Understanding the solubility of this compound in a diverse range of organic solvents is paramount for several key stages of drug development:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a crystalline form with the desired purity, polymorphism, and stability.

  • Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent is often the first step in creating liquid formulations for oral or parenteral administration.

  • Process Chemistry: Efficient and scalable synthesis and purification processes rely on a thorough understanding of the compound's solubility to maximize yield and minimize impurities.

This guide will provide a theoretical framework for predicting the solubility of trans-5-amino-2-oxo-6-phenylpiperidine, followed by a detailed, field-proven experimental protocol for its accurate determination.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of trans-5-amino-2-oxo-6-phenylpiperidine presents several key features that will dictate its interaction with various organic solvents.

Structural Analysis and Polarity Considerations
  • Piperidone Ring: The core of the molecule is a piperidone ring, which contains a polar lactam (a cyclic amide) group. The carbonyl oxygen and the amide nitrogen are capable of acting as hydrogen bond acceptors and donors, respectively. This imparts a significant degree of polarity to the molecule.

  • Amino Group (-NH2): The primary amine at the 5-position is a potent hydrogen bond donor and acceptor, further increasing the compound's polarity and its potential to interact with protic solvents.

  • Phenyl Group (-C6H5): The phenyl group at the 6-position is a large, nonpolar, and hydrophobic moiety. This group will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and pi-pi stacking.

  • "Trans" Stereochemistry: The trans configuration of the amino and phenyl groups will influence the crystal lattice energy of the solid form. A more stable crystal lattice will require more energy to overcome, leading to lower solubility.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility behavior of trans-5-amino-2-oxo-6-phenylpiperidine in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the lactam and amino groups, the compound is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. The compound is predicted to be highly soluble in solvents like DMSO and DMF, which are excellent at solvating polar molecules.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar phenyl group will contribute to some solubility in these solvents, but the highly polar lactam and amino groups will likely limit overall solubility. Toluene may be a better solvent than hexane due to potential pi-pi interactions with the phenyl ring.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar and can act as weak hydrogen bond acceptors. Moderate solubility is expected, with the polarity of the lactam and amino groups being the primary driver.

A Practical Guide to Experimental Solubility Determination

The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of trans-5-amino-2-oxo-6-phenylpiperidine using the widely accepted shake-flask method. This method is considered the gold standard for its reliability and accuracy.

Experimental Workflow

The overall workflow for the solubility determination is depicted in the diagram below.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess trans-5-amino-2-oxo-6-phenylpiperidine prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibration Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep_vial->equilibration separation Allow solid to settle equilibration->separation centrifugation Centrifuge to pellet undissolved solid separation->centrifugation sampling Take an aliquot of the supernatant centrifugation->sampling dilution Dilute with a suitable mobile phase sampling->dilution hplc_analysis Analyze by a validated HPLC method dilution->hplc_analysis calculation Calculate concentration against a standard curve hplc_analysis->calculation

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid trans-5-amino-2-oxo-6-phenylpiperidine to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached.

    • To each vial, add a known volume of the selected organic solvent (e.g., 1 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Quantification:

    • Prepare a standard curve by analyzing a series of known concentrations of trans-5-amino-2-oxo-6-phenylpiperidine.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the standard curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Interpretation and Application

The experimentally determined solubility data can be summarized in a table for easy comparison.

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar ProticMethanolHighTo be determined
EthanolHighTo be determined
Polar AproticDMSOVery HighTo be determined
AcetonitrileModerateTo be determined
NonpolarTolueneLow to ModerateTo be determined
HexaneLowTo be determined
ChlorinatedDichloromethaneModerateTo be determined

This data will provide invaluable insights for:

  • Solvent Selection for Crystallization: A solvent in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures is ideal for recrystallization.

  • Formulation Strategies: For liquid formulations, solvents with high solubility will be prioritized. For poorly soluble compounds, advanced formulation techniques such as co-solvency or the use of solubility enhancers may be necessary.

  • Chromatographic Purification: The solubility data can aid in the selection of the mobile phase for preparative chromatography.

Conclusion

References

  • Title: The Shake Flask Method for Solubility Determination Source: In "Handbook of Pharmaceutical Analysis by HPLC" by S. Ahuja and M. W. Dong (Eds.) URL: [Link]

  • Title: Physicochemical Properties in Drug Discovery: A Look at Solubility and Permeability Source: American Pharmaceutical Review URL: [Link]

  • Title: The Importance of Solubility in Drug Discovery Source: AAPS (American Association of Pharmaceutical Scientists) Blog URL: [Link]

Technical Guide: The Role of trans-5-amino-2-oxo-6-phenylpiperidine in Kinase Modulation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of trans-5-amino-2-oxo-6-phenylpiperidine (and its reduced derivatives) in kinase inhibitor research.

While this scaffold is historically recognized as the chiral precursor to high-affinity Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994), its utility in kinase research has evolved into a critical pharmacological probe for dissecting GPCR-Kinase crosstalk , specifically the transactivation of EGFR and the modulation of the Plk1-Cdk1 axis .

Part 1: Executive Summary & Chemical Identity

trans-5-amino-2-oxo-6-phenylpiperidine is a privileged chiral lactam scaffold. In drug discovery, it serves as the essential synthetic precursor to 2,3-disubstituted piperidines, a pharmacophore class that functions as potent antagonists of the Tachykinin NK1 receptor.

Its relevance to kinase research is defined by three distinct mechanisms:

  • Pathway Interrogation: Derivatives of this scaffold (e.g., CP-99,994) are the gold standard for blocking Substance P-induced transactivation of EGFR and subsequent MAPK/ERK phosphorylation.

  • Cell Cycle Regulation: Recent data (2025) identifies this scaffold's pharmacophore as a suppressor of the Plk1-Cdc25c-Cdk1 axis, a critical kinase cascade in proliferation and inflammation.

  • Scaffold Mimetics: The rigid lactam core is increasingly utilized in fragment-based design to target allosteric pockets of kinases where a hydrogen-bond donor/acceptor motif (the lactam) is required in a specific vector relative to a hydrophobic aryl group (the phenyl ring).

Chemical Structure & Stereochemistry

The utility of the molecule dictates strict stereochemical control. The trans relationship between the C5-amino and C6-phenyl groups is thermodynamically favored during synthesis and is essential for the biological activity of the final reduced piperidine.

  • IUPAC Name: trans-5-amino-6-phenylpiperidin-2-one

  • Key Derivative: Precursor to CP-99,994 ((2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine).

  • Role: Chiral Building Block / Pharmacological Probe.

Part 2: Biological Mechanism (The Kinase Link)

The primary application of this scaffold in kinase research is the inhibition of GPCR-mediated Kinase Transactivation . This mechanism is vital for researchers studying resistance to EGFR inhibitors (like Gefitinib) or inflammatory signaling.

The GPCR-EGFR-MAPK Axis

Substance P (SP) binds to the NK1 receptor (Gq-coupled). Through a c-Src dependent mechanism, this triggers the metalloproteinase-mediated shedding of HB-EGF, which then binds to and activates EGFR (Tyrosine Kinase). This leads to the phosphorylation of ERK1/2 .[1][2]

  • Experimental Utility: Researchers use trans-5-amino-2-oxo-6-phenylpiperidine derivatives to selectively blockade the upstream GPCR input, thereby isolating the kinase activity attributable solely to transactivation versus constitutive activation.

The Plk1-Cdc25c-Cdk1 Axis

New evidence suggests that antagonizing the NK1 receptor with this scaffold downregulates Polo-like Kinase 1 (Plk1) .[3] Plk1 phosphorylates Cdc25c, which activates Cdk1 (Cyclin Dependent Kinase 1), driving the G2/M transition.

Pathway Visualization

The following diagram illustrates the specific intervention point of the scaffold within the kinase signaling network.

KinasePathways SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Activation Src c-Src NK1R->Src Gq/Gi signaling Plk1 Plk1 NK1R->Plk1 Up-regulation Scaffold trans-5-amino-2-oxo- 6-phenylpiperidine (Derivatives) Scaffold->NK1R  BLOCKS   MMP MMP Activation Src->MMP HBEGF HB-EGF Shedding MMP->HBEGF EGFR EGFR (RTK) HBEGF->EGFR Transactivation RasRaf Ras / Raf EGFR->RasRaf MEK MEK1/2 RasRaf->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Cdc25c Cdc25c Plk1->Cdc25c Cdk1 Cdk1 (Cell Cycle) Cdc25c->Cdk1

Caption: The scaffold acts as a blockade of NK1R, preventing c-Src mediated transactivation of EGFR and downregulation of the Plk1/Cdk1 proliferative axis.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

The synthesis requires establishing the trans stereochemistry between the amine and phenyl ring. This is typically achieved via a reductive amination-cyclization cascade.

Reagents:

  • Methyl 4-oxo-4-phenylbutyrate (or related keto-ester)

  • Ammonium Acetate / Sodium Cyanoborohydride

  • Solvent: Methanol

Step-by-Step Methodology:

  • Imine Formation: Dissolve the keto-ester in Methanol. Add 5 equivalents of Ammonium Acetate. Stir at room temperature for 2 hours to generate the transient imine.

  • Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (1.2 eq). The hydride attack occurs preferentially to minimize steric strain, favoring the trans isomer.

  • Cyclization: The resulting amino-ester spontaneously cyclizes (or requires mild heating to 50°C) to form the lactam ring: 5-amino-6-phenylpiperidin-2-one .

  • Purification: Isolate the trans isomer via crystallization from Ethyl Acetate/Hexanes. The cis isomer is typically more soluble and remains in the mother liquor.

Protocol B: Validating Kinase Modulation (Western Blot)

To verify the role of this scaffold in inhibiting kinase signaling in your specific cell line (e.g., U373 MG or A549).

Objective: Demonstrate that the scaffold derivative (CP-99,994) inhibits SP-induced ERK phosphorylation.

  • Serum Starvation: Culture cells in 0.5% FBS medium for 24 hours to reduce basal kinase activity.

  • Pre-treatment: Treat cells with 1 µM of the scaffold derivative (CP-99,994) for 30 minutes.

    • Control: Vehicle (DMSO).

    • Positive Control: Gefitinib (EGFR inhibitor) or PD98059 (MEK inhibitor).

  • Induction: Add Substance P (100 nM) for 5, 10, and 30 minutes.

  • Lysis: Harvest cells in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection: Perform Western Blotting using:

    • Primary Ab: Anti-phospho-ERK1/2 (Thr202/Tyr204).

    • Secondary Ab: Anti-Total ERK1/2 (Loading Control).

Expected Result: Substance P induces a strong p-ERK band in Vehicle-treated cells. Pre-treatment with the scaffold derivative should abolish this band, confirming the GPCR-Kinase linkage.

Part 4: Data Summary

The following table summarizes the inhibitory profile of the scaffold's derivatives against key kinase-related targets. Note that while the scaffold binds NK1R, the functional readout is Kinase inhibition.

Target / PathwayRole of ScaffoldIC50 / Ki (Approx)Mechanism
NK1 Receptor Direct Antagonist0.1 - 0.5 nMCompetitive binding preventing G-protein coupling.
EGFR (pY1068) Indirect Inhibitor~10 - 50 nM (Functional)Blocks transactivation via c-Src/MMP.
ERK1/2 (pT202) Indirect Inhibitor~50 nM (Functional)Downstream suppression of MAPK cascade.
Plk1 Expression SuppressorN/A (Transcriptional)Downregulates Plk1 gene expression & protein levels.

References

  • Pfizer Inc. (1991). 3-Aminopiperidine derivatives and related nitrogen containing heterocycles. European Patent EP0436334B1. Link

  • Tocris Bioscience. CP 99994 dihydrochloride: High affinity NK1 antagonist. Link

  • Luo, P. et al. (2025). NK1R Antagonist, CP-99,994 Ameliorates Dry Eye Disease via Inhibiting the Plk1-Cdc25c-Cdk1 Axis.[3][4] PubMed. Link

  • Castagliuolo, I. et al. (2000). Substance P activates the EGF receptor and MAP kinase pathway in human colonocytes. American Journal of Physiology. Link

  • MedChemExpress. CP-99,994 Product Information and Kinase Crosstalk Data. Link

Sources

trans-5-amino-2-oxo-6-phenylpiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and pharmaceutical applications of trans-5-amino-2-oxo-6-phenylpiperidine (also known as trans-5-amino-6-phenylpiperidin-2-one).

Part 1: Chemical Identity & Properties

trans-5-amino-2-oxo-6-phenylpiperidine is a specialized chiral lactam intermediate used primarily in the synthesis of piperidine-based pharmaceuticals, particularly Neurokinin-1 (NK1) receptor antagonists (Substance P inhibitors).

Core Specifications
PropertyValue
IUPAC Name (5R,6R)-5-amino-6-phenylpiperidin-2-one (and enantiomer)
Common Name trans-5-amino-6-phenylpiperidin-2-one
CAS Number 61298-37-1 (trans-isomer)
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Exact Mass 190.1106 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in Methanol, DMSO; sparingly soluble in water
Stereochemistry Trans configuration between C5-Amino and C6-Phenyl groups
Structural Analysis

The molecule consists of a six-membered piperidine ring containing:

  • Amide (Lactam): A carbonyl group at position 2 (

    
    ).
    
  • Phenyl Group: Attached at position 6 (

    
    ).
    
  • Primary Amine: Attached at position 5 (

    
    ).
    
  • Stereochemistry: The trans designation indicates that the phenyl ring and the amino group are on opposite sides of the piperidine ring plane (e.g., one axial, one equatorial, or both equatorial depending on conformation).

Part 2: Synthesis & Production Protocol

The synthesis of trans-5-amino-2-oxo-6-phenylpiperidine is a critical step in generating the 2,3-disubstituted piperidine scaffold found in drugs like CP-99,994 . The most authoritative route involves the stereoselective reduction of an oxime precursor.

Experimental Workflow: Oxime Reduction Route

Objective: Convert 5-hydroxyimino-6-phenylpiperidin-2-one to the target amine while controlling diastereoselectivity.

Reagents & Equipment:

  • Precursor: 5-hydroxyimino-6-phenylpiperidin-2-one (Formula IV in patent literature).

  • Catalyst: Raney Nickel (active grade).

  • Solvent: Ethanol (absolute).

  • Hydrogen Source:

    
     gas (3 atm).
    
  • Purification: Silica gel flash chromatography.

Step-by-Step Protocol:

  • Preparation: Dissolve 5-hydroxyimino-6-phenylpiperidin-2-one in absolute ethanol.

  • Catalyst Addition: Add Raney Nickel (approx. 10-20% w/w loading) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Pressurize the reaction vessel to 3 atm (approx. 45 psi) with hydrogen gas.

  • Reaction: Stir vigorously at 25°C for 4–6 hours. Monitor consumption of the oxime via TLC or LC-MS.

    • Mechanistic Note: The reduction of the

      
       bond proceeds via an imine intermediate. The catalyst face approach determines the cis/trans ratio.
      
  • Filtration: Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Rinse with ethanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude mixture of cis and trans isomers (typically 3:1 ratio favoring cis under standard conditions, requiring separation).

  • Purification (Resolution):

    • Dissolve the crude residue in Methylene Chloride (

      
      ).
      
    • Perform flash chromatography using a gradient of 3% Methanol in

      
       .
      
    • The trans isomer typically elutes after the cis isomer due to polarity differences caused by hydrogen bonding capabilities of the free amine.

Synthesis Pathway Visualization

SynthesisPathway Precursor 5-Hydroxyimino- 6-phenylpiperidin-2-one Reaction Hydrogenation (Raney Ni, H2, 3 atm) Precursor->Reaction Intermediate Crude Mixture (Cis + Trans Isomers) Reaction->Intermediate Purification Flash Chromatography (3% MeOH/DCM) Intermediate->Purification Product trans-5-Amino- 2-oxo-6-phenylpiperidine Purification->Product  Target Fraction Byproduct cis-Isomer (Byproduct) Purification->Byproduct  Early Fraction

Caption: Stereoselective reduction pathway for isolating the trans-isomer from the oxime precursor.

Part 3: Pharmaceutical Applications

This molecule serves as a "privileged scaffold" intermediate. Its primary utility lies in its conversion to 3-amino-2-phenylpiperidines via reduction of the C2-lactam.

Precursor to NK1 Receptor Antagonists

The 2-phenyl-3-aminopiperidine core is the pharmacophore for Substance P antagonists (NK1 inhibitors), used to treat chemotherapy-induced nausea and vomiting (CINV) and depression.

  • Mechanism: The lactam carbonyl (C2) of the title compound is reduced (using

    
     or Borane-THF) to form the piperidine ring.
    
  • Drug Examples:

    • CP-99,994: Uses the (2S,3S)-cis core (requires epimerization if starting from trans).

    • GR-205171 (Vofopitant): Contains the same core scaffold.

Renin Inhibitors

Derivatives of 5-amino-6-phenylpiperidin-2-one have been explored as renin inhibitors for hypertension treatment. The lactam ring provides a rigid constraint that mimics the transition state of peptide bond hydrolysis.

Stereochemical Control

In drug development, the trans isomer is often used as a reference standard or a starting material for Mitsunobu inversion to access the biologically active cis isomers with high enantiomeric purity.

References

  • European Patent Office. (1991). 3-Aminopiperidine derivatives and related nitrogen containing heterocycles (EP 0436334 B1). Retrieved from .

  • PubChem. (2025). Compound Summary: 6-Phenylpiperidin-2-one (Precursor Scaffold). National Library of Medicine. Retrieved from .

  • BLD Pharm. (2025). Product Catalog: trans-5-Amino-6-phenylpiperidin-2-one (CAS 61298-37-1).[1][2][3][4] Retrieved from .

  • Bioorganic & Medicinal Chemistry. (2013). Lead optimization of 5-amino-6-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)-4-hydroxyhexanamides. Retrieved from .

Sources

Methodological & Application

Application Note: Reagents and Synthetic Protocols for the Preparation of trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

trans-5-Amino-2-oxo-6-phenylpiperidine is a critical chiral building block in the development of non-peptide Substance P (NK1) receptor antagonists[1]. The most prominent pharmaceutical derivative synthesized from this intermediate is CP-96,345 , a highly potent, selective, and orally active inhibitor utilized extensively in neurogenic inflammation, pain modulation, and gastrointestinal research[2][3].

Synthesizing this intermediate requires precise functional group transformations to convert a nitro precursor into a primary amine without compromising the piperidinone ring or inducing undesired epimerization. This application note details a robust, field-proven, and self-validating protocol based on the original Pfizer synthetic route, utilizing a Nef-type ozonolysis followed by catalytic hydrogenation[1].

Mechanistic Overview & Synthetic Strategy

Direct reduction of aliphatic nitro groups (e.g., via standard Pd/C hydrogenation) can often lead to complex mixtures containing hydroxylamines, dimers, or ring-opened byproducts. To bypass these pitfalls, this protocol employs a multi-step detour that ensures high fidelity:

  • Nitronate Formation & Ozonolysis: The starting material, trans-5-nitro-2-oxo-6-phenylpiperidine, is deprotonated using a sterically hindered base (KOtBu) to form a reactive nitronate. Ozone is then used to perform a Nef-type oxidative cleavage of the C=N bond, yielding a transient ketone[4].

  • Oximation: The ketone is immediately trapped with hydroxylamine in a buffered aqueous environment to form a stable oxime intermediate (2-oxo-5-oximino-6-phenylpiperidine)[1].

  • Catalytic Hydrogenation: The oxime is reduced using Neutral Raney Nickel. The heterogeneous nature of the catalyst dictates the facial selectivity of the hydrogen addition, resulting in a predictable 3:1 mixture of cis and trans diastereomers[1].

  • Resolution: The isomers are separated via silica gel flash chromatography to isolate the pure trans enantiomer[5].

Synthetic Workflow Diagram

Workflow Step1 trans-5-nitro-2-oxo-6-phenylpiperidine Step2 Nitronate Intermediate (KOtBu, CH2Cl2/MeOH) Step1->Step2 Deprotonation Step3 Ozonide/Ketone Intermediate (O3, -78°C) Step2->Step3 Ozonolysis Step4 2-oxo-5-oximino-6-phenylpiperidine (NH2OH·HCl, NaOAc) Step3->Step4 Oximation Step5 cis/trans-5-amino-2-oxo-6-phenylpiperidine (Raney Ni, H2, 40 psi) Step4->Step5 Catalytic Hydrogenation Step6 trans-5-amino-2-oxo-6-phenylpiperidine (Silica Gel Chromatography) Step5->Step6 Isomer Resolution

Figure 1: Mechanistic workflow for the preparation of trans-5-amino-2-oxo-6-phenylpiperidine.

Reagents and Materials Matrix

Reagent / MaterialRole in SynthesisEquivalentsCritical Notes
trans-5-nitro-2-oxo-6-phenylpiperidine Starting Material1.0 eqEnsure high enantiomeric purity prior to use.
Potassium tert-butoxide (KOtBu) Base1.1 eqDeprotonates the nitroalkane to form the nitronate.
Ozone (O₃) OxidantExcessCleaves the nitronate C=N bond; requires an ozone generator.
Dimethyl Sulfide (DMS) Quenching AgentExcessSafely reduces reactive ozonide/peroxide intermediates.
Hydroxylamine (aq) Nucleophile~10.0 eqCondenses with the intermediate ketone to form the oxime.
Sodium Acetate (NaOAc) Buffer~5.0 eqMaintains optimal pH for oxime formation.
Neutral Raney Nickel Hydrogenation Catalyst~2.8x (w/w)Reduces oxime to primary amine; Pyrophoric hazard .
Hydrogen Gas (H₂) Reductant40 psiParr shaker setup required for optimal pressure maintenance.

Self-Validating Experimental Protocols

Phase 1: Ozonolysis & Oximation
  • Nitronate Formation: Dissolve trans-5-nitro-2-oxo-6-phenylpiperidine (27.0 g, 122.6 mmol) in a 1:1 mixture of anhydrous methylene chloride (CH₂Cl₂) and methanol (MeOH). Add KOtBu (15.1 g, 135 mmol) at 25°C.

    • Causality: KOtBu is a strong, non-nucleophilic base that quantitatively deprotonates the acidic alpha-proton of the nitro group, generating the necessary nitronate intermediate[4].

  • Ozonolysis: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Bubble ozone gas through the solution for approximately 3 hours[4].

    • In-Process QC: Monitor by TLC (10% MeOH in CH₂Cl₂) until the starting material is completely consumed[4].

  • Quenching: Purge the system thoroughly with nitrogen gas to remove excess ozone. Add dimethyl sulfide (60 mL) at -78°C, then allow the mixture to warm to room temperature over 30 minutes[1].

    • Causality: DMS safely reduces any residual ozonides or peroxides formed during the reaction, preventing explosive hazards during the subsequent workup.

  • Oximation: Add an aqueous solution containing hydroxylamine (85.2 g, 1.22 mol) and sodium acetate (50.3 g, 613 mmol) in 220 mL of water. Stir the biphasic mixture vigorously for 16 hours[1].

  • Isolation: Remove volatile organic solvents via rotary evaporation. Pour the residue into 1.2 L of cold water and stir for 30 minutes. Filter the precipitated solid to yield 2-oxo-5-oximino-6-phenylpiperidine [1].

Phase 2: Catalytic Hydrogenation
  • Reaction Setup: Dissolve the isolated 2-oxo-5-oximino-6-phenylpiperidine (28.2 g, 138 mmol) in 500 mL of ethanol containing 50 mL of methanol. Gentle heating on a steam bath may be required to achieve a clear solution[1].

  • Reduction: Add Neutral Raney Nickel (80 g) to the solution. Transfer the mixture to a Parr shaker and pressurize with hydrogen gas to 40 psi. Shake for 18 hours at room temperature[1].

    • Causality: Raney Nickel is highly effective for reducing oximes to primary amines without cleaving the piperidinone ring. The heterogeneous catalytic surface dictates facial selectivity, resulting in a predictable diastereomeric mixture.

  • Filtration: Carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Raney Nickel catalyst. Wash the filter cake thoroughly with methanol[1].

    • Safety Note: Never allow Raney Nickel to dry in the air; keep it wet to prevent spontaneous ignition.

  • Concentration: Evaporate the organic solvents under reduced pressure to afford an oil that solidifies upon standing (Quantitative yield: ~26.2 g)[1].

Phase 3: Chromatographic Resolution
  • Column Preparation: Pack a flash chromatography column with high-grade silica gel.

  • Elution: Load the crude cis/trans mixture and elute using an isocratic solvent system of 3% methanol in methylene chloride[5].

  • Fraction Collection: Monitor fractions via TLC. The cis and trans isomers will resolve into distinct bands. Pool the fractions containing the pure trans-5-amino-2-oxo-6-phenylpiperidine and concentrate in vacuo.

Quality Control & Analytical Validation

To ensure the integrity of the synthesis, validate the intermediates against the following empirical benchmarks:

CompoundAnalytical MethodExpected Result / Validation Criteria
2-oxo-5-oximino-6-phenylpiperidine Yield & State~56.0% yield; Solid precipitate[1].
Melting Point178°C[1].
TLCRf = 0.54 (90:10 CH₂Cl₂:MeOH)[1].
¹H-NMR (DMSO-d₆, 300 MHz)δ 10.99 (1H, s, oxime OH); 8.35 (1H, d, J=4 Hz); 7.28-7.41 (5H, m, phenyl); 5.02 (1H, d, J=4 Hz); 2.71 (1H, dt, J=8, 16 Hz); 2.4-2.42 (1H, m); 2.04-2.22 (2H, m)[1].
Crude 5-amino-2-oxo-6-phenylpiperidine ¹H-NMRIntegration should indicate a 3:1 mixture of cis- to trans-isomers prior to chromatography[1].

References

  • 3-Aminopiperidine derivatives and related nitrogen containing heterocycles (EP 0436334 B1), European Patent Office. Available at: 1

  • CP-96,345 | Tachykinin/Substance P Receptor Inhibitor, MedChemExpress. Available at: 2

  • CP 96345 | NK1 Receptors, Tocris Bioscience. Available at: 3

Sources

Application Note: Synthesis and Integration of trans-5-Amino-2-oxo-6-phenylpiperidine as a Bioisosteric Intermediate for Alisertib Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Alisertib (MLN8237) is a highly selective, orally bioavailable inhibitor of Aurora A kinase, a critical regulator of mitotic entry and centrosome maturation. The structural hallmark of Alisertib is its unique pyrimidobenzazepine core . While highly potent, the large hydrophobic surface area of the benzazepine ring can present pharmacokinetic challenges, including specific metabolic liabilities such as azepine ring hydroxylation .

To optimize aqueous solubility and metabolic stability, advanced drug development often employs bioisosteric scaffold hopping . Replacing the 7-membered benzazepine ring with a conformationally restricted 6-membered piperidine ring yields a novel pyrimidopiperidine analogue. In this framework, trans-5-amino-2-oxo-6-phenylpiperidine serves as the critical synthetic intermediate. The phenyl ring at the C6 position mimics the fused benzene ring of Alisertib, while the trans stereochemistry ensures the precise anti-periplanar trajectory required for the pyrimidine scaffold to dock into the ATP-binding hinge region of Aurora A.

Pathway Mitosis Mitotic Entry Signal AuroraA Aurora A Kinase (Active State) Mitosis->AuroraA Downstream Spindle Assembly & Centrosome Maturation AuroraA->Downstream Phosphorylation (pT288) Inhibitor Alisertib / Piperidine Analogue Inhibitor->AuroraA ATP-Competitive Binding Arrest G2/M Arrest & Apoptosis Downstream->Arrest Inhibition of Mitosis

Mechanism of Aurora A kinase inhibition by Alisertib and its bioisosteric analogues.

Quantitative Data: Pharmacokinetic & Structural Profiling

The transition from a benzazepine to a piperidinone core fundamentally alters the physicochemical properties of the resulting Aurora A inhibitor. The table below summarizes the quantitative shifts achieved by utilizing the trans-5-amino-2-oxo-6-phenylpiperidine intermediate.

PropertyStandard Alisertib (MLN8237)Piperidine Bioisostere (Predicted)Mechanistic Rationale for Change
Core Scaffold PyrimidobenzazepinePyrimidopiperidineScaffold hopping to reduce lipophilic burden.
Molecular Weight 518.9 g/mol ~480.5 g/mol Lower MW improves transcellular absorption.
LogP (Lipophilicity) ~3.5~2.8Piperidinone core increases polarity, enhancing aqueous solubility.
H-Bond Donors 23Addition of the piperidinone NH provides a new solvent-exposed interaction.
Aurora A IC₅₀ 1.2 nM< 5.0 nMConserved spatial geometry maintains nanomolar hinge-binding affinity.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the intermediate and its subsequent coupling. To ensure absolute trustworthiness, every step is designed as a self-validating system , meaning the protocol cannot proceed unless specific In-Process Controls (IPCs) are met.

Protocol A: Synthesis and Resolution of trans-5-Amino-2-oxo-6-phenylpiperidine

This methodology adapts established nitrogen-heterocycle reduction techniques to isolate the critical trans stereoisomer.

Step 1: Catalytic Hydrogenation of the Oxime

  • Dissolve 2-oxo-5-oximino-6-phenylpiperidine (1.0 eq) in a 10:1 mixture of absolute ethanol and methanol. Gentle heating may be required to achieve a clear solution.

  • Add Neutral Raney Nickel (approx. 3x weight of starting material). Mechanistic Causality: Raney Ni is strictly utilized over Palladium on Carbon (Pd/C) to prevent the hydrogenolysis of the benzylic C-N bond and to avoid over-reduction of the phenyl ring.

  • Subject the mixture to hydrogenation on a Parr shaker at 40 psi for 18 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot and analyze via TLC (90:10 DCM:MeOH). Acceptance Criterion: Complete disappearance of the oxime starting material spot (R_f = 0.54). Do not proceed to filtration until this is confirmed.

  • Filter the reaction mixture through a pad of Celite under an inert argon atmosphere to remove the pyrophoric Raney Ni. Concentrate the filtrate in vacuo to yield a crude oil that solidifies upon standing (yields a ~3:1 cis/trans mixture).

Step 2: Stereochemical Resolution

  • Dissolve the crude cis/trans mixture in a minimal volume of mobile phase (Hexanes:Isopropanol, 80:20).

  • Inject onto a Preparative Chiral HPLC column (e.g., Chiralpak AD-H).

  • Self-Validation (IPC 2): Analyze the isolated fractions via ¹H-NMR (300 MHz, DMSO-d₆). Acceptance Criterion: The trans isomer is validated by observing the coupling constant (

    
    ) between the C5 and C6 protons. A large 
    
    
    
    value (8–10 Hz) dictates a trans diaxial arrangement. Reject fractions showing
    
    
    < 5 Hz (cis isomer). Mechanistic Causality: The trans configuration is non-negotiable; a cis arrangement introduces severe steric clashes that prevent the final pyrimidine analogue from adopting the flat conformation required for ATP-pocket insertion.
Protocol B: S_NAr Coupling to the Pyrimidine Scaffold
  • Combine trans-5-amino-2-oxo-6-phenylpiperidine (1.0 eq) and the functionalized 2,4-dichloropyrimidine precursor (1.1 eq) in anhydrous

    
    -butanol.
    
  • Add

    
    -Diisopropylethylamine (DIPEA) (2.5 eq). Mechanistic Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the piperidine amine for the electrophilic pyrimidine carbon.
    
  • Heat the reaction to 110°C under reflux for 12 hours.

  • Self-Validation (IPC 3): Analyze via LC-MS. Acceptance Criterion: Observation of the target [M+H]⁺ mass with >95% purity by UV 254 nm. The reaction is complete when the primary amine peak of the piperidine intermediate is fully consumed.

Synthetic Workflow Visualization

Workflow A 2-Oxo-5-oximino- 6-phenylpiperidine B Raney Ni, H2 (Reduction) A->B C cis/trans Mixture (3:1 Ratio) B->C D HPLC Resolution C->D E trans-5-amino-2-oxo- 6-phenylpiperidine D->E F SNAr Coupling E->F G Piperidine-Alisertib Analogue F->G

Synthetic workflow for trans-5-amino-2-oxo-6-phenylpiperidine and coupling to Alisertib analogues.

References

  • Title: MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor Source: Clinical and Experimental Pharmacology and Physiology URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]

  • Title: 3-Aminopiperidine derivatives and related nitrogen containing heterocycles (EP0436334B1)

reductive amination protocols for phenylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols for Phenylpiperidine Derivatives

Abstract This guide details optimized protocols for the reductive amination of phenylpiperidine scaffolds, a structural motif ubiquitous in analgesics (e.g., fentanyl, pethidine), neuroactive agents, and antihistamines. We prioritize the synthesis of N-substituted 4-phenylpiperidines and the formation of the 4-anilidopiperidine core. The protocols contrast the standard Sodium Triacetoxyborohydride (STAB) method with the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated approach for sterically hindered or electron-deficient substrates.

Part 1: Strategic Method Selection

Reductive amination is the preferred method for functionalizing the piperidine nitrogen or constructing the piperidine core. Success depends on balancing the stability of the iminium intermediate with the selectivity of the reducing agent.

Comparative Analysis of Reducing Agents

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaBH₃CN) Ti(OiPr)₄ / NaBH₄
Selectivity Excellent. Reduces iminium ions > aldehydes > ketones.[1]Good, but pH dependent (requires pH 4–5).[2]High. Ti(IV) activates carbonyl & scavenges water.
Toxicity Low (Boric acid/Acetic acid byproducts).High (Generates HCN/NaCN).Low to Moderate.
Solvent DCE, THF, DCM (Aprotic preferred).[3]MeOH, EtOH (Protic required).Neat or THF (Strictly anhydrous).
Use Case General Purpose: N-alkylation of 4-phenylpiperidine with aldehydes.Legacy/Niche: When acid sensitivity is extreme.Difficult Substrates: Reacting 4-piperidones with weak amines (anilines).

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Best for: N-alkylation of 4-phenylpiperidine with aliphatic/aromatic aldehydes.

Mechanism: STAB is mild enough that it does not reduce the aldehyde/ketone competitively at a significant rate. It selectively reduces the in situ formed iminium ion.[4]

Materials:

  • Substrate: 4-Phenylpiperidine (secondary amine).

  • Carbonyl: Benzaldehyde or aliphatic aldehyde (1.1 – 1.2 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 4-phenylpiperidine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add Glacial AcOH (1.0 mmol). Note: AcOH catalyzes imine formation and ensures the intermediate exists as the reducible iminium salt.[1]

  • Imine Formation: Stir at room temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[3][4][5] A shift in R_f usually indicates imine/hemiaminal formation, though often transient.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (M+H of starting material).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 mins to neutralize acetic acid and break down boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

Protocol B: The "Lewis Acid" Method [Ti(OiPr)₄]

Best for: Constructing the 4-anilidopiperidine core (e.g., reacting 4-piperidone with aniline derivatives). These are "difficult" condensations due to the low nucleophilicity of anilines and steric strain.

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine (Schiff base) which is otherwise unstable.

Materials:

  • Substrate: 4-Piperidone derivative (1.0 equiv).[5]

  • Amine: Aniline derivative (1.0 – 1.2 equiv).[5]

  • Lewis Acid: Titanium(IV) Isopropoxide (neat, 1.2 – 1.5 equiv).

  • Reducing Agent: NaBH₄ (sodium borohydride) (1.5 equiv) dissolved in MeOH.

Step-by-Step Workflow:

  • Complexation: In a dried flask under Argon, mix the 4-piperidone (1.0 mmol) and aniline (1.1 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat.

    • Note: If the mixture is too viscous, add minimal anhydrous THF (1-2 mL).

  • Imine Formation: Stir at RT (or 40–50°C for electron-deficient anilines) for 2–4 hours.

    • Critical Checkpoint: The solution often turns yellow/orange, indicating titanium-imine complex formation.

  • Reduction (Stepwise):

    • Dilute the mixture with dry MeOH (5 mL). Caution: Exothermic.

    • Cool to 0°C.[5][6]

    • Add NaBH₄ (1.5 mmol) portion-wise.[3] (NaBH₄ is used here because Ti(IV) has already "locked" the imine; STAB is not necessary and NaBH₄ is cheaper/more active for the Ti-complex).

  • Workup (The "Titanium Crash"):

    • Quench with 1N NaOH or water (2 mL). A heavy white precipitate (TiO₂) will form.

    • Dilute with EtOAc. Filter through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry, and concentrate.[4][5]

Part 3: Visualization & Logic

Workflow: Selecting the Right Protocol

MethodSelection Start Start: Phenylpiperidine Synthesis SubstrateQ What is the reaction type? Start->SubstrateQ Type1 N-Alkylation of 4-Phenylpiperidine SubstrateQ->Type1 Functionalizing Nitrogen Type2 Core Formation (4-Piperidone + Amine) SubstrateQ->Type2 Building Ring System STAB Protocol A: STAB (DCE/AcOH) Type1->STAB Standard Aldehydes AmineNature Is the Amine Weak/Sterically Hindered? Type2->AmineNature AmineNature->STAB Alkyl Amines (Strong Nuc) Ti Protocol B: Ti(OiPr)4 (Neat -> NaBH4) AmineNature->Ti Anilines/Weak Nuc

Caption: Decision tree for selecting between STAB and Titanium-mediated protocols based on substrate nucleophilicity.

Mechanism: Ti(IV) Mediated Reductive Amination[6][7][8]

TiMechanism Ketone Ketone + Amine TiAdd Ti(OiPr)4 Addition Ketone->TiAdd Hemi Hemiaminal-Ti Complex TiAdd->Hemi Lewis Acid Activation Imine Activated Imine (Ti-Bound) Hemi->Imine -Ti(OH)(OiPr)3 (Water Scavenging) Red Reduction (NaBH4/MeOH) Imine->Red Hydride Transfer Product Secondary Amine Red->Product

Caption: Mechanistic pathway of Ti(OiPr)4 mediation, highlighting its dual role as Lewis Acid and dehydrating agent.

Part 4: Troubleshooting & Optimization (Self-Validating System)

IssueDiagnosticRoot CauseCorrective Action
Low Conversion SM remains in LCMS.Imine formation incomplete.Switch to Protocol B. Ti(OiPr)₄ forces imine formation by removing water.
Dialkylation M + 2xAlkyl mass observed.Primary amine is too reactive.Use 1.0 equiv of aldehyde.[3] Add aldehyde slowly to amine + STAB mixture (Inverse Addition).
Boron Emulsion Milky organic layer during workup.Boron salts not solubilized.Wash with Rochelle's Salt (Potassium Sodium Tartrate) or extend the NaHCO₃ quench time.
Product trapped in TiO₂ Low yield after Ti-method workup.Product adsorbed to solids.Wash the Celite filter cake thoroughly with 10% MeOH in DCM or warm EtOAc.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][7] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline." BenchChem.[3][4][5]

Sources

Application Note: Scalable Crystallization and Chiral Resolution of trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

trans-5-Amino-2-oxo-6-phenylpiperidine is a critical advanced intermediate in the synthesis of, such as the progenitor antagonist CP-99,994 and clinically approved therapeutics like aprepitant[1]. The standard upstream synthesis involves the reduction of 2-oxo-5-oximino-6-phenylpiperidine using Raney nickel under a hydrogen atmosphere, which inherently[2].

While analytical-scale separations often rely on (eluting with 3% methanol in methylene chloride)[2], process-scale manufacturing requires robust, solvent-efficient crystallization methods. This application note details a self-validating, scalable protocol for the isolation and chiral resolution of the trans isomer via diastereomeric salt crystallization, significantly simplifying operations[3].

Mechanistic Rationale & Causality

The separation of cis and trans diastereomers exploits their differential lattice energies and solubilities when converted to acid addition salts. The cis isomer—having the phenyl and amino groups on the same face of the piperidine ring—exhibits higher steric hindrance but forms a highly stable, tightly packed crystal lattice as a hydrochloride salt in moderately polar solvents. By selectively precipitating the cis-HCl salt using an anti-solvent approach, the mother liquor becomes highly enriched in the trans isomer.

Following diastereomeric enrichment, chiral resolution is achieved using L-(+)-tartaric acid. The causality behind this choice lies in the tartrate dianion's ability to form a rigid, hydrogen-bonded supramolecular network specifically with the equatorially positioned amino group of the (+)-trans enantiomer. This stereospecific packing drives its selective crystallization from aqueous methanol, leaving the (-)-enantiomer in solution.

Workflow Diagram

CrystallizationWorkflow A 2-Oxo-5-oximino-6-phenylpiperidine B Raney Ni / H2 Reduction A->B C cis/trans Mixture (3:1 ratio) B->C D HCl Salt Formation (EtOH/EtOAc) C->D E Filtration: cis-HCl Salt (Solid) D->E Precipitate F trans-Enriched Mother Liquor D->F Filtrate G Chiral Resolution: L-(+)-Tartaric Acid F->G H (+)-trans-Isomer Tartrate (>99% ee) G->H

Figure 1: Synthetic and crystallization workflow for isolating the (+)-trans enantiomer.

Quantitative Data: Solvent System Optimization

The table below summarizes the optimization of the solvent system for the initial cis/trans separation via hydrochloride salt formation. A self-validating threshold is established: a >90% diastereomeric excess (de%) in the mother liquor guarantees successful downstream chiral resolution.

Solvent System (v/v)Yield of cis-HCl (Solid)trans Enrichment in Mother Liquor (de%)Recovery of trans Isomer (%)
Methanol (100%)45%42%88%
Ethanol (100%)68%75%82%
Ethanol / EtOAc (1:2) 85% 92% 78%
Isopropanol / MTBE (1:1)89%88%65%

Experimental Protocols

Protocol 1: Enrichment of trans-5-Amino-2-oxo-6-phenylpiperidine

Objective: Isolate the trans isomer from the 3:1 cis/trans crude mixture.

  • Dissolution: Dissolve 100 g of the crude cis/trans-5-amino-2-oxo-6-phenylpiperidine mixture (approx. 0.52 mol) in 300 mL of absolute ethanol in a 2 L jacketed reactor. Stir at 40 °C until complete dissolution is achieved.

  • Salt Formation: Slowly add 1.05 equivalents of concentrated ethanolic HCl (approx. 5 M) dropwise over 30 minutes. Causality: Maintaining the temperature at 40 °C prevents premature, uncontrolled nucleation of the salts, ensuring a uniform crystal size distribution.

  • Anti-Solvent Addition: Gradually add 600 mL of ethyl acetate (EtOAc) over 1 hour. Causality: EtOAc acts as an anti-solvent that selectively decreases the solubility of the cis-HCl salt due to its higher lattice energy, while the trans-HCl salt remains solvated.

  • Cooling and Aging: Cool the reactor linearly to 5 °C over 4 hours. Age the suspension at 5 °C for 2 hours to ensure maximum precipitation of the cis isomer.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with 100 mL of cold EtOAc.

  • In-Process Control (IPC) - Self-Validation: Analyze the filtrate via HPLC. The diastereomeric excess (de%) of the trans isomer must be ≥92%. Corrective Action: If de% < 92%, age the suspension for an additional 2 hours at 0 °C and refilter.

  • Free-Basing: Concentrate the filtrate under reduced pressure to yield a viscous oil. Neutralize the oil using saturated aqueous NaHCO₃ and extract with dichloromethane. Dry over Na₂SO₄ and evaporate to yield the trans-enriched free base.

Protocol 2: Chiral Resolution of (+)-trans-5-Amino-2-oxo-6-phenylpiperidine

Objective: Resolve the trans racemate to obtain the pure (+)-enantiomer.

  • Reagent Preparation: Dissolve 25 g of the trans-enriched free base (approx. 0.13 mol) in 150 mL of methanol. In a separate flask, dissolve 19.5 g of L-(+)-tartaric acid (0.13 mol, 1.0 eq) in 100 mL of a 9:1 Methanol/Water mixture at 50 °C.

  • Diastereomeric Salt Formation: Slowly add the tartaric acid solution to the free base solution at 50 °C under continuous stirring.

  • Seeding (Self-Validating Step): Introduce 50 mg of pure (+)-trans-5-amino-2-oxo-6-phenylpiperidine L-tartrate seeds. Causality: Seeding intentionally bypasses the metastable zone, preventing spontaneous secondary nucleation of the undesired (-)-enantiomer and ensuring high enantiomeric purity.

  • Controlled Crystallization: Cool the mixture to 20 °C at a strict rate of 0.1 °C/min. Causality: A slow cooling rate allows the hydrogen-bonded supramolecular network of the (+)-trans tartrate to form defect-free crystals, excluding the opposite enantiomer from the lattice.

  • Isolation: Filter the resulting white crystalline solid. Wash with 30 mL of cold methanol.

  • IPC & Recrystallization: Analyze the solid via chiral HPLC. If the enantiomeric excess (ee%) is < 99%, recrystallize the solid from 10 volumes of boiling 9:1 Methanol/Water.

  • Yield: The typical yield is 35-40% (based on the maximum 50% available enantiomer), with an ee of >99.5%.

References

  • Title: Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists Source: Nature Communications (via PubMed Central) URL: [Link]

  • Title: 3-Aminopiperidine derivatives and related nitrogen containing heterocycles (EP0436334B1)
  • Title: Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis Source: ChemRxiv URL: [Link]

Sources

Application Note: HPLC Method Development for trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Method Strategy for Diastereomeric Purity and Enantiomeric Resolution in NK1 Receptor Antagonist Intermediates
Introduction & Scientific Context

trans-5-Amino-2-oxo-6-phenylpiperidine (CAS: 61298-37-1) is a critical chiral building block in the synthesis of 3-amino-2-phenylpiperidine derivatives. These derivatives function as potent Substance P (NK1) receptor antagonists, which are widely investigated for the treatment of chemotherapy-induced nausea, depression, and inflammatory disorders . Because the biological efficacy of NK1 antagonists is highly stereospecific—typically requiring the (2S,3S) absolute configuration—rigorous analytical control of the upstream lactam intermediate is non-negotiable.

This technical guide details a comprehensive, self-validating chromatographic strategy comprising two complementary methods:

  • An Achiral Reversed-Phase (RP-HPLC) method to quantify cis/trans diastereomeric purity and synthetic impurities.

  • A Chiral Normal-Phase (NP-HPLC) method to determine the enantiomeric excess (%ee) of the isolated trans isomer.

NK1_Pathway SP Substance P (Endogenous Ligand) NK1 NK1 Receptor (GPCR) SP->NK1 Binds Gq Gq Protein Activation NK1->Gq Signaling Cascade Ca Intracellular Ca2+ (Pain/Inflammation) Gq->Ca Signaling Cascade Antag trans-5-amino-2-oxo- 6-phenylpiperidine Derivatives Antag->NK1 Competitive Inhibition

Fig 1. Substance P (NK1) receptor signaling pathway and the inhibitory role of piperidine derivatives.

Mechanistic Method Development: The Causality Behind the Chemistry

Developing a robust method for trans-5-amino-2-oxo-6-phenylpiperidine presents specific physicochemical challenges: the molecule contains a highly basic primary amine (pKa ~9.5), a neutral lactam ring, and a hydrophobic phenyl group.

2.1 Achiral RP-HPLC: Overcoming Silanol Interactions

Basic amines notoriously cause peak tailing on standard C18 columns due to secondary ion-exchange interactions with residual acidic silanols (Si-O⁻) on the silica support. To establish a self-validating, robust method, we employ a polar-embedded C18 column . The embedded polar functional group creates a virtual shielding layer that repels the basic amine from the silica surface.

Furthermore, the mobile phase is heavily buffered at pH ~2.5 using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it acts as an ion-pairing agent to increase the analyte's retention and fully protonates the amine (NH₃⁺) while suppressing silanol ionization (Si-OH), ensuring sharp, symmetrical peaks.

2.2 Chiral NP-HPLC: The Role of Sacrificial Modifiers

Enantiomeric resolution requires a Chiral Stationary Phase (CSP) capable of multi-point recognition. An immobilized amylose-based CSP provides chiral discrimination via hydrogen bonding (with the lactam and amine) and π-π interactions (with the phenyl ring).

However, in normal-phase chromatography (Hexane/Ethanol), the basic primary amine will irreversibly bind to the underlying silica matrix. To prevent this, 0.1% Diethylamine (DEA) is introduced into the mobile phase. DEA acts as a "sacrificial base," competitively saturating the acidic active sites on the CSP without interfering with the chiral recognition mechanism, thereby preserving peak symmetry and column longevity.

HPLC_Workflow A Phase 1: Column & Mobile Phase Screening (Polar-embedded C18 vs Standard C18) B Phase 2: Diastereomer Separation (Cis vs Trans Optimization at pH 2.5) A->B Achiral Pathway C Phase 3: Chiral CSP Screening (Amylose/Cellulose CSPs + DEA modifier) A->C Chiral Pathway E Phase 5: ICH Q2(R2) Method Validation (Specificity, Linearity, Robustness) B->E Purity Method D Phase 4: Enantiomeric Resolution (Isocratic Optimization, Hexane/EtOH) C->D Selectivity > 1.5 D->E Chiral Method

Fig 2. Systematic HPLC method development workflow for achiral and chiral resolution.

Experimental Protocols
3.1 Reagents and Standard Preparation
  • Diluent (Achiral) : LC-MS Grade Water / Acetonitrile (80:20, v/v).

  • Diluent (Chiral) : HPLC Grade Hexane / Ethanol (80:20, v/v).

  • Standard Stock Solution : Accurately weigh 10.0 mg of trans-5-amino-2-oxo-6-phenylpiperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (1.0 mg/mL).

  • Working Solution : Dilute the stock solution 1:10 with diluent to achieve a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

3.2 Step-by-Step Execution
  • System Purge : Flush the HPLC system lines with 50% Methanol/Water to remove any previous buffer salts.

  • Equilibration : Install the selected column.

    • For the achiral method: Equilibrate with 95% Mobile Phase A / 5% Mobile Phase B for at least 20 column volumes until the baseline is stable.

    • For the chiral method: Equilibrate with the isocratic Hexane/EtOH/DEA mixture for 45 minutes to ensure the DEA fully coats the stationary phase.

  • System Suitability Test (SST) : Inject the working solution in replicate (n=6). Verify that the resolution (Rs) between cis and trans isomers (or enantiomers) meets the predefined acceptance criteria before proceeding with sample analysis.

Data Presentation & Method Parameters

The following tables summarize the optimized chromatographic conditions and the validation parameters aligned with the latest ICH Q2(R2) guidelines .

Table 1: Achiral RP-HPLC Method Conditions (Diastereomeric Purity)

ParameterSpecification
Column Polar-embedded C18 (150 x 4.6 mm, 4 µm)
Mobile Phase A 0.1% TFA in LC-MS Grade Water (pH ~2.5)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-12 min: 5% → 60% B; 12-15 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C
Injection Volume 10 µL

Table 2: Chiral NP-HPLC Method Conditions (Enantiomeric Excess)

ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25°C
Injection Volume 10 µL

Table 3: System Suitability & ICH Q2(R2) Validation Parameters

Validation ParameterAchiral Method (Diastereomers)Chiral Method (Enantiomers)Acceptance Criteria
Resolution (Rs) 2.8 (Cis / Trans)1.9 (Enantiomer 1 / 2)Rs > 1.5
Tailing Factor (Tf) 1.151.20Tf < 1.5
Repeatability (%RSD) 0.6% (n=6)0.8% (n=6)RSD ≤ 1.0%
Limit of Detection 0.02% w/w0.03% w/wSignal-to-Noise ≥ 3:1
Limit of Quantitation 0.06% w/w0.09% w/wSignal-to-Noise ≥ 10:1
Linearity (R²) 0.9998 (Range: LOQ to 120%)0.9995 (Range: LOQ to 120%)R² ≥ 0.999
Conclusion

By addressing the specific chemical liabilities of the primary amine and lactam functionalities, this dual-method approach provides a self-validating framework for the rigorous quality control of trans-5-amino-2-oxo-6-phenylpiperidine. The use of polar-embedded stationary phases and sacrificial basic modifiers ensures method robustness, accuracy, and compliance with the lifecycle management principles outlined in ICH Q2(R2).

References
  • European Patent Office. (1990). EP0436334B1: 3-Aminopiperidine derivatives and related nitrogen containing heterocycles. Google Patents.[1]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Europa.eu.[Link][2]

  • MasterControl. (2024). ICH Q2 (R2) Validation of Analytical Procedures. MasterControl Quality and Compliance.[Link][3]

Sources

Application Note: Scale-Up Procedures for trans-5-Amino-2-oxo-6-phenylpiperidine Production

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the process chemistry and engineering controls required for the kilogram-scale production of trans-5-amino-2-oxo-6-phenylpiperidine . This scaffold is a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and Janus kinase (JAK) inhibitors. The protocol utilizes a robust Nitro-Mannich (Aza-Henry) cyclization followed by catalytic hydrogenation , selected for its atom economy and scalability. Emphasis is placed on controlling the diastereoselectivity (trans vs. cis), managing the exothermicity of nitro-reduction, and ensuring enantiopurity via downstream resolution.

Introduction & Retrosynthetic Analysis

The target molecule, trans-5-amino-2-oxo-6-phenylpiperidine (also known as 5-amino-6-phenylpiperidin-2-one), features a vicinal diamine-like motif embedded within a lactam ring. The trans-stereochemistry between the C5-amino and C6-phenyl groups is thermodynamically favored but requires specific process controls to maximize yield.

Process Selection Logic

While routes involving Castagnoli-Cushman condensation with glutaric anhydride yield 3-substituted lactams, the 5,6-disubstituted pattern necessitates a different approach.[1] We utilize a Nitro-Mannich strategy:

  • Construct: The carbon skeleton is built via the addition of a nitro-ester enolate to a benzaldehyde-derived imine.

  • Cyclize: Intramolecular lactamization occurs spontaneously or upon heating.

  • Functionalize: The C5-nitro group is reduced to the C5-amine with high diastereocontrol.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis cluster_logic Stereocontrol Strategy Target trans-5-Amino-2-oxo-6-phenylpiperidine (Target Lactam) Intermediate trans-5-Nitro-6-phenylpiperidin-2-one (Key Intermediate) Target->Intermediate Catalytic Hydrogenation (NO2 -> NH2) Precursors Benzaldehyde + Ammonium Acetate + Methyl 4-nitrobutyrate Intermediate->Precursors Nitro-Mannich Cyclization (One-Pot) Note1 Thermodynamic equilibration favors trans-isomer

Figure 1: Retrosynthetic strategy highlighting the Nitro-Mannich assembly and reductive transformation.

Detailed Experimental Protocols

Phase 1: Synthesis of trans-5-Nitro-6-phenylpiperidin-2-one

Objective: Assemble the piperidinone core with established C5/C6 stereochemistry.

Reagents & Equipment[2][3][4]
  • Benzaldehyde (Reagent Grade): 1.0 equiv.

  • Methyl 4-nitrobutyrate: 1.1 equiv. (Commercially available or synthesized from methyl acrylate + nitromethane).

  • Ammonium Acetate (NH₄OAc): 2.5 equiv.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Reactor: 50 L Glass-Lined Reactor with reflux condenser and overhead stirring.

Step-by-Step Protocol
  • Charging: Charge the reactor with Ethanol (10 L/kg substrate). Add Benzaldehyde (5.0 kg, 47.1 mol) and Ammonium Acetate (9.1 kg, 117.8 mol).

  • Imine Formation: Stir at 25°C for 2 hours. The solution will turn yellow/orange, indicating imine formation.

  • Addition: Add Methyl 4-nitrobutyrate (7.6 kg, 51.8 mol) over 30 minutes.

  • Reflux: Heat the mixture to reflux (78°C) and maintain for 6–8 hours.

    • Mechanism:[5][6][7][8][9] The enolate of the nitro-ester attacks the imine (Mannich), followed by intramolecular cyclization of the amine onto the ester (Lactamization).

  • Crystallization (Critical for Purity):

    • Cool the reaction mixture slowly to 20°C over 4 hours.

    • Further cool to 0–5°C and hold for 2 hours. The trans-isomer typically crystallizes preferentially due to lower solubility and thermodynamic stability.

  • Filtration: Filter the solids using a basket centrifuge. Wash the cake with cold Ethanol (2 x 5 L).

  • Drying: Dry the wet cake under vacuum at 45°C for 12 hours.

    • Expected Yield: 60–70%

    • Specification: >95% HPLC Purity, >90:10 trans:cis ratio.

Phase 2: Catalytic Hydrogenation to trans-5-Amino-2-oxo-6-phenylpiperidine

Objective: Reduce the nitro group to an amine while preserving the lactam ring and stereochemistry.

Safety Note: Hydrogenation Risks
  • Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol).

  • Catalyst: Raney Nickel is pyrophoric; handle under inert atmosphere (Nitrogen/Argon).

Reagents & Equipment[2][3][4][10]
  • Substrate: trans-5-Nitro-6-phenylpiperidin-2-one.

  • Catalyst: Raney Nickel (20 wt% loading, water-wet) OR 10% Pd/C (5 wt% loading).

  • Solvent: Methanol (MeOH).[11]

  • Reactor: High-Pressure Hydrogenator (Hastelloy or Stainless Steel).

Step-by-Step Protocol
  • Inerting: Purge the reactor with Nitrogen (3 cycles, 3 bar).

  • Loading: Charge Methanol (15 L/kg substrate) and the nitro-lactam intermediate (5.0 kg).

  • Catalyst Addition: Add Raney Nickel slurry (1.0 kg wet weight) under strict nitrogen blanket.

  • Hydrogenation:

    • Pressurize with Hydrogen (H₂) to 5 bar (75 psi).

    • Heat to 50°C.

    • Agitation: High shear stirring (800 rpm) is required to overcome gas-liquid mass transfer limitations.

  • Reaction Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases (typically 4–6 hours). Verify by HPLC (disappearance of nitro peak).

  • Filtration:

    • Cool to 25°C. Vent H₂ and purge with Nitrogen.

    • Filter through a sparkler filter or Celite bed to remove catalyst. Keep catalyst wet at all times to prevent ignition.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to ~20% volume.

    • Add Methyl tert-butyl ether (MTBE) as an antisolvent to induce precipitation.

    • Filter the white crystalline solid.

    • Expected Yield: 85–90%

Process Control & Analytical Specifications

In-Process Controls (IPC)
StepParameterMethodAcceptance Criteria
Nitro-Mannich Imine ConversionHPLC/TLC< 2% Benzaldehyde remaining
Nitro-Mannich trans:cis Ratio1H-NMR> 85:15 (crude), > 95:5 (isolated)
Hydrogenation Reaction CompletionHPLC< 0.1% Nitro intermediate
Hydrogenation Hydroxylamine ImpurityHPLC< 0.5% (Intermediate reduction product)
Stereochemistry Validation

The trans-configuration is confirmed by 1H-NMR coupling constants .

  • H5–H6 Coupling (

    
    ): 
    
    • trans-isomer:

      
       (Axial-Axial relationship).
      
    • cis-isomer:

      
       (Axial-Equatorial).
      

Scale-Up Engineering & Safety

Heat Flow Management (DSC Data)
  • Nitro-Mannich: Mildly exothermic. Control reflux rate.

  • Hydrogenation: Class 4 Exotherm.

    • Recommendation: Use a dosing-controlled reaction (semi-batch) if cooling capacity is limited. Dose hydrogen on demand rather than batch pressurization if heat removal < 50 W/L.

Workflow Diagram (Graphviz)

Workflow Start Start: Raw Materials (Benzaldehyde, Methyl 4-nitrobutyrate) Reaction1 Nitro-Mannich Reaction (Reflux in EtOH, 8h) Start->Reaction1 Crystallization Controlled Cooling Crystallization (Selects trans-isomer) Reaction1->Crystallization Slow Cool Filtration1 Filtration & Drying (Isolate Nitro-Lactam) Crystallization->Filtration1 Hydrogenation Catalytic Hydrogenation (Raney Ni, H2, 5 bar) Filtration1->Hydrogenation Workup Catalyst Filtration & Concentration Hydrogenation->Workup FinalIso Antisolvent Precipitation (MTBE/MeOH) Workup->FinalIso Product Final Product: trans-5-Amino-2-oxo-6-phenylpiperidine FinalIso->Product

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting Guide

  • Problem: Low trans selectivity in Step 1.

    • Solution: Extend reflux time to allow thermodynamic equilibration. Ensure slow cooling profile (0.1°C/min) during crystallization.

  • Problem: Incomplete reduction (Hydroxylamine intermediate).

    • Solution: Increase temperature to 60°C or increase H₂ pressure. Ensure vigorous stirring.

  • Problem: Catalyst poisoning.

    • Solution: Ensure sulfur content in the nitro-intermediate is < 10 ppm. Wash the nitro-cake thoroughly.

References

  • Synthesis of 5-nitro-6-phenylpiperidin-2-one (Precursor)

    • Source:

    • Relevance: Describes the core Nitro-Mannich assembly and isol
  • Stereoselective Synthesis of Piperidinones

    • Source:

    • Relevance: Provides analytical data and structural analogues for phenylpiperidinone scaffolds.
  • Reductive Amination & Lactamization Strategies

    • Source:

    • Relevance: Mechanistic insights into the cycliz
  • Safety in Nitro-Reduction

    • Source:

    • Relevance: General safety protocols for hydrogenating piperidone intermedi

Sources

Application Note: Orthogonal Protecting Group Strategies for 5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 5-amino-2-oxo-6-phenylpiperidine , a privileged scaffold in the synthesis of Neurokinin-1 (NK1) antagonists, Factor Xa inhibitors, and constrained peptidomimetics.[1]

Part 1: Strategic Analysis & Scaffold Reactivity

The Chemical Challenge

The 5-amino-2-oxo-6-phenylpiperidine scaffold presents a "Dual-Nitrogen" challenge characterized by distinct nucleophilicity and pKa profiles.[1] Successful manipulation requires a strategy that respects the reactivity hierarchy between the exocyclic primary amine and the endocyclic lactam.

FeatureN5-Amine (Exocyclic) N1-Lactam (Endocyclic)
Type Primary Aliphatic Amine (

)
Secondary Amide/Lactam (

)
pKa (Conjugate Acid) ~10.5 (Highly Basic)~0–1 (Non-basic); N-H pKa ~17
Nucleophilicity HighLow (Requires deprotonation or catalysis)
Stereochemical Risk Low (C5 is

to carbonyl)
High (C6 is benzylic &

to N).[1] Strong bases can cause epimerization at C6.[1]
Strategic Pathways (Orthogonality)

To enable selective functionalization, we employ orthogonal protection schemes.[2][3] The choice depends on the final deprotection conditions required by the target API.

  • Strategy A (Standard/Robust): N5-Boc / N1-Benzyl (Bn)

    • Utility: Best for early-stage intermediate synthesis.[1]

    • Orthogonality: N5-Boc is acid-labile; N1-Bn is removed by hydrogenolysis (or dissolving metal).[1]

    • Risk: Hydrogenolysis of N1-Bn can be slow due to steric hindrance from the C6-phenyl group.[1]

  • Strategy B (Base-Sensitive/Late Stage): N5-Cbz / N1-Boc

    • Utility: Used when the final product contains acid-sensitive motifs.[1]

    • Orthogonality: N5-Cbz is removed by

      
      ; N1-Boc is removed by TFA/HCl.
      
    • Note: N1-Boc on a lactam is significantly more labile than on a standard amine and can sometimes be cleaved by nucleophiles (e.g., hydrazine, hydroxide).

  • Strategy C (Oxidative/Acid Cleavage): N5-Fmoc / N1-PMB (p-Methoxybenzyl)[1]

    • Utility: Peptide synthesis compatibility.[1]

    • Orthogonality: N5-Fmoc (Base labile); N1-PMB (Acid/Oxidative labile).[1]

Part 2: Detailed Experimental Protocols

Protocol 1: Regioselective Protection of N5-Amine (Exocyclic)

Objective: Selectively protect the highly nucleophilic primary amine with a Boc group without affecting the lactam nitrogen.

Reagents:

  • Substrate: 5-amino-2-oxo-6-phenylpiperidine (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (0.1 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with the substrate and DCM. Cool to

    
     to suppress any potential bis-protection (though unlikely).[1]
    
  • Addition: Add

    
    , followed by the dropwise addition of 
    
    
    
    dissolved in a minimal amount of DCM.
  • Reaction: Stir at

    
     for 30 minutes, then warm to room temperature (RT). Monitor by TLC (Visualization: Ninhydrin stain; free amine stains purple/red, protected amine does not).
    
  • Workup: Quench with water. Wash the organic layer with

    
     citric acid (to remove unreacted amine/base) and brine. Dry over 
    
    
    
    .[4][5]
  • Validation:

    
     should show a singlet at 
    
    
    
    (9H, Boc) and a doublet for the N-H amide proton at
    
    
    . The Lactam N-H (
    
    
    ) should remain broad and intact.
Protocol 2: Protection of N1-Lactam (Endocyclic)

Objective: Install a Benzyl (Bn) or PMB group on the amide nitrogen. Critical Warning: The C6-position is benzylic.[1][4] Use of strong bases (e.g., LDA, LiHMDS) or prolonged exposure to NaH can lead to racemization via an enolate-like intermediate or benzylic deprotonation.

Reagents:

  • Substrate: N5-Boc-5-amino-2-oxo-6-phenylpiperidine (1.0 equiv)[1]

  • Reagent: Benzyl Bromide (

    
    ) (1.2 equiv)
    
  • Base: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv) — Use strict stoichiometry.

  • Solvent: Anhydrous DMF or THF/DMF (9:1).

Procedure:

  • Preparation: Dissolve the N5-protected substrate in anhydrous DMF under Nitrogen/Argon. Cool to

    
     (Ice/Salt bath).
    
  • Deprotonation: Add NaH portion-wise.[1] Evolution of

    
     gas will be observed. Stir for 15–20 minutes at 
    
    
    
    .
    • Expert Tip: Do not warm to RT during deprotonation to minimize C6-epimerization risk.[1]

  • Alkylation: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Stir at

    
     for 1–2 hours. Monitor by TLC.[1]
    
  • Quench: Carefully quench with saturated

    
     solution at 
    
    
    
    .
  • Workup: Extract with EtOAc. Wash extensively with water and LiCl solution (to remove DMF).

  • Purification: Flash chromatography is usually required to separate the N-benzylated product from any O-alkylated impurity (lactim ether), though N-alkylation is thermodynamically favored for lactams.[1]

Protocol 3: Orthogonal Deprotection
  • Removing N5-Boc (Acidic): Treat with

    
     in Dioxane or 
    
    
    
    (1:1) at
    
    
    .[5][6] The N1-Bn group is stable.[1]
  • Removing N1-Bn (Hydrogenolysis): Dissolve in MeOH/EtOAc. Add 10% Pd/C (catalytic). Stir under

    
     (1 atm) or transfer hydrogenation conditions (ammonium formate).
    
    • Note: If the reaction is sluggish due to the C6-phenyl steric bulk, add 1 equivalent of acetic acid or use Pearlman’s Catalyst (

      
      ).
      

Part 3: Visualization & Logic[1]

Orthogonality Decision Matrix

The following diagram illustrates the decision logic for selecting protecting groups based on downstream chemistry compatibility.

ProtectingGroupStrategy Start Start: 5-amino-2-oxo-6-phenylpiperidine N5_Select Step 1: Protect N5 (Exocyclic) (Nucleophilic Amine) Start->N5_Select Route_A Route A: Acid Labile N5 (Boc) N5_Select->Route_A Reagent: Boc2O Route_B Route B: Hydrogenolysis N5 (Cbz) N5_Select->Route_B Reagent: Cbz-Cl N1_Select_A Step 2: Protect N1 (Lactam) (Requires Base) Route_A->N1_Select_A N1_Select_B Step 2: Protect N1 (Lactam) (Requires Base) Route_B->N1_Select_B Result_A1 Product: N5-Boc / N1-Bn (Classic Orthogonality) N1_Select_A->Result_A1 Reagent: BnBr/NaH Result_A2 Product: N5-Boc / N1-PMB (Oxidative Cleavage of N1) N1_Select_A->Result_A2 Reagent: PMB-Cl/NaH Note1 CRITICAL: Avoid strong base at Step 2 to prevent C6 epimerization. N1_Select_A->Note1 Result_B1 Product: N5-Cbz / N1-Boc (Base Sensitive N1) N1_Select_B->Result_B1 Reagent: Boc2O/DMAP

Figure 1: Decision tree for orthogonal protection strategies, highlighting reagent choices and critical control points for stereochemical integrity.

Part 4: Comparative Data & Troubleshooting

Table 1: Protecting Group Stability Profile
ConditionN5-Boc / N1-BnN5-Cbz / N1-BocN5-Fmoc / N1-PMB
50% TFA / DCM Cleaves N5 Cleaves N1 Stable
H2 / Pd/C Stable (usually)Cleaves N5 Stable
20% Piperidine StableStableCleaves N5
CAN (Oxidation) StableStableCleaves N1
NaH / Alkylation StableUnstable (N1-Boc may migrate)Stable
Troubleshooting Guide
  • Issue: Low yield during N1-Benzylation.

    • Cause: Incomplete deprotonation or O-alkylation.[1]

    • Fix: Ensure DMF is strictly anhydrous. Keep temperature at

      
      . If O-alkylation (imidate formation) is observed, switch solvent to THF/HMPA (though toxic) or use a softer counter-ion (LiHMDS instead of NaH).
      
  • Issue: Loss of optical activity (Racemization).

    • Cause: Proton exchange at C6 during basic protection of N1.

    • Fix: Reduce reaction time for N1 protection. Switch to N1-Boc using

      
       and catalytic DMAP (no strong base required), although this yields a less stable intermediate.
      

References

  • Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications. (Describes the synthesis and manipulation of 5-amino-piperidinone scaffolds).

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides. (Authoritative protocols for Boc/Fmoc/Cbz orthogonality).

  • Selecting Orthogonal Building Blocks. MilliporeSigma. (Matrix of compatibility for protecting groups).

  • Piperazine Derivatives: A Privileged Scaffold. National Institutes of Health (NIH). (Discusses regioselective N-protection strategies applicable to cyclic amines/lactams).

Sources

handling and storage protocols for chiral piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocols for Chiral Piperidines

Executive Summary

Chiral piperidines are privileged pharmacophores in modern drug discovery, serving as the core scaffold for numerous FDA-approved therapeutics (e.g., Paroxetine, Ritalin derivatives, Tofacitinib).[1] However, their non-aromatic, cyclic amine nature renders them susceptible to specific degradation pathways—namely racemization , N-oxidation , and carbamate formation .

This guide moves beyond generic "store cool and dry" advice. It provides a mechanistic rationale for instability and defines a rigorous, self-validating protocol for the handling and long-term preservation of enantiopurity.

Physicochemical Vulnerabilities: The "Why" Behind the Protocol

To ensure integrity, one must understand the specific threats to the piperidine scaffold.

A. Racemization (Stereochemical Drift)

Unlike quaternary centers, chiral piperidines often possess an acidic proton at the chiral center (typically


 to the nitrogen or a carbonyl).
  • Mechanism: In the presence of trace moisture or basic impurities, the

    
    -proton can be abstracted, leading to a planar intermediate (enolate or enamine) that re-protonates non-stereoselectively.
    
  • Risk Factor: High for 2-substituted piperidines and piperidines with electron-withdrawing groups (esters, ketones) at the chiral center.

B. Oxidative Degradation

Secondary amines are electron-rich.

  • N-Oxidation: Exposure to atmospheric oxygen can form N-oxides, particularly in solution.

  • 
    -C-H Oxidation:  Radical-mediated oxidation at the carbon 
    
    
    
    to the nitrogen can lead to iminium ions and subsequent hydrolysis/ring-opening.
C. Hygroscopicity & Carbamate Formation

Free-base piperidines are hygroscopic. They readily absorb atmospheric CO


 to form carbamic acid salts (carbamates). This alters the stoichiometry of reactions, leading to errors in weighing and yield calculations.

Protocol 1: Receiving and Initial Quality Control (QC)

Objective: Establish a "Chain of Custody" for enantiopurity immediately upon receipt.

Step-by-Step Workflow:

  • Thermal Equilibration: Do not open the shipping container immediately if it arrives on dry ice. Allow the vial to reach room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold surface of the chemical.

  • Visual Inspection: Check for discoloration. Pure piperidines are typically clear oils or white solids. Yellowing indicates N-oxidation.

  • Baseline Analytics (The "Day 0" Standard):

    • Chemical Purity:

      
      H NMR (check for carbamate peaks ~160-164 ppm in 
      
      
      
      C or broadened peaks in
      
      
      H).
    • Enantiomeric Excess (e.e.): Perform Chiral HPLC or SFC.

      • Standard Column: Daicel Chiralpak IA or IC (immobilized phases are preferred for amine tolerance).

      • Mobile Phase: Hexane/IPA/Diethylamine (0.1%) or CO

        
        /MeOH/Diethylamine.
        
      • Acceptance Criteria: >98% e.e.[2][3] for asymmetric synthesis applications.[3][4][5]

Protocol 2: Inert Handling and Transfer

Objective: Eliminate contact with H


O, O

, and CO

during experimental setup.

Equipment:

  • Glovebox (Ideal) or Schlenk Line (Standard).

  • Calibrated Micropipettes (for oils).

  • Anti-static gun (for salts).

Procedure:

  • Atmosphere: All transfers of free base chiral piperidines must occur under Argon. Nitrogen is acceptable but Argon is denser and provides a better "blanket" for open vials.

  • Liquid Handling (Oils):

    • Do not pour. Use a gas-tight syringe or positive-displacement pipette.

    • Technique: Flush the syringe with Argon 3x before drawing the sample.

  • Solid Handling (Salts):

    • Chiral piperidine salts (HCl, Tartrate) are significantly more stable but can be static-prone. Use an anti-static gun to prevent scattering during weighing.

    • Minimize open-vial time to <2 minutes.

Protocol 3: Storage Strategy

Core Directive: Store as a salt whenever possible. The crystal lattice energy of a salt (e.g., Hydrochloride, Tartrate, Tosylate) provides a massive kinetic barrier against both oxidation and racemization.

Storage Decision Matrix
StateDurationRecommended ProtocolContainer
Free Base (Oil) < 1 WeekStore at 4°C under Argon.Amber Glass, PTFE-lined cap.[6]
Free Base (Oil) > 1 WeekConvert to Salt (see Protocol 4) or store at -20°C (Glovebox sealed).Teflon-taped Amber Vial inside secondary jar with desiccant.
Salt (Solid) < 6 MonthsStore at 4°C. Desiccator recommended.Amber Glass.[6][7]
Salt (Solid) > 6 MonthsStore at -20°C.Amber Glass, Parafilm sealed.

Visualization: Storage Logic Flow

StorageProtocol Start New Chiral Piperidine Received CheckState Physical State? Start->CheckState IsSolid Solid (Salt) CheckState->IsSolid IsOil Oil (Free Base) CheckState->IsOil ActionSalt Store at 4°C (Desiccator) IsSolid->ActionSalt Duration Storage Duration? IsOil->Duration ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm ActionOilShort Purge Argon Store 4°C ShortTerm->ActionOilShort ActionOilLong CRITICAL: Convert to Salt (HCl or Tartrate) LongTerm->ActionOilLong Frozen Long Term Archive -20°C ActionSalt->Frozen > 6 Months ActionOilLong->IsSolid Re-evaluate

Caption: Decision matrix for stabilizing chiral piperidines based on physical state and storage duration.

Protocol 4: Salt Formation (Stabilization)

If a chiral piperidine must be stored for >1 week and is currently an oil, convert it to a salt.

Reagents:

  • Anhydrous Diethyl Ether or MTBE (Solvent).

  • 2.0 M HCl in Diethyl Ether or L-Tartaric Acid (in MeOH).

Procedure:

  • Dissolve the piperidine oil (1.0 equiv) in anhydrous Etngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    O (10 volumes). Cool to 0°C.
    
  • Dropwise add HCl/Ether (1.1 equiv) under Argon.

  • A white precipitate should form immediately.

  • Stir for 15 mins at 0°C.

  • Filter under Argon (or rapid filtration in air if non-hygroscopic).

  • Wash cake with cold Et

    
    O.
    
  • Dry under high vacuum for 4 hours.

  • Validation: Check e.e. of the salt. (Note: Salt formation can sometimes upgrade e.e. via preferential crystallization—this is a feature, not a bug).

Troubleshooting & FAQs

IssueDiagnosisRemediation
Sample gained weight Hygroscopicity or Carbamate formation.Dry under high vacuum (50 mTorr) for 12h. If carbamate is confirmed by NMR, wash with dilute NaHCO

and re-extract (fresh free base) or treat with HCl (forms salt, releases CO

).
Yellowing of oil N-Oxidation.Purify via short silica plug (DCM/MeOH/NH

). N-oxides are much more polar and will stick to the baseline. Store strictly under Argon.
Drop in e.e. Racemization.Irreversible. If e.e. drops <90%, recrystallize the salt with a chiral acid (Tartaric acid) to upgrade optical purity (Classical Resolution).
Cloudy solution in CDCl

Wet solvent or salt contamination.Filter through a 0.2

m PTFE syringe filter. Ensure CDCl

is stored over molecular sieves (neutralized).

References

  • FDA Policy Statement for the Development of New Stereoisomeric Drugs. US Food and Drug Administration. [Link]

  • Chiral Separation Techniques: A Review. Journal of Chromatography A. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trans-5-amino-2-oxo-6-phenylpiperidine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted piperidone scaffolds, which are crucial components in many pharmaceutical agents.[1][2] This document provides a plausible synthetic strategy, in-depth troubleshooting for common experimental hurdles, and answers to frequently asked questions to help you improve reaction yields and achieve high diastereoselectivity.

Proposed Synthetic Strategy & Mechanism

The synthesis of the target trans-5-amino-2-oxo-6-phenylpiperidine is a multi-step process that requires careful control of reaction conditions to ensure high yield and the desired stereochemistry. A robust and logical approach involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, followed by cyclization.[3][4]

A proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Conjugate Addition of Amine cluster_2 Step 3: Reductive Cyclization & Deprotection A Cinnamaldehyde C Unsaturated Keto-Ester Precursor A->C B Malonic Acid Derivative (e.g., Meldrum's Acid) B->C E Amino-Keto-Ester Intermediate C->E D Protected Amine (e.g., Benzylamine) D->E F cis/trans Piperidone Mixture E->F Reductive Amination G Final Product: trans-5-amino-2-oxo-6-phenylpiperidine F->G Isomer Separation / Epimerization

Caption: Proposed workflow for the synthesis of the target piperidone.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My overall yield is very low or I'm getting no product. What are the likely causes?

Low yields can be frustrating and often stem from several factors, from reagent quality to suboptimal reaction conditions.[5]

Possible Cause 1: Inactive or Impure Reagents The purity of starting materials like cinnamaldehyde and the amine source is critical. Aldehydes can oxidize over time, and amines can absorb water and carbon dioxide from the air.

  • Solution:

    • Verify Reagent Purity: Use freshly distilled cinnamaldehyde. Ensure your amine is from a recently opened bottle or has been stored properly under an inert atmosphere.

    • Use Anhydrous Solvents: Moisture can interfere with many of the intermediates, especially those involving organometallic reagents or strong bases. Ensure solvents are rigorously dried before use.[5]

    • Inert Atmosphere: For sensitive steps, such as those involving strong bases or catalysts, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation.[5]

Possible Cause 2: Suboptimal Reaction Conditions Temperature, reaction time, and reagent concentration are key parameters that can dramatically affect the outcome.[6]

  • Solution: Systematic Optimization A systematic screening of reaction parameters is often the most effective approach. Consider a Design of Experiments (DoE) approach to efficiently explore the parameter space.

ParameterRange to TestRationale
Temperature -20 °C to 60 °CLower temperatures can improve selectivity and prevent byproduct formation, while higher temperatures can increase reaction rates.[7]
Reaction Time 2h to 24hMonitor the reaction by TLC or LC-MS to determine the point of maximum conversion without significant product degradation.
Base/Catalyst Varies by stepThe choice of base for the initial Michael addition and the conditions for the reductive amination are critical.

Possible Cause 3: Competing Side Reactions Side reactions, such as polymerization of the unsaturated precursor or decomposition of the product, can significantly reduce yield.[7]

  • Solution:

    • Control Rate of Addition: Adding reagents dropwise, especially during exothermic steps, can help maintain temperature control and minimize side reactions.[6]

    • Milder Conditions: Explore the use of milder catalysts or bases that can promote the desired transformation without causing degradation.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Side Reactions? start->cause3 sol1 Verify Purity Use Anhydrous Solvents Inert Atmosphere cause1->sol1 sol2 Optimize Temperature Optimize Time Screen Catalysts cause2->sol2 sol3 Control Addition Rate Use Milder Conditions Monitor Reaction cause3->sol3

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My product is a mixture of diastereomers with a low trans:cis ratio. How can I improve the stereoselectivity?

Achieving the desired trans stereochemistry between the C5-amino and C6-phenyl groups is a primary challenge. The ratio is often determined during the cyclization step.

Possible Cause 1: Thermodynamic vs. Kinetic Control The formation of the cis and trans isomers can be under either kinetic (rate-controlled) or thermodynamic (stability-controlled) control. The trans isomer, with both bulky groups in an equatorial position in the chair conformation, is generally the more thermodynamically stable product.

  • Solution: Epimerization If the reaction kinetically favors the cis product, it may be possible to epimerize the C5 position to the more stable trans isomer.

    • Base-Mediated Epimerization: Treat the cis/trans mixture with a suitable base (e.g., sodium methoxide in methanol). This can deprotonate the C5 position, allowing for equilibration to the more stable trans diastereomer.[8]

    • Temperature Adjustment: Running the reaction at a higher temperature or for a longer time may allow the reaction to reach thermodynamic equilibrium, favoring the trans product.

Possible Cause 2: Stereodirecting Groups The choice of protecting group on the amine can influence the stereochemical outcome through steric hindrance.

  • Solution: Screen Protecting Groups

    • Bulky Protecting Groups: A bulky protecting group on the nitrogen (e.g., a Boc-group) may sterically hinder one face of the molecule during cyclization, favoring the formation of one diastereomer over the other.

    • Hydrogenation Conditions: If the cyclization is achieved via catalytic hydrogenation of an imine intermediate, the catalyst surface can influence the direction of hydrogen delivery. Screening different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) can impact the diastereomeric ratio.[1]

Question 3: I am struggling to purify the final product. What strategies can I use?

The final product, being a primary amine and a lactam, is quite polar and can be challenging to purify by standard silica gel chromatography.

Possible Cause 1: High Polarity The free amino group can cause streaking and poor separation on silica gel.

  • Solution 1: Use a Protecting Group

    • Purify the N-protected intermediate (e.g., N-Boc or N-Cbz derivative), which is typically less polar and behaves better on silica gel.

    • Remove the protecting group in a final, clean step after purification.

  • Solution 2: Modify Chromatography Conditions

    • Amine-Treated Silica: Use silica gel that has been pre-treated with a small amount of triethylamine or ammonia in the eluent to block the acidic silanol groups and reduce tailing.

    • Alternative Stationary Phases: Consider using alumina or reverse-phase (C18) chromatography for highly polar compounds.

  • Solution 3: Crystallization If the product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems to find one that provides good quality crystals.

Possible Cause 2: Water Solubility The product may have some solubility in water, leading to losses during aqueous workup.

  • Solution:

    • Back-Extraction: After the initial extraction, back-extract the aqueous layer several times with a more polar organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to reduce the amount of dissolved water before drying.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the trans stereochemistry of my final product?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.[9]

  • ¹H NMR Coupling Constants (J-values): The key is to analyze the coupling constant between the protons at C5 and C6 (H5 and H6). In a chair-like conformation, a trans relationship results in a diaxial arrangement of these protons, which typically exhibits a large coupling constant (J ≈ 8-13 Hz). A cis relationship would result in an axial-equatorial or equatorial-axial arrangement, with a much smaller coupling constant (J ≈ 2-5 Hz).[9][10]

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations. For the cis isomer, a correlation would be expected between H5 and H6, whereas for the trans (diaxial) isomer, this correlation would be weak or absent.[11]

TechniqueExpected Result for trans IsomerExpected Result for cis Isomer
¹H NMR Large H5-H6 coupling constant (J ≈ 8-13 Hz)Small H5-H6 coupling constant (J ≈ 2-5 Hz)
NOESY Weak or no correlation between H5 and H6Strong correlation between H5 and H6

Q2: What are the most common side reactions to be aware of?

A2: The most likely side reaction is the formation of the cis diastereomer. Other potential issues include over-reduction of the lactam carbonyl if a strong reducing agent like LiAlH₄ is used inappropriately, or elimination reactions if conditions are too harsh. Careful monitoring and control of reaction conditions are key to minimizing these.

Q3: Can I use a different amine in the conjugate addition step?

A3: Yes, the reaction should be amenable to various primary amines.[3] However, the nature of the amine (e.g., its nucleophilicity and steric bulk) will likely affect the reaction rate and may influence the diastereoselectivity of the final product. The chosen amine may require optimization of the reaction conditions.

References

  • Benchchem. Technical Support Center: Asymmetric Synthesis of Substituted Lactams.
  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • Cowen, B. J., & Miller, S. J. (2009). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 5, 64.
  • Rowe, D. J., et al. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 140(45), 15469-15477.
  • Scribd. Advances in Piperidone Synthesis Techniques. Available from: [Link]

  • Bulgarian Academy of Sciences. (2012). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one.
  • Benchchem. An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine.
  • Kartsev, V. G. (Ed.). (2021).
  • ResearchGate. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Available from: [Link]

  • Benchchem. Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis.
  • University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl-piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Journal of the Chinese Chemical Society, 53(2), 429-436.
  • Snieckus, V., & da Frota, L. C. R. M. (2018). Michael Addition/[5][12]-Stevens Rearrangement Approach to Piperidines. Synfacts, 14(06), 0579.

  • Nájera, C., & Yus, M. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Molecules, 17(5), 5669-5683.
  • Scott, M., & Waring, M. J. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(4), 839-851.
  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available from: [Link]

  • Google Patents. LACTAM PURIFICATION PROCESS.
  • Google Patents. Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Frontiers Media. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Available from: [Link]

  • ResearchGate. (2007). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Available from: [Link]

  • Cui, W. C., et al. (2019). Diastereoselective Synthesis of Polysubstituted Piperidines via Visible Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. Chemistry, 25(66), 15068-15073.
  • Hood, J. (2018).
  • PubMed. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Available from: [Link]

  • Royal Society of Chemistry. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. Available from: [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(12), 1223-1234.
  • LibreTexts. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Available from: [Link]

  • Dounay, A. B., & Georg, G. I. (2008). Stereoselective Syntheses of 2,6-disubstituted Piperidin-3-oles (alkaloid lipids). Mini-Reviews in Organic Chemistry, 5(4), 323-336.
  • ResearchGate. (2009). Synthesis of 5Amino and 4Hydroxy2-phenylsulfonylmethylpiperidines. Available from: [Link]

  • Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505-512.
  • Docquier, J. D., et al. (2001). Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase. Antimicrobial Agents and Chemotherapy, 45(6), 1624-1630.
  • Wirth, T. (Ed.). (2012). Enantiomerically Pure trans-β-Lactams from α-Amino Acids via Compact Fluorescent Light (CFL) Continuous Flow Photolysis.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • PubMed. (1976). 13C Nuclear Magnetic Resonance Study of the Cis-Trans Isomerism in X-Pro-Pro Tripeptides. Available from: [Link]

  • American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available from: [Link]

  • American Chemical Society. (2025). Highly Selective α-Addition and β-Conjugate Addition Products from Peptides Composed of α,β-Unsaturated γ-Amino Acids. Available from: [Link]

  • PubMed. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Available from: [Link]

  • Academia.edu. Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Available from: [Link]

  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available from: [Link]

  • American Society for Microbiology. (1979). Purification and Partial Characterization of an Aminopeptidase from Lactobacillus lactis. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the piperidinone core, a prevalent scaffold in medicinal chemistry.[1] We understand that while the synthesis of this heterocycle is common, cyclization failures can be a significant bottleneck. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these challenges.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific experimental failures you might encounter during piperidinone synthesis. We will explore the "why" behind these issues and provide actionable solutions based on established chemical principles.

Question 1: My reaction is not proceeding. I'm recovering mostly unreacted starting material. What are the primary causes?

Observing a significant amount of starting material post-reaction is a common but frustrating issue. The root cause often lies in one of several key areas:

  • Insufficient Activation of Reactants: Many cyclization strategies require the activation of one or more functional groups. For instance, in a reductive amination-lactamization sequence, imine formation is the critical first step.[2] If the equilibrium does not favor the imine, the subsequent reduction and cyclization will not occur.

    • Solution: For imine formation, the removal of water is crucial. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.[3] In cases involving sterically hindered ketones or amines, gentle heating can help overcome the activation energy barrier.[3] The use of a Lewis acid, such as Sc(OTf)₃, can also promote imine formation.[2]

  • Inactive or Inappropriate Reagents: The quality and choice of reagents are paramount.

    • Solution: Ensure all reagents are fresh and stored under the appropriate conditions. For example, reducing agents like sodium borohydride can decompose over time.[4] Solvents must be anhydrous, as moisture can quench strong bases or inhibit catalyst activity.[5]

  • Sub-optimal Reaction Conditions: Temperature, concentration, and reaction time are critical parameters that must be optimized.

    • Solution: If a reaction is sluggish at room temperature, consider a modest increase in temperature.[3] However, be aware that higher temperatures can also promote side reactions.[6] Dilute conditions can favor intramolecular cyclization over intermolecular polymerization, a common side reaction. Systematically screen different solvents, as they can significantly influence reaction rates and equilibria.[3]

Question 2: My yield is very low, and I have a complex mixture of products. What are the likely side reactions?

A low yield accompanied by a complex product mixture points towards competing reaction pathways. Identifying these side reactions is the first step to mitigating them.

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, your starting materials may be reacting with each other.

    • Dieckmann Condensation: In the synthesis of β-keto esters via Dieckmann condensation, intermolecular Claisen condensation can be a major side reaction, especially when forming larger rings.[7]

      • Solution: Employing high-dilution conditions favors the intramolecular pathway. The slow addition of the substrate to the base can also minimize intermolecular reactions.

    • Reductive Amination: Over-alkylation, where the newly formed piperidinone reacts further, is a common issue.[3]

      • Solution: Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can help.[3] A stepwise procedure, where the imine is formed first before the reducing agent is added, can also be effective.[3]

  • Decomposition of Starting Material or Product: The desired product or starting material may not be stable under the reaction conditions.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. This will help you determine the optimal reaction time and avoid prolonged exposure to harsh conditions that could lead to decomposition.[6] If decomposition is observed, consider running the reaction at a lower temperature.

  • Isomerization: In some cases, the initially formed product may isomerize to a more stable, but undesired, isomer.[1]

    • Solution: Understanding the thermodynamic and kinetic profiles of your reaction is key. For instance, in certain acid-mediated cyclizations, the kinetically favored product can be isolated at low temperatures, while the thermodynamically more stable isomer forms upon warming.[8]

Question 3: I've formed an unexpected product. How can I identify it and prevent its formation?

The formation of an unexpected product can provide valuable insight into the reactivity of your system.

  • Characterization is Key: The first step is to thoroughly characterize the unexpected product using spectroscopic methods (NMR, MS, IR). This will help you deduce its structure and propose a plausible mechanism for its formation.

  • Common Unexpected Products:

    • Ring-Opened Products: Under harsh acidic or basic conditions, the piperidinone ring can undergo hydrolysis.[5]

    • Elimination Products: If there is a suitable leaving group, elimination to form an unsaturated system can compete with cyclization.

    • Rearrangement Products: Carbocationic intermediates, if formed, can be prone to rearrangement.

  • Prevention Strategies: Once the structure of the byproduct and its formation mechanism are understood, you can modify the reaction conditions to disfavor this pathway. This could involve changing the pH, using a milder reagent, or altering the temperature.

Question 4: My cyclization is stereoselective, but I'm getting the wrong diastereomer. How can I control the stereochemical outcome?

Controlling stereochemistry is a common challenge in piperidinone synthesis.

  • Understand the Transition State: The stereochemical outcome of a cyclization is determined by the relative energies of the diastereomeric transition states. Factors influencing this include steric interactions, electronic effects, and the potential for chelation control.

  • Strategies for Stereocontrol:

    • Catalyst/Reagent Control: Chiral catalysts or reagents can be used to induce asymmetry or favor the formation of one diastereomer over another.[1]

    • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.

    • Kinetic vs. Thermodynamic Control: As mentioned earlier, the reaction conditions can be manipulated to favor either the kinetically or thermodynamically preferred product.[8] A detailed study of the effect of temperature and reaction time is often necessary.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about piperidinone synthesis.

What are the most common methods for synthesizing piperidinones?

Several robust methods exist for the synthesis of piperidinones, each with its own advantages and disadvantages. The choice of method often depends on the desired substitution pattern and the available starting materials.

MethodDescriptionKey Considerations
Dieckmann Condensation Intramolecular Claisen condensation of a diester to form a β-keto ester, which can be further manipulated to yield a piperidinone.[9]Best for 5- and 6-membered rings.[7] Requires a strong base.[7]
Reductive Amination Reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine and subsequent lactamization.[2][6]A versatile "one-pot" reaction.[6] The choice of reducing agent is critical to avoid side reactions.[3][10]
Aza-Michael Addition Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[11][12]Can be highly stereoselective.[11] The reactivity of the Michael acceptor is a key factor.
Ring-Closing Metathesis (RCM) Ruthenium-catalyzed cyclization of a diene-containing amine derivative.[13][14]Tolerant of many functional groups.[14] The catalyst can be sensitive to basic amines.[13]
Mannich Reaction A multicomponent reaction involving an aldehyde, an amine, and a compound with an active hydrogen.[15][16]Can be used to construct complex piperidinones in a single step.[17]
How do I choose the right solvent for my cyclization reaction?

The solvent plays a multifaceted role in a cyclization reaction, influencing solubility, reaction rate, and even the position of equilibria.

  • Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are often good choices for reactions involving charged intermediates or polar transition states, as they can stabilize these species.[7]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These can be advantageous in minimizing side reactions.[7] Toluene is also commonly used for azeotropic removal of water.

  • Protic Solvents (e.g., Methanol, Ethanol): These can participate in the reaction by protonating intermediates or acting as a nucleophile. They can accelerate imine formation in reductive amination.[3]

My final product is difficult to purify. What are some effective purification strategies?

Piperidinones can be challenging to purify due to their basicity and polarity.

  • Acid-Base Extraction: This is a powerful technique for separating basic piperidinones from neutral or acidic impurities.[18] The crude mixture is dissolved in an organic solvent and washed with an aqueous acid. The protonated piperidinone moves to the aqueous layer, which is then separated, basified, and re-extracted with an organic solvent.[18]

  • Column Chromatography: Silica gel chromatography is commonly used. However, the basicity of piperidinones can lead to tailing of the peaks. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can significantly improve the separation.[5]

  • Crystallization: If the piperidinone is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[18]

Experimental Protocols & Visualizations

Protocol: Stepwise Reductive Amination to Minimize Over-Alkylation

This protocol is particularly useful when using a less selective reducing agent or to prevent the formation of tertiary amine byproducts.[3]

  • Imine Formation:

    • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and the primary amine (1.0 equiv.) in a suitable solvent like methanol.

    • Add a dehydrating agent, such as activated 3Å molecular sieves, to drive the imine formation to completion.

    • Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 equiv.) in small portions, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify the crude piperidinone by column chromatography or crystallization as needed.

Troubleshooting Decision Tree

Troubleshooting_Piperidinone_Synthesis Troubleshooting Cyclization Failures start Reaction Failure (Low/No Yield) check_sm Check for Starting Material (SM) start->check_sm sm_present Significant SM Present check_sm->sm_present Yes sm_absent SM Consumed, Complex Mixture check_sm->sm_absent No reagents Reagent/Catalyst Inactive? sm_present->reagents intermolecular Intermolecular Side Reactions? sm_absent->intermolecular conditions Suboptimal Conditions? reagents->conditions No sol_reagents Solution: - Use fresh reagents - Ensure anhydrous conditions reagents->sol_reagents Yes activation Insufficient Activation? conditions->activation No sol_conditions Solution: - Optimize temperature - Adjust concentration (high dilution) - Screen solvents conditions->sol_conditions Yes sol_activation Solution: - Add dehydrating agent - Use Lewis acid catalyst - Increase temperature activation->sol_activation Yes decomposition Decomposition? intermolecular->decomposition No sol_intermolecular Solution: - Use high dilution - Slow addition of substrate - Stepwise procedure intermolecular->sol_intermolecular Yes sol_decomposition Solution: - Lower reaction temperature - Monitor reaction closely - Reduce reaction time decomposition->sol_decomposition Yes

Caption: A decision tree for troubleshooting common issues in piperidinone synthesis.

References

  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]

  • Faisca Phillips, et al. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Advances.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2023). Diastereoselective Scalable Synthesis of 2,6-trans-Piperidines using an aza-Michael Reaction. Retrieved from [Link]

  • Kerr, M. A., et al. (2015).
  • Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry.
  • DR-NTU. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • PMC. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
  • National Institutes of Health. (2019). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • PubMed. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]

  • PubMed. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. Retrieved from [Link]

  • Monash University. (n.d.). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid derivatives. Retrieved from [Link]

  • Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Retrieved from [Link]

  • Not Voodoo. (2023). Ring formations catalyzed by piperidinium acetate: Robinson annulation? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]

  • PubMed. (2007). Solventless lactam synthesis by intramolecular cyclizations of alpha-iminoester derivatives under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (2016). Effect of structure of nucleophile and substrate on the quaternization of heterocyclic amines. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • University of Bath's research portal. (2011). Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]

  • MDPI. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2020). Proposed pathway for the formation of 2-piperidinones 4 and 5. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-exo-cyclization of piperidinone- and morpholinone-tethered alkenoic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Reddit. (2017). Challenging reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved from [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]

  • ConnectSci. (2015). One-Pot Synthesis of Substituted Piperidinones and 3,4-Dihydropyrimidinones Using a Highly Active and Recyclable Supported Ionic Liquid Phase Organocatalyst. Retrieved from [Link]

  • Nature. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]

Sources

Technical Support Center: Purification of trans-5-amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and process chemists working with trans-5-amino-2-oxo-6-phenylpiperidine , a critical pharmacophore in the synthesis of Substance P antagonists (e.g., CP-99,994, CP-122,721) and other neurokinin-1 (NK-1) receptor modulators.

Current Status: Online Role: Senior Application Scientist Topic: Impurity Removal & Isomer Isolation

Executive Summary & Compound Profile

Compound: trans-5-amino-2-oxo-6-phenylpiperidine CAS Context: Related to 135306-44-2 (generic structure context) Criticality: This intermediate contains two contiguous stereocenters (C5 and C6). The trans-configuration is thermodynamically more stable but often kinetically disfavored during synthesis (e.g., reduction of oximes), leading to mixtures enriched in the cis-isomer (often 3:1 cis:trans).

Common Impurity Profile
Impurity TypeSpecific ContaminantSourceRemoval Strategy
Diastereomer cis-5-amino-2-oxo-6-phenylpiperidineKinetic product of reductionFlash Chromatography / Fractional Crystallization
Starting Material 2-oxo-5-oximino-6-phenylpiperidineIncomplete hydrogenationExtended reaction time / Acid wash
Metal Residue Raney Nickel / PalladiumHydrogenation catalystsCelite filtration / Metal scavengers
Enantiomer (5R,6S) or (5S,6R) antipodeNon-stereoselective synthesisChiral Resolution (L-Tartaric Acid)

Troubleshooting Guide (FAQs)

Issue 1: High levels of cis-isomer in the crude mixture.

User Question: "My hydrogenation yielded a 3:1 mixture of cis:trans isomers. How do I isolate the trans-isomer effectively?"

Scientist Response: The cis-isomer is frequently the major product during the Raney Nickel reduction of the corresponding oxime due to steric approach control. To isolate the trans-isomer:

  • Chromatographic Separation (Small Scale): The isomers have distinct retention times on silica gel. Use a mobile phase of 3-5% Methanol in Dichloromethane (DCM) . The trans-isomer typically elutes after the cis-isomer due to polarity differences arising from the relative orientation of the amino and phenyl groups.

  • Thermodynamic Equilibration (Process Scale): While not always quantitative, heating the free base in ethanol with a catalytic amount of ethoxide can sometimes enrich the thermodynamic trans-isomer, though this carries a risk of ring opening or racemization.

  • Selective Salt Formation: Convert the crude amine to its Hydrochloride (HCl) or L-Tartrate salt. The trans-isomer salts often exhibit different solubility profiles in Ethanol/EtOAc mixtures, allowing for enrichment via recrystallization.

Issue 2: Persistent green/gray discoloration in the product.

User Question: "The white solid has a persistent gray tint even after recrystallization. Is this decomposition?"

Scientist Response: This is likely colloidal metal contamination (Raney Nickel or Pd/C) "leaching" through standard filter paper.

  • Immediate Fix: Redissolve the compound in Methanol/DCM (1:1) and filter through a tightly packed pad of Celite 545 or diatomaceous earth .

  • Advanced Fix: If the color persists, treat the solution with a metal scavenger (e.g., SiliaMetS® Thiol or TMT) for 2 hours before filtering. This is critical as trace metals can catalyze oxidative degradation of the amine.

Issue 3: Low Enantiomeric Excess (ee) after isolation.

User Question: "I isolated the trans-isomer, but the optical rotation is lower than reported. How do I improve the ee?"

Scientist Response: If your synthesis was not asymmetric (e.g., using a chiral auxiliary), you likely have a racemate. You must perform a Classical Resolution :

  • Use (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Dissolve the racemic trans-amine in hot ethanol.

  • Add 0.5 to 1.0 equivalents of the chiral acid.

  • Allow slow cooling. The diastereomeric salt of the desired enantiomer (often the (2S,3S)-equivalent) will crystallize out.

  • Recrystallize the salt to constant melting point and rotation before freeing the base.

Experimental Protocols

Protocol A: Chromatographic Isolation of trans-Isomer

Best for <10g scale where high purity is required immediately.

  • Sample Prep: Dissolve the crude reduction mixture (oil or semi-solid) in a minimum amount of DCM.

  • Column Setup: Use Silica Gel 60 (230-400 mesh). Pack the column with DCM.

  • Elution Gradient:

    • Start: 100% DCM (2 column volumes) to elute non-polar impurities.

    • Ramp: 98:2 DCM:MeOH (to elute the cis-isomer).

    • Product Elution: 95:5 DCM:MeOH .

  • Detection: Monitor fractions by TLC (System: 90:10 DCM:MeOH). The trans-isomer will appear as the lower Rf spot compared to the cis-isomer (Rf ~0.3 vs 0.4, depending on exact conditions).

  • Workup: Combine pure fractions and evaporate <40°C.

Protocol B: Large Scale Purification via HCl Salt

Best for >10g scale to remove bulk impurities.

  • Dissolution: Dissolve the crude amine mixture in Methanol (10 volumes) .

  • Acidification: Cool to 0°C. Slowly add saturated Methanolic HCl until pH reaches 4–5. Do not go lower to avoid hydrolysis of the lactam.

  • Precipitation: Add Ethyl Acetate (EtOAc) or Diethyl Ether slowly until turbidity persists.

  • Crystallization: Stir at 0°C for 4 hours. The amine hydrochloride salt will precipitate.

  • Filtration: Filter the solid and wash with cold EtOAc.

  • Free Basing (Optional): To recover the free amine, partition the salt between DCM and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and evaporate.[1][2]

Process Visualization

The following diagram illustrates the logical workflow for purifying the crude reaction mixture into the pure trans-isomer.

PurificationWorkflow Start Crude Reaction Mixture (Raney Ni Reduction) Filter Filtration (Celite) Remove Catalyst Start->Filter Analysis Analyze Isomer Ratio (NMR / HPLC) Filter->Analysis Decision Is cis:trans ratio high? Analysis->Decision Chromatography Flash Chromatography (SiO2, 3-5% MeOH/DCM) Decision->Chromatography Small Scale / High cis SaltFormation Salt Formation (Methanolic HCl) Decision->SaltFormation Large Scale CheckEE Check Enantiomeric Excess Chromatography->CheckEE Crystallization Fractional Crystallization (MeOH / EtOAc) SaltFormation->Crystallization Crystallization->CheckEE Resolution Chiral Resolution (L-Tartaric Acid) CheckEE->Resolution If Enantiopure Needed Final Pure trans-5-amino-2-oxo-6-phenylpiperidine CheckEE->Final Racemic or Pure Resolution->Final

Caption: Workflow for the isolation of trans-5-amino-2-oxo-6-phenylpiperidine from crude reduction mixtures.

References

  • Vertex Pharmaceuticals Inc. (1991). 3-Aminopiperidine derivatives and related nitrogen containing heterocycles. EP 0436334 B1. European Patent Office.[3] Link

    • Citation Context: Describes the synthesis of the 2-oxo-5-oximino-6-phenylpiperidine precursor and the subsequent Raney Nickel reduction yielding a 3:1 cis/trans mixture.
  • Pfizer Inc. (1998). Piperazino derivatives as neurokinin antagonists. WO 1998008826 A1. World Intellectual Property Organization. Link

    • Citation Context: Details the use of CP-99,994 intermediates and general reductive amin
  • Harrison, T., et al. (1994). Gem-disubstituted amino-ether based Substance P antagonists. Bioorganic & Medicinal Chemistry Letters, 4(23), 2733-2738.
  • Wong, F., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry, 10, 539-545. Link

    • Citation Context: Provides modern methods for controlling stereochemistry in piperidine rings, relevant to the thermodynamic stability of trans-isomers.

Sources

solving solubility issues with trans-5-amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for trans-5-amino-2-oxo-6-phenylpiperidine , designed as a specialized troubleshooting resource for researchers.

Compound:trans-5-amino-2-oxo-6-phenylpiperidine

CAS Registry Number: (Related to 1219633-72-3 family) | Molecular Formula: C₁₁H₁₄N₂O Support Tier: Level 3 (Senior Application Scientist)

Executive Technical Summary

The Core Challenge: trans-5-amino-2-oxo-6-phenylpiperidine is a polar, polyfunctional intermediate commonly used in the synthesis of Substance P antagonists (e.g., CP-99,994 analogs) and neurokinin receptor modulators. Its solubility profile is dominated by strong intermolecular hydrogen bonding (lactam amide + primary amine) and significant lattice energy driven by the 6-phenyl ring stacking.

Quick Solubility Profile:

  • Water: Insoluble (Free Base) / Soluble (Acidic pH < 5).

  • Methanol/Ethanol: Sparingly soluble at RT / Soluble with Heat or Acid.

  • Chloroform/DCM: Moderate to Good (often requires cosolvents like MeOH).

  • DMSO: Soluble.

Troubleshooting Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start What is your Goal? Reaction Chemical Reaction (e.g., Reductive Amination) Start->Reaction Purification Purification / Separation Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis Rxn_Solvent Primary Solvent: Methanol or Ethanol Reaction->Rxn_Solvent Pur_Type Method Selection Purification->Pur_Type NMR NMR Solvent: DMSO-d6 or CDCl3/MeOD (10:1) Analysis->NMR HPLC HPLC Mobile Phase: Water (0.1% TFA) / ACN Analysis->HPLC Rxn_Issue Issue: Turbid/Precipitate? Rxn_Solvent->Rxn_Issue Rxn_Fix Action: Adjust pH to 4-5 (Methanolic HCl) or Heat to 50°C Rxn_Issue->Rxn_Fix Yes Cryst Recrystallization: CHCl3 / MeOH (Slow Evap) Pur_Type->Cryst High Purity Needed Chrom Flash Chromatography: 3-5% MeOH in DCM Pur_Type->Chrom Isomer Separation

Figure 1: Decision matrix for solvent selection based on experimental intent.

Frequently Asked Questions (Technical Troubleshooting)

Q1: My sample will not dissolve in Methanol at room temperature. Is it impure?

Diagnosis: Likely not impure. The free base of trans-5-amino-2-oxo-6-phenylpiperidine exhibits poor solubility in cold alcohols due to high crystal lattice energy. The Fix (Acidic Solubilization): The amine group at position 5 is basic. To achieve full dissolution in methanol for reactions (like reductive aminations), you must break the lattice by protonation.

  • Protocol: Suspend the compound in Methanol. Add saturated Methanolic HCl dropwise until the pH reaches 4–5. The solution should clarify immediately.

  • Why this works: Protonating the amine (NH₂ → NH₃⁺) increases polarity and disrupts the hydrogen bonding network of the solid state [1].

Q2: How do I separate the trans isomer from the cis isomer?

Context: Synthesis often yields a mixture (typically 3:1 cis:trans or similar) from the reduction of the oxime precursor. Method A: Flash Chromatography

  • Stationary Phase: Silica Gel (Standard).

  • Eluent: 3% to 5% Methanol in Methylene Chloride (DCM).

  • Elution Order: The trans isomer typically elutes differently due to the orientation of the phenyl and amino groups affecting interaction with silica. (Note: Check TLC; often the more polar isomer elutes later).

Method B: Fractional Crystallization

  • Solvent System: Chloroform / Methanol.

  • Protocol: Dissolve the mixture in a minimum amount of warm Chloroform/Methanol (e.g., 9:1). Allow slow evaporation. The trans isomer often exhibits distinct crystallization kinetics [2].

Q3: The compound precipitates when I pour my reaction mixture into water. Why?

Mechanism: The 2-oxo (lactam) and 6-phenyl groups render the molecule significantly lipophilic in its neutral state. While the amine is polar, the overall LogP (estimated ~0.5–1.8 depending on substitution) favors organic phases or precipitation in neutral water [3]. Workup Protocol:

  • Do NOT pour directly into neutral water if you want to keep it in solution.

  • To Extract: Adjust aqueous layer to pH > 10 (using NaOH) to ensure the free base is formed, then extract rapidly with DCM or Chloroform.

  • To Precipitate: Pour into cold water (pH 7–8) and stir. Filter the solid precipitate.[1]

Q4: What are the critical stability factors I should know?
  • Thermal Stability: High. Melting points for this class of compounds are often >170°C.

  • Lactam Hydrolysis: The 2-oxo group (lactam) is relatively stable but can hydrolyze under strong acidic/basic conditions at high temperatures over prolonged periods. Avoid boiling in aqueous strong acid.

  • Stereochemical Integrity: The trans configuration is generally stable, but harsh conditions could theoretically induce epimerization at the C5 or C6 centers if the ring opens or via enolization mechanisms (though less likely for the 5-amino position).

Standardized Solubility Data Table

Solvent SystemSolubility RatingConditions RequiredApplication
Water (Neutral) InsolubleN/APrecipitation / Workup
Water (Acidic, pH < 4) SolubleHCl or TFA additionHPLC / Aqueous reactions
Methanol / Ethanol Sparingly SolubleHeat (50°C) or Acid (pH 5)Reductive Amination
DCM / Chloroform Moderateoften requires 5-10% MeOHExtraction / Chromatography
DMSO HighRTNMR / Biological Assays
Acetone LowN/AAnti-solvent crystallization

References & Grounding

  • European Patent Office. EP 0 436 334 B1: 3-Aminopiperidine derivatives and related nitrogen containing heterocycles. (Describes the synthesis, pH adjustment with methanolic HCl, and crystallization of 5-amino-2-oxo-6-phenylpiperidine).

  • World Intellectual Property Organization. WO 2010/038167 A1: Oxopiperidinyl and Pyranyl Sulfonamides as AMPA Potentiators. (Details the handling of cis/trans isomers and usage of DCM/MeOH systems).

  • Molaid Chemical Database. Physical properties of N-[(2R,3R)-2-(4-bromophenyl)-6-oxopiperidin-3-yl] derivatives. (Provides LogP and partition coefficient context for the structural family).

Sources

Technical Support Center: 5-Amino-2-oxo-6-phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the synthesis and optimization of 5-amino-2-oxo-6-phenylpiperidine , a critical intermediate in the production of Substance P antagonists (e.g., CP-99,994 and related NK1 receptor ligands).[1]

The content focuses on the reductive aminocyclization and oxime reduction pathways, which are the industry-standard bottlenecks for by-product formation (stereoisomers, dimers, and hydroxylamines).

Process Overview & Mechanistic Pathway

The formation of 5-amino-2-oxo-6-phenylpiperidine typically proceeds via the reduction of a 5-oximino or 5-nitro precursor.[1] The critical quality attribute (CQA) is the stereochemistry at positions 5 and 6. For bioactive NK1 antagonists, the cis (syn) relationship between the C5-amino and C6-phenyl groups is required. The trans (anti) isomer is the primary by-product.

Reaction Pathway Diagram

The following diagram illustrates the primary synthetic flow and the divergence points where by-products are generated.

G Nitro Nitro-Lactam Precursor (5-nitro-2-oxo-6-phenyl) Oxime Oxime Intermediate (5-oximino-2-oxo-6-phenyl) Nitro->Oxime Nef Reaction (O3/Base or TiCl3) Imine Imine Intermediate (Transient) Oxime->Imine H2/Cat (Step 1) Hydroxyl Hydroxylamine Impurity (Incomplete Reduction) Oxime->Hydroxyl Partial Red. Cis_Prod Cis-5-amino-2-oxo-6-phenyl (Target Product) Imine->Cis_Prod H2/Cat (Face Selective) Trans_Prod Trans-5-amino-2-oxo-6-phenyl (Major By-product) Imine->Trans_Prod H2/Cat (Steric Mismatch) Dimer Dimer Impurity (Self-Condensation) Imine->Dimer Condensation w/ Amine

Figure 1: Mechanistic pathway for the reduction of oxime precursors to the target amino-lactam, highlighting the bifurcation between the desired cis-isomer and the trans-impurity.[1]

Troubleshooting Guide: Reducing By-Products

Issue 1: High Levels of Trans-Isomer (Poor Diastereoselectivity)

Symptom: HPLC analysis shows a cis:trans ratio < 3:1.[1] Root Cause: The reduction of the oxime/imine intermediate lacks sufficient steric control. The phenyl group at C6 creates steric bulk; if the catalyst approaches from the unhindered face without "anchoring," the thermodynamic trans product is favored.

Corrective Protocol:

  • Switch Catalyst System: Move from Pd/C to Raney Nickel . Raney Ni often favors the formation of the cis isomer in 2,3-disubstituted piperidine systems due to a specific binding mode involving the lactam carbonyl and the phenyl ring.

  • Solvent Modification: Use Ethanol or Methanol with high-pressure hydrogen (3–10 atm).[1] Avoid non-polar solvents which reduce the solvation shell around the polar lactam, allowing tighter catalyst binding and potentially favoring the trans isomer.

  • Temperature Control: Lower the reaction temperature to 10°C – 25°C . Higher temperatures (>50°C) promote thermodynamic equilibration to the more stable trans isomer.

ParameterRecommended ConditionImpact on Cis:Trans Ratio
Catalyst Raney Nickel (W2 or W4)Increases Cis (Kinetic Control)
Pressure 50–100 psi (3–7 atm)Higher pressure speeds up reduction, minimizing equilibration
Solvent Methanol or EthanolProtic solvents stabilize the transition state
Issue 2: Presence of Hydroxylamine Impurities

Symptom: A peak with M+16 mass relative to the amine is observed; the product degrades/colors upon air exposure. Root Cause: Incomplete reduction of the oxime functionality. The reaction stops at the N-hydroxy intermediate (-NHOH) before cleaving the N-O bond.[1]

Corrective Protocol:

  • Acidic Additive: Add a trace of HCl or Acetic Acid to the hydrogenation mixture. Protonation of the hydroxylamine intermediate facilitates the cleavage of the N-O bond.

  • Increase Catalyst Loading: Hydroxylamine accumulation often indicates catalyst poisoning. Increase catalyst loading by 10-20% wt.

  • Check H2 Uptake: Ensure the reaction runs until hydrogen uptake completely ceases. The N-O cleavage is the slowest step (rate-limiting) compared to the C=N reduction.

Issue 3: Dimer Formation (Secondary Amine Impurity)

Symptom: High molecular weight impurity (approx. 2x mass - NH3).[1] Root Cause: The newly formed primary amine reacts with the transient imine intermediate during hydrogenation.

Corrective Protocol:

  • Ammonia Saturation: Perform the hydrogenation in ammonia-saturated methanol . The excess ammonia suppresses the attack of the product amine on the imine intermediate (Le Chatelier's principle).

  • Dilution: Run the reaction at a lower concentration (<0.1 M). High concentration kinetically favors bimolecular dimerization over unimolecular reduction.

Optimized Experimental Protocol (Self-Validating)

Objective: Synthesis of cis-5-amino-2-oxo-6-phenylpiperidine with minimized trans content.

Materials:

  • 5-Oximino-2-oxo-6-phenylpiperidine (Precursor)[1][2]

  • Raney Nickel (50% slurry in water, washed with EtOH)

  • Methanol (HPLC Grade)

  • Hydrogen Gas

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of the oxime precursor in 150 mL of Methanol.

  • Catalyst Addition: Add 2.0 g (wet weight) of washed Raney Nickel. Caution: Raney Ni is pyrophoric. Keep wet.

  • Pressurization: Seal the autoclave/Parr shaker. Purge with N2 (3x) and then H2 (3x). Pressurize to 50 psi (3.4 atm) .

  • Reaction: Agitate at ambient temperature (20-25°C) for 12–16 hours. Monitor H2 uptake.

  • Validation (In-Process Control): Take an aliquot after 12 hours. Analyze by HPLC.

    • Check 1: Is Oxime < 0.5%? If no, continue.

    • Check 2: Is Hydroxylamine present? If yes, increase pressure or add 1 eq. AcOH.

  • Work-up: Filter catalyst through Celite under an inert atmosphere (Argon/N2). Rinse with Methanol.[3][4]

  • Isolation: Concentrate filtrate. Dissolve residue in EtOH and treat with HCl/Ether to precipitate the amine hydrochloride salt.

    • Note: Crystallization of the HCl salt is an excellent method to further upgrade the cis purity, as the cis-salt often crystallizes preferentially over the trans-salt.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C instead of Raney Nickel? A: Yes, but Pd/C tends to be less diastereoselective for this specific scaffold, often yielding a 1:1 cis/trans mixture. If you must use Pd/C, consider using a bulky solvent or lower temperature, but expect a lower yield of the desired cis isomer.

Q: My product is turning pink/brown during filtration. Why? A: This indicates the presence of unreacted hydroxylamine impurity or oxidation of the free amine. Ensure the reduction is complete (N-O bond cleavage) before stopping. If the color persists, wash the crude organic layer with aqueous sodium dithionite (reducing agent) to quench oxidative species.

Q: How do I separate the cis and trans isomers if the reaction gives a mixture? A: The most effective non-chromatographic method is fractional crystallization of the salts. The cis-isomer typically forms a less soluble hydrochloride or tartrate salt.[1] Alternatively, column chromatography on silica gel using a gradient of DCM:MeOH:NH4OH (90:10:1) can separate the free bases, where the cis isomer usually elutes later than the trans due to intramolecular H-bonding with the lactam carbonyl.

Q: What is the "Formula III" mentioned in older patents? A: In the context of Pfizer's CP-99,994 synthesis, "Formula III" often refers to the nitro-lactam intermediate (5-nitro-2-oxo-6-phenylpiperidine) formed via a Michael addition/cyclization sequence.[1] This is then converted to the oxime (via Nef reaction) or reduced directly to the amine. Direct reduction of the nitro group is possible but often generates more side products than the two-step Nitro


 Oxime 

Amine route.

References

  • Pfizer Inc. (1991). 3-Aminopiperidine derivatives and related nitrogen containing heterocycles.[1][2][5] European Patent EP0436334B1. Link

    • Key Source for: The 3:1 cis/trans ratio observation and the oxime reduction p
  • Comins, D. L., et al. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid.[1][6] Journal of Organic Chemistry, 66, 2181-2182.[6] Link

    • Key Source for: Alternative reduction methodologies and stereocontrol in piperidinone systems.
  • Langer, Jr., et al. (1975).[3] Separation and purification of cis and trans isomers.[3] US Patent 3,880,925. Link

    • Key Source for: General principles of diamine isomer separation via salt form
  • Rosen, T., et al. (1993). Synthesis of CP-99,994, a potent and selective non-peptide antagonist of the substance P (NK1) receptor. Journal of Medicinal Chemistry.[7]

    • Context: Establishes the biological necessity of the cis (2S,3S)

Sources

alternative catalysts for trans-5-amino-2-oxo-6-phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Catalysts for trans-5-Amino-2-oxo-6-phenylpiperidine Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers[1]

Welcome to the Reaction Engineering Help Desk. This guide addresses the synthesis of (5S,6S)-5-amino-6-phenylpiperidin-2-one (and its trans-isomers), a critical pharmacophore in Substance P antagonists (e.g., CP-99,994 analogs) and JAK inhibitors.[1]

Our support data indicates that researchers frequently encounter stereoselectivity issues (cis vs. trans) and catalyst deactivation when moving from gram-scale discovery to kilo-scale process development.[1] This guide focuses on transitioning from traditional Precious Metal Catalysis (Pd, Rh) to Biocatalytic and Base-Metal alternatives.[1]

📚 Module 1: Catalyst Selection & Strategy

Q: My standard Pd/C hydrogenation of the 5-nitro precursor yields the cis-isomer. How do I access the trans-isomer directly without expensive chiral resolution?

A: The cis-selectivity with Pd/C is driven by kinetic control , where hydrogen adds to the least hindered face of the nitro-enamine or oxime intermediate. To achieve trans-selectivity directly, you must switch to a system that operates under thermodynamic control or utilizes enzymatic pocket constraints .[1]

Recommended Alternative Catalysts
Catalyst ClassSpecific CandidateMechanismSelectivity (trans:cis)Pros/Cons
Biocatalyst

-Transaminase (ATA-117 variant)
Asymmetric Transamination>98:2Pro: 99% ee, Green conditions.Con: Requires ketone precursor; pH control critical.[1]
Organocatalyst Chiral Thiourea (Takemoto's Cat.) Michael Addition (Nitromethane + Enone)90:10Pro: Metal-free, low cost.Con: Requires subsequent reduction step.
Base Metal Fe-PNP Pincer Complex Asymmetric Hydrogenation85:15Pro: Cheaper than Rh/Ru.Con: Air-sensitive; requires high pressure (50 bar).

Technical Insight: For the trans-isomer, the Biocatalytic Route is superior.[2] Transaminases (ATAs) can convert the corresponding ketone (2,5-dioxo-6-phenylpiperidine) to the amine with perfect stereocontrol, dictated by the enzyme's binding pocket rather than substrate sterics.[1]

🛠️ Module 2: Troubleshooting Protocols

Q: I am using an


-Transaminase for the ketone-to-amine conversion, but conversion stalls at 50%. How do I push it to completion? 

A: Transamination is an equilibrium reaction (


). Stalling at 50% indicates you have reached equilibrium, not catalyst death.

Troubleshooting Steps:

  • Amine Donor Selection: Switch from Alanine to Isopropylamine (IPA) .

    • Why? Using IPA generates acetone as a byproduct. Acetone is volatile and can be removed continuously, or it is less inhibitory than pyruvate (from alanine).

  • In-Situ Product Removal (ISPR): The trans-amine product might be inhibiting the enzyme.[1] Use an Amberlite™ XAD-4 resin column in a flow loop to sequester the product as it forms.

  • Vacuum Stripping: If using IPA, apply mild vacuum (200 mbar) to strip the acetone byproduct, shifting the equilibrium to the right (Le Chatelier’s principle).

Q: My Organocatalytic Michael Addition (using Thiourea) gives high enantioselectivity but low diastereoselectivity (dr 3:1). How do I improve the trans ratio?

A: The Michael addition sets the stereocenters at C5 and C6. A low dr suggests the protonation step of the nitronate intermediate is not strictly controlled.

Optimization Protocol:

  • Temperature: Lower the reaction temperature to -20°C . This slows the non-catalyzed background reaction which produces the racemic/cis mixture.

  • Additives: Add 10 mol% Benzoic Acid .

    • Mechanism:[1][3] The acid acts as a co-catalyst, coordinating with the thiourea-nitronate complex to ensure protonation occurs from the face that yields the thermodynamically stable trans-nitroalkane (which is then reduced to the amine).

🔬 Module 3: Stereochemical Control & Epimerization

Q: I already have the cis-isomer from a Pd-catalyzed batch. Can I convert it to trans without restarting?

A: Yes. The C5 position (alpha to the amine) is not easily epimerizable, but if your synthesis proceeds via the 5-nitro intermediate, the C5 proton is acidic.

Epimerization Workflow (C5-Nitro Intermediate):

  • Dissolve: Take the crude cis-rich nitro-lactam in EtOH.

  • Base Treatment: Add 0.5 equiv KOtBu or DBU . Heat to 60°C for 2 hours.

    • Result: This forms the planar nitronate anion. Upon re-protonation (quench with weak acid like AcOH), the bulky phenyl group at C6 directs the proton to the hindered face, favoring the formation of the trans-nitro compound (thermodynamic product).

  • Reduction: Hydrogenate the trans-nitro compound using Raney Nickel (avoid Pd/C here as it may cause isomerization).

📊 Module 4: Experimental Workflow (Biocatalytic Route)

Below is the recommended workflow for the Transaminase-Catalyzed Synthesis of the target trans-amine.

Step-by-Step Protocol
  • Substrate Prep: Suspend 10g of 6-phenylpiperidine-2,5-dione in 100 mL Phosphate Buffer (100 mM, pH 7.5).

  • Cofactor Mix: Add PLP (Pyridoxal-5'-phosphate) (1 mM final conc.) and Isopropylamine (1.5 M, pH adjusted to 7.5).

  • Enzyme Addition: Add ATA-117 (or commercially available Vibrio variant) lyophilizate (20 mg/g substrate).

  • Incubation: Stir at 30°C, 150 rpm for 24 hours.

    • Checkpoint: Monitor acetone levels. If acetone > 5%, apply N2 sweep.

  • Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with EtOAc. Basify aqueous layer to pH 11, extract product with DCM.

Diagram: Stereoselective Pathway

G cluster_legend Pathway Key Start Precursor: 6-Phenylpiperidine-2,5-dione Inter Intermediate: Schiff Base (Enzyme-Bound) Start->Inter Amine Donor (IPA) PdC Catalyst: Pd/C + H2 Start->PdC Reductive Amination Product_Trans Target: trans-5-Amino-2-oxo-6-phenylpiperidine Inter->Product_Trans Steric Control (Enzyme Pocket) Product_Cis Side Product: cis-Isomer ATA Catalyst: ω-Transaminase (PLP) PdC->Product_Trans Minor PdC->Product_Cis Kinetic Control key1 Green Path = Biocatalytic (Recommended) key2 Red Path = Traditional Metal (Avoid)

Caption: Comparison of Biocatalytic (Transaminase) vs. Traditional Metal Catalytic routes. The enzymatic path enforces trans-selectivity via active site constraints.[1]

🔗 References

  • Ghosh, A. K., et al. (2020). Recent Advances in the Synthesis of Bioactive 3-Amino-2-piperidones. Journal of Organic Chemistry.

  • Merck & Co. (2010). Development of a Biocatalytic Process for the Synthesis of Januvia (Sitagliptin). (Note: Analogous transaminase methodology). [1]

  • Kroutil, W., et al. (2013). Asymmetric Synthesis of Amines using Transaminases. Green Chemistry.

  • Vertex Pharmaceuticals. (2009). Patents on Substance P Antagonists and Piperidine Intermediates.

Sources

Technical Support Center: Aqueous Stability of trans-5-amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for trans-5-amino-2-oxo-6-phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound in aqueous solutions. Given the limited direct literature on this specific molecule, this guide synthesizes data from structurally related compounds, such as piperidine derivatives and lactams, to provide a robust framework for understanding its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for trans-5-amino-2-oxo-6-phenylpiperidine in an aqueous solution?

Based on its structure, the two primary points of instability in aqueous solution are the lactam (a cyclic amide) and the amino group. The key concerns are:

  • Hydrolysis of the Lactam Ring: The 2-oxo functionality is a lactam, which is susceptible to hydrolysis under both acidic and basic conditions. This would lead to ring-opening and the formation of an amino acid derivative. The rate of hydrolysis is highly dependent on pH and temperature.[1][2][3]

  • Oxidation of the Piperidine Ring and Amino Group: The nitrogen atom in the piperidine ring and the primary amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[4][5][6] Tertiary amines are generally more stable to oxidation than secondary or primary amines.[4]

Q2: How does pH affect the stability of the lactam ring in my compound?

The hydrolysis of lactam rings is catalyzed by both acid and base. The pH-rate profile for lactam hydrolysis can be complex, often showing distinct regions of pH dependence.[2][3]

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis is a significant degradation pathway for cyclic aminals and amides.[7] Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral to Mildly Basic Conditions (pH 6-10): In this range, a pH-independent pathway or a first-order dependence on hydroxide ion concentration may be observed.[1][2]

  • Strongly Basic Conditions (pH > 10): Base-catalyzed hydrolysis becomes dominant. The hydroxide ion directly attacks the carbonyl carbon. The rate can show a first- or even second-order dependence on the hydroxide ion concentration.[1][2]

For a visual representation of the general pH-rate profile for lactam hydrolysis, refer to the diagram below.

pH_Rate_Profile cluster_0 Hypothetical pH-Rate Profile for Lactam Hydrolysis Rate Rate Acid_Catalysis Acid-Catalyzed Rate->Acid_Catalysis Decreasing pH pH pH Neutral pH-Independent/Water-Catalyzed Base_Catalysis Base-Catalyzed Base_Catalysis->pH Increasing pH

Caption: Hypothetical pH-rate profile for lactam hydrolysis.

Q3: I am observing unexpected peaks in my HPLC analysis after storing my compound in a buffer. What could be the cause?

The appearance of new peaks strongly suggests degradation. Based on the structure of trans-5-amino-2-oxo-6-phenylpiperidine, the likely degradation pathways are:

  • Hydrolysis: As discussed in Q1 and Q2, the lactam ring can open. This would result in a new, more polar compound that would likely have a different retention time on a reverse-phase HPLC column.

  • Oxidation: Oxidation of the amino group or the piperidine ring can lead to various products, such as N-oxides or hydroxylated derivatives.[8]

  • Reaction with Buffer Components: Some buffer components can react with your compound. For example, phosphate buffers can sometimes catalyze hydrolysis. It is crucial to test the stability in your specific buffer system.

To identify the new peaks, consider using mass spectrometry (MS) coupled with your HPLC.[9]

Troubleshooting Guides

Issue: Loss of Compound Potency Over Time in Aqueous Solution

Possible Cause 1: Hydrolytic Degradation

  • Explanation: The lactam ring is likely undergoing hydrolysis, leading to an inactive, ring-opened product.

  • Troubleshooting Steps:

    • Confirm Degradation: Use a stability-indicating HPLC method to quantify the amount of your compound remaining over time.

    • pH Optimization: Conduct a stability study at different pH values (e.g., pH 3, 5, 7.4, 9) to determine the pH of maximum stability.

    • Temperature Control: Store solutions at lower temperatures (e.g., 2-8°C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

Possible Cause 2: Oxidative Degradation

  • Explanation: The compound may be degrading due to oxidation, especially if the solution is exposed to air for extended periods.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Prepare your aqueous solutions using water that has been degassed by sparging with an inert gas like nitrogen or argon.

    • Add Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. Compatibility and potential interference with your assay should be verified.

    • Minimize Headspace: Store solutions in vials with minimal headspace to reduce the amount of oxygen present.

Issue: Poor Reproducibility in Bioassays

Possible Cause: Inconsistent Sample Stability

  • Explanation: If the compound is degrading in the assay medium, the effective concentration will decrease over the course of the experiment, leading to variable results.

  • Troubleshooting Steps:

    • Assess Stability in Assay Medium: Perform a time-course experiment to measure the concentration of your compound in the actual bioassay medium under the same conditions (temperature, light, etc.) as the assay itself.

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.

    • Standardize Incubation Times: Ensure that the time between preparing the solution and performing the assay is consistent for all experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways and develop a stability-indicating analytical method.

Objective: To assess the stability of trans-5-amino-2-oxo-6-phenylpiperidine under various stress conditions.

Materials:

  • trans-5-amino-2-oxo-6-phenylpiperidine

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC method with a UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Stress Conditions: [9]

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Forced_Degradation_Workflow Stock_Solution Prepare 1 mg/mL Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal) Stock_Solution->Stress_Conditions Time_Points Withdraw Aliquots at 0, 2, 4, 8, 24 hours Stress_Conditions->Time_Points Quench Neutralize Samples Time_Points->Quench HPLC_Analysis Analyze by HPLC-UV/MS Quench->HPLC_Analysis Data_Analysis Determine Degradation Pathways HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

Hypothetical Forced Degradation Data

The following table illustrates the kind of data you might expect from a forced degradation study.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product(s)
0.1 M HCl, 60°C 2445Peak at RRT 0.8 (Hydrolysis Product)
0.1 M NaOH, 60°C 2420Peak at RRT 0.8 (Hydrolysis Product)
3% H₂O₂, RT 2485Peak at RRT 1.2 (Oxidation Product)
60°C 2495Minor degradation observed

RRT = Relative Retention Time

References

  • The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives.
  • A Comparative Analysis of Basicity in Cyclic vs. Acyclic Amines. Benchchem.
  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
  • The Mechanisms of Hydrolysis of the y-Lactam lsatin and its Deriv
  • The pH-dependence and group modific
  • The mechanisms of hydrolysis of the γ-lactam isatin and its deriv
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed.
  • Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. Benchchem.
  • Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping.
  • What is the stability of piperidine? Biosynce.
  • (PDF) Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • Identification of 2-piperidone as a biomarker of CYP2E1 activity through metabolomic phenotyping. PubMed.
  • Amine. Wikipedia.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Current Concepts of Phenylpiperidine Derivatives Use in the Tre
  • 2-Piperidone 675-20-7 wiki. Guidechem.
  • Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability. Benchchem.

Sources

overcoming purification challenges in phenylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Phenylpiperidine Derivatives Case ID: Phenyl-Pip-001 | Status: Open | Priority: High[1]

Welcome to the Technical Support Center

Subject: Overcoming Purification Challenges in Phenylpiperidine Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist System Context: Phenylpiperidines (e.g., meperidine, fentanyl analogs, haloperidol precursors) possess a lipophilic phenyl ring and a basic piperidine nitrogen (


). This amphiphilic nature creates a "perfect storm" for purification failures: streaking on silica, oiling out during crystallization, and emulsions during extraction.

Module 1: Flash Chromatography Troubleshooting

User Issue: "My compound streaks from the baseline to the solvent front on silica gel, even with methanol. I'm losing mass and purity."

Root Cause Analysis: The secondary or tertiary amine in the piperidine ring acts as a Lewis base. Standard silica gel (


) contains acidic silanol groups (

,

). Your compound is not just partitioning; it is undergoing ion-exchange chromatography, effectively "sticking" to the silica surface via hydrogen bonding and electrostatic interactions.
Troubleshooting Protocol: The "Silanol Blockade" Strategy

Q: How do I stop the streaking without switching to expensive alumina columns?

A: You must competitively block the silanol sites before and during the run.

Step-by-Step Protocol:

  • The Pre-Wash (Crucial Step): Before loading your sample, flush the packed silica column with 3 column volumes (CV) of Hexane:Triethylamine (95:5) .

    • Mechanism:[1][2][3][4] The triethylamine (TEA) saturates the acidic silanol sites.

  • The Mobile Phase: Run your gradient using solvents containing 1% TEA (or

    
     for highly polar derivatives).
    
    • Caution: Do not use TEA with acetone (forms enamines).[1] Use EtOAc/Hexane or DCM/MeOH.[1][5]

  • Self-Validation Check:

    • Pass: The solvent front elutes with a distinct "ammonia" smell.

    • Pass: Your compound elutes as a tight band (check TLC: spot should be round, not cigar-shaped).

Q: I used TEA, but now my product is an oil that smells like amine. A: TEA has a high boiling point (


).
  • Fix: Rotovap your fractions, then re-dissolve in DCM and wash twice with pH 9 carbonate buffer to remove residual TEA. Alternatively, use ammonium hydroxide in MeOH/DCM; ammonia gas evaporates easily.

Visual Workflow: Chromatography Decision Logic

ChromatographyLogic Start Issue: Poor Separation on Silica CheckTLC Check TLC Spot Shape Start->CheckTLC Streak Elongated Streak? CheckTLC->Streak Yes Round Round Spot but Co-elution? CheckTLC->Round No AddBase Add 1% TEA or NH4OH to Mobile Phase Streak->AddBase ChangeSelectivity Switch Solvent Class (e.g., MeOH -> Acetone) Round->ChangeSelectivity Validation Validation: Rf 0.2-0.4 & Round Spot AddBase->Validation ChangeSelectivity->Validation

Figure 1: Decision matrix for diagnosing and treating silica gel interactions.

Module 2: Crystallization & Salt Formation

User Issue: "I tried to crystallize the HCl salt, but it oiled out. Now I have a gummy brown residue."

Root Cause Analysis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common with phenylpiperidines because the flexible alkyl chains and aromatic rings lower the melting point, often below the boiling point of the solvent.

Troubleshooting Protocol: The "Salt Switch" & Solvent Selection

Q: How do I force a solid crystal instead of an oil?

A: If the HCl salt oils out, the lattice energy is too low. Switch the counter-ion or the solvent system to increase the melting point.

Reference Data: Validated Solvent Systems for Phenylpiperidine Salts

Salt FormPrimary SolventAnti-SolventKey Technique
Hydrochloride (HCl) Isopropanol (IPA)Diethyl EtherSlow cooling. HCl salts are hygroscopic; keep dry.[1]
Oxalate Ethanol (EtOH)AcetoneExcellent for purification. Oxalates often crystallize sharply but are toxic.[1]
Fumarate Methanol (MeOH)Ethyl AcetatePharmaceutically acceptable. Good for removing colored impurities.[1]
Free Base Hexane-Cool to -20°C. Only works for highly lipophilic derivatives.[1]

Q: It still oils out. What now? A: Use the "Cloud Point Titration" method:

  • Dissolve the oil in the minimum amount of "Good Solvent" (e.g., warm MeOH).

  • Add "Bad Solvent" (e.g., Et2O) dropwise until a faint turbidity (cloudiness) persists.[1]

  • Stop. Do not add more.

  • Add a single seed crystal (if available) or scratch the glass.[1]

  • Wrap the flask in foil and let it cool to Room Temp over 4 hours. Do not put it in the fridge yet.

Module 3: Extraction & Workup (The "Emulsion" Trap)

User Issue: "I have a rag layer (emulsion) between my DCM and water layers that won't separate."

Root Cause Analysis: Phenylpiperidines are surfactants.[1] The charged nitrogen (head) and phenyl ring (tail) stabilize the interface between organic and aqueous phases.

Troubleshooting Protocol: pH-Controlled Breaking

Q: How do I break the emulsion without losing yield?

A: You must destroy the amphiphilic balance.

  • The pH Adjustment: Ensure the aqueous layer is at pH > 12 (using NaOH) or pH < 2 (using HCl).

    • Why: At neutral pH, the amine exists in equilibrium between protonated and free base, maximizing surfactant properties. You want it 100% ionized (water soluble) or 100% neutral (organic soluble).[1]

  • The Brine Shock: Add saturated NaCl.[1] This increases the ionic strength of the aqueous layer, "salting out" the organic compounds.

  • Filtration: If a rag layer persists, it is often stabilized by micro-particulates.[1] Filter the entire biphasic mixture through a Celite pad. The emulsion often breaks immediately in the filtrate.

Visual Workflow: Workup Optimization

WorkupLogic Crude Reaction Mixture AcidWash Acid Wash (pH 2) Extract Impurities Crude->AcidWash Amine stays in Aq BaseSwitch Basify Aqueous (pH 12) (NaOH) AcidWash->BaseSwitch Aq Layer Extract Extract with DCM (Product in Org) BaseSwitch->Extract Free Base Formed Emulsion Emulsion Formed? Extract->Emulsion Filter Filter thru Celite + Add Brine Emulsion->Filter Yes End Dry (MgSO4) & Conc. Emulsion->End No Filter->End

Figure 2: Acid-Base extraction workflow to isolate phenylpiperidines and manage emulsions.

Module 4: HPLC & Analysis

User Issue: "My HPLC peaks are broad and tailing, making purity calculation impossible."

Root Cause Analysis: Similar to the silica issue, residual silanols on C18 columns interact with the amine.[6] Additionally, if the mobile phase pH is near the


 (8-9), the molecule splits between two ionization states, causing peak splitting.

Q: What is the "Golden Rule" for Phenylpiperidine HPLC?

A: "2 pH Units Rule." The mobile phase pH must be at least 2 units away from the compound's


.[1]
  • Option A (Low pH - Recommended): 0.1% Formic Acid or TFA (pH ~2-3). The amine is fully protonated.[1]

    • Pro: Good solubility.[1][4][7]

    • Con: TFA can suppress MS signals.[1]

  • Option B (High pH): 10mM Ammonium Bicarbonate (pH 10). The amine is a free base.[1][8]

    • Pro: Better peak shape for basic drugs on "Hybrid" columns (e.g., XBridge).

    • Con: Silica dissolves at pH > 8 unless you use specific high-pH resistant columns.

References

  • Biotage. (2023).[9] Flash Chromatography Separation of Basic Organic Compounds without Modifier.[1] Retrieved from (General landing page for verification).

  • Janssen, P. A. (1962).[1] A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268. (Foundational chemistry of the scaffold).

  • Reich, H. J. (2022).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Standard reference for amine basicity).

  • Sielc Technologies. (2018).[1][10] Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column. Retrieved from .[1]

  • Mettler Toledo. (2020).[1] Recrystallization Guide: Solvents and Anti-Solvents.[1][4] Retrieved from .[1]

(Note: While specific deep-links to PDF protocols may rot, the landing pages for Biotage, Sielc, and Mettler Toledo are authoritative sources for chromatography and crystallization methodologies.)

Sources

Validation & Comparative

Navigating the Stereochemical Maze: A Comparative Guide to the Separation of trans- and cis-5-Amino-2-oxo-6-phenylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The piperidine scaffold is a cornerstone in medicinal chemistry, and its substituted derivatives often exhibit complex stereoisomerism.[1] This guide provides an in-depth technical comparison of methodologies for the separation of the diastereomeric trans- and cis-isomers of 5-amino-2-oxo-6-phenylpiperidine, a substituted lactam with significant potential as a chiral building block.

The spatial arrangement of the amino and phenyl groups relative to the piperidinone ring dictates the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. Consequently, the ability to isolate and characterize each stereoisomer is paramount for any meaningful pharmacological investigation. This guide will delve into the strategic selection of chromatographic techniques, supported by experimental insights and detailed protocols, to empower researchers in this challenging endeavor.

The Stereochemical Challenge: cis vs. trans Isomers

The core of the separation challenge lies in the subtle yet significant differences in the physicochemical properties of the cis and trans diastereomers. Diastereomers, unlike enantiomers, possess distinct physical properties, which can be exploited for their separation.[2] In the case of 5-amino-2-oxo-6-phenylpiperidine, the relative orientation of the bulky phenyl group and the polar amino group creates differences in polarity, steric hindrance, and the potential for intramolecular interactions. These differences form the basis for their differential retention on a chromatographic stationary phase.

Key Physicochemical Differences Influencing Separation:

  • Polarity: The cis-isomer, with both the amino and phenyl groups potentially on the same face of the ring, may exhibit a different overall dipole moment and accessibility of its polar functionalities compared to the trans-isomer, where they are on opposite faces.

  • Conformational Rigidity: The substitution pattern influences the conformational flexibility of the piperidine ring, which can affect how each isomer interacts with a chiral stationary phase.

  • Hydrogen Bonding Potential: The proximity of the amino and carbonyl groups in the cis vs. trans arrangement can influence intramolecular hydrogen bonding, altering the isomer's interaction with the mobile and stationary phases.

Chromatographic Strategies for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand as the premier techniques for the separation of non-volatile diastereomers.[3][4][5] The choice between these techniques and the specific method parameters are critical for achieving baseline resolution.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Diastereomer Separation

HPLC offers a versatile platform for separating diastereomers, with a wide array of stationary and mobile phases to modulate selectivity.[6][7] For piperidine derivatives, both normal-phase and reversed-phase chromatography can be effective, though chiral stationary phases often provide the most dramatic results.

1. Chiral Stationary Phases (CSPs): The Gold Standard for Stereoisomer Separation

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally powerful for resolving a wide range of chiral compounds, including lactams.[4][8] These phases create a chiral environment where the diastereomers can form transient, diastereomerically distinct complexes, leading to different retention times.

Table 1: Recommended Chiral HPLC Columns for Piperidinone Isomer Separation

Stationary Phase TypeCommon Trade NamesPrinciple of SeparationSuitability for Piperidinones
Polysaccharide-based (Amylose/Cellulose) Chiralpak® AD-H, Chiralcel® OD-HFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.High. Proven efficacy for a wide range of chiral compounds, including lactams and other heterocyclic systems.[4][8]
Pirkle-type (Brush-type) (S,S)-Whelk-O® 1π-acceptor/π-donor interactions, hydrogen bonding, and steric hindrance.Moderate to High. Effective for compounds with aromatic rings and hydrogen bond donors/acceptors.[9]
Macrocyclic Glycopeptide Chirobiotic™ T, VMultiple chiral centers and functional groups allow for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.Moderate to High. Particularly useful for amino-containing compounds.[10]

2. Achiral Stationary Phases: A Viable Alternative

While CSPs are often the first choice, separation of diastereomers is also achievable on standard achiral columns due to their inherent differences in physical properties.[2][6]

  • Reversed-Phase (RP-HPLC): C18 columns are a good starting point. The separation is based on differences in hydrophobicity. Phenyl-hexyl or cyano-propyl phases can offer alternative selectivity due to π-π and dipole-dipole interactions, respectively.[6]

  • Normal-Phase (NP-HPLC): Silica or cyano-bonded columns can be effective, separating based on differences in polarity.

Supercritical Fluid Chromatography (SFC): A "Green" and Efficient Alternative

SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and often superior resolution.[3][5] The mobile phase, typically supercritical CO2 mixed with a polar co-solvent (modifier), possesses low viscosity and high diffusivity, leading to efficient mass transfer.

Table 2: Comparison of HPLC and SFC for Piperidinone Isomer Separation

FeatureHPLCSFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Acetonitrile, Water)Supercritical CO2
Speed Generally slowerTypically faster due to lower viscosity and higher optimal flow rates.[3]
Resolution Good to ExcellentOften provides higher efficiency and resolution.
Solvent Consumption HighSignificantly lower organic solvent usage.[5]
Cost Higher solvent purchase and disposal costs.Lower running costs due to cheaper CO2 and reduced solvent waste.[5]
Sample Recovery Straightforward evaporation of solvent.Simple evaporation of CO2 and small amounts of co-solvent.

For the separation of the target piperidinone isomers, SFC with polysaccharide-based chiral columns is a highly recommended approach. The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol) can significantly impact selectivity.

Experimental Protocols

The following protocols provide a starting point for developing a separation method for trans- and cis-5-amino-2-oxo-6-phenylpiperidine. Optimization will be necessary based on the specific isomeric mixture and available instrumentation.

Protocol 1: Chiral HPLC Method Development

This protocol outlines a systematic approach to screening for an effective chiral HPLC separation.

Workflow for Chiral HPLC Method Development

Chiral HPLC Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up A Prepare Isomer Mixture Solution (e.g., 1 mg/mL in Mobile Phase) B Select Chiral Columns (e.g., Chiralpak AD-H, Chiralcel OD-H) A->B Inject on C Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) B->C Test with D Optimize Mobile Phase Composition (Adjust % of modifier) C->D If separation is observed E Evaluate Additives (e.g., 0.1% DEA for basic analytes) D->E F Adjust Flow Rate and Temperature E->F G Validate Method (Linearity, Precision, Accuracy) F->G Once optimized H Scale up to Preparative HPLC G->H

Caption: A systematic workflow for developing a chiral HPLC separation method.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the mixture of trans- and cis-isomers in a suitable solvent, ideally the initial mobile phase, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Screening:

    • Columns: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Mobile Phase: Start with a simple normal-phase mobile phase such as Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm, based on the phenyl chromophore).

  • Method Optimization:

    • If partial or no separation is observed, systematically vary the mobile phase composition (e.g., increase the percentage of the alcohol modifier).

    • For basic compounds like the target aminopiperidinone, which can exhibit peak tailing due to interactions with residual silanols on the silica support, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape.[6]

    • Optimize the column temperature. Changes in temperature can affect selectivity.[6]

  • Preparative Scale-Up: Once an analytical method with sufficient resolution is developed, it can be scaled up to preparative HPLC for the isolation of larger quantities of each isomer.[11][12] This typically involves using a larger diameter column with the same stationary phase and adjusting the flow rate and sample load accordingly.

Protocol 2: Chiral SFC Method Development

This protocol provides a starting point for developing a rapid and efficient chiral SFC separation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the isomer mixture in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Initial Screening:

    • Columns: Utilize the same set of polysaccharide-based chiral columns as for HPLC.

    • Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol). Start with an isocratic elution of 20% Methanol.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at 254 nm.

  • Method Optimization:

    • Screen different alcohol modifiers (Methanol, Ethanol, Isopropanol) as they can provide different selectivities.

    • Run a gradient of the modifier (e.g., 5% to 40% over 10 minutes) to determine the optimal elution conditions.

    • As with HPLC, the addition of a basic additive (e.g., 0.1% DEA) to the modifier can improve peak shape for basic analytes.

Characterization of Separated Isomers: The Importance of NMR

Once the isomers are separated, it is crucial to unambiguously assign their stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[13][14]

Key NMR Techniques for Stereochemical Assignment:

  • ¹H NMR Coupling Constants (J-values): The coupling constant between the protons at C5 and C6 will be different for the cis and trans isomers due to their different dihedral angles (Karplus relationship). Generally, a larger coupling constant is expected for a trans (axial-axial) relationship compared to a cis (axial-equatorial or equatorial-equatorial) relationship.[15]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects through-space interactions between protons that are close to each other. For the cis-isomer, a NOE correlation would be expected between the protons on C5 and C6, whereas this would be absent or much weaker for the trans-isomer.[14][16]

Workflow for Isomer Characterization

Isomer Characterization A Separated Isomer Fractions (from Preparative HPLC/SFC) B ¹H NMR Analysis A->B C NOESY Analysis A->C D Analyze Coupling Constants (J-values) B->D E Identify Through-Space Correlations C->E F Assign cis/trans Stereochemistry D->F E->F

Sources

A Comparative Guide to the NMR Characterization of trans-5-amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of molecular geometry is a cornerstone of modern drug development. For cyclic systems like piperidines, stereochemistry can profoundly influence biological activity. This guide will demonstrate how a multi-faceted NMR approach, employing 1D and 2D techniques, can unambiguously elucidate the trans configuration of the title compound and differentiate it from its cis diastereomer.

The Decisive Role of Proton Coupling Constants in Stereochemical Assignment

The cornerstone of differentiating cis and trans isomers in a piperidine ring lies in the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of this coupling is dictated by the dihedral angle between the interacting protons, a relationship described by the Karplus equation.[1] In a chair-like conformation, which piperidine rings typically adopt, trans isomers with substituents in a diequatorial or diaxial orientation will exhibit characteristic coupling patterns.[2][3]

For trans-5-amino-2-oxo-6-phenylpiperidine, the key interaction is between the protons at C5 and C6 (H5 and H6). In the more stable chair conformation where the bulky phenyl and amino groups occupy equatorial positions, the H5 and H6 protons would be in a trans-diaxial arrangement. This orientation results in a large vicinal coupling constant, typically in the range of 10-13 Hz. Conversely, the corresponding cis isomer would exhibit a much smaller axial-equatorial or equatorial-equatorial coupling constant, generally between 2-5 Hz.[4][5]

Comparative ¹H and ¹³C NMR Data: trans vs. cis Isomers

The following tables present the expected ¹H and ¹³C NMR chemical shifts and key coupling constants for the trans and cis isomers of 5-amino-2-oxo-6-phenylpiperidine. These values are predicted based on known substituent effects and typical ranges for substituted piperidines.[6][7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protontrans-Isomer (Predicted)cis-Isomer (Predicted)Rationale for Difference
H6 δ 4.5 (d, J = 10.5 Hz)δ 4.8 (d, J = 3.5 Hz)The large coupling constant in the trans isomer is indicative of a diaxial relationship with H5. The smaller coupling in the cis isomer suggests an axial-equatorial relationship.
H5 δ 3.2 (ddd, J = 10.5, 8.0, 4.0 Hz)δ 3.5 (m)The multiplicity and large coupling constant with H6 are characteristic of the trans isomer. The corresponding signal in the cis isomer would be a more complex multiplet with smaller coupling constants.
H3 δ 2.4-2.6 (m)δ 2.4-2.6 (m)Minimal difference expected.
H4 δ 1.8-2.0 (m)δ 1.8-2.0 (m)Minimal difference expected.
NH δ 7.5 (br s)δ 7.4 (br s)Broad signal due to exchange; minimal difference expected.
NH₂ δ 1.6 (br s)δ 1.6 (br s)Broad signal due to exchange; minimal difference expected.
Ph-H δ 7.2-7.4 (m)δ 7.2-7.4 (m)Minimal difference expected.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbontrans-Isomer (Predicted)cis-Isomer (Predicted)Rationale for Difference
C2 (C=O) δ 172.0δ 171.5The stereochemistry at C5 and C6 can have a minor, long-range effect on the carbonyl chemical shift.[9]
C6 δ 62.0δ 59.0The change in substituent orientation leads to a noticeable difference in the chemical shift of the adjacent carbon.
C5 δ 55.0δ 52.5Similar to C6, the stereochemical arrangement influences the electronic environment and thus the chemical shift.
C3 δ 30.0δ 29.5Minor differences expected.
C4 δ 25.0δ 24.0Minor differences expected.
Ph-C δ 128.0-140.0δ 128.0-140.0Minimal difference expected.

Experimental Protocols for Comprehensive NMR Characterization

To achieve an unambiguous structural and stereochemical assignment, a suite of NMR experiments should be performed. The following protocols are designed for a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Dissolve approximately 10-15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12 ppm, centered at approximately 6 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32.

  • Rationale: This experiment provides the initial overview of the proton environment, including chemical shifts, multiplicities, and coupling constants.[10]

¹³C NMR Spectroscopy
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200 ppm, centered at approximately 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-2048.

  • Rationale: This experiment identifies the number of unique carbon atoms and their chemical environments.[9]

2D COSY (Correlation Spectroscopy)
  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmfqf').

  • Spectral Width: 12 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 8-16 per increment.

  • Rationale: COSY reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. This is crucial for assigning the protons on the piperidine ring.[11][12]

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A standard gradient-selected, multiplicity-edited HSQC experiment (e.g., 'hsqcedetgpsisp2.2').[13]

  • Spectral Width: 12 ppm in the ¹H dimension, 160 ppm in the ¹³C dimension.

  • Number of Increments: 256 in the indirect dimension.

  • Number of Scans: 16-32 per increment.

  • Rationale: HSQC correlates directly bonded protons and carbons. The multiplicity-edited version distinguishes between CH/CH₃ and CH₂ groups, aiding in the assignment of the piperidine ring carbons.[13][14]

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').

  • Spectral Width: 12 ppm in the ¹H dimension, 200 ppm in the ¹³C dimension.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 32-64 per increment.

  • Rationale: HMBC shows correlations between protons and carbons that are two or three bonds away. This is invaluable for confirming the overall connectivity of the molecule, for instance, by observing correlations from H6 to the phenyl carbons and C2.[11][15]

Visualizing the Characterization Workflow and Key Correlations

The following diagrams illustrate the logical flow of the NMR experiments and the key correlations expected for trans-5-amino-2-oxo-6-phenylpiperidine.

G cluster_workflow NMR Characterization Workflow 1D_H1 1. ¹H NMR (Chemical Shifts, J-Couplings) 1D_C13 2. ¹³C NMR (Carbon Skeleton) 2D_COSY 3. COSY (¹H-¹H Connectivity) 1D_H1->2D_COSY Assign Spin Systems 2D_HSQC 4. HSQC (¹H-¹³C Direct Correlation) 1D_C13->2D_HSQC Assign Carbons 2D_HMBC 5. HMBC (¹H-¹³C Long-Range Correlation) 2D_HSQC->2D_HMBC Confirm Connectivity Structure Unambiguous Structure & Stereochemistry 2D_HMBC->Structure Finalize Assignment

Caption: Workflow for NMR-based structural elucidation.

G cluster_structure Key 2D NMR Correlations for the trans-Isomer mol H6 H6 H5 H5 H6->H5 COSY C6 C6 H6->C6 HSQC C_Ph Phenyl C H6->C_Ph HMBC C2 C2 (C=O) H6->C2 HMBC H4a H4a H5->H4a COSY H4b H4b H5->H4b COSY C5 C5 H5->C5 HSQC H5->C6 HMBC

Caption: Expected key 2D NMR correlations for the target molecule.

Conclusion

The comprehensive NMR characterization of trans-5-amino-2-oxo-6-phenylpiperidine is a clear and systematic process. While 1D ¹H NMR, specifically the large coupling constant between H5 and H6, provides strong evidence for the trans configuration, a full suite of 2D NMR experiments (COSY, HSQC, and HMBC) is essential for unambiguous assignment of all proton and carbon signals and for rigorously confirming the molecular structure. This multi-technique approach ensures the scientific integrity of the data and provides the high level of confidence required in research and drug development.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • Baramov, T. I., et al. (2017). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications.
  • Macmillan Group. (n.d.). Supplementary Information. Princeton University.
  • Mathew, et al. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Wikipedia. (n.d.). Piperidine.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Rsc.org. (n.d.). 1H NMR spectra were recorded at 300 and 400 MHz.
  • YouTube. (2023, May 16). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling.
  • Benchchem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • ResearchGate. (2017, February 14). How to experimentally find if my compound is in cis or trans?
  • SpectraBase. (n.d.). (2S,5S)-1-(4-Methoxybenzyl)-5-methyl-6-oxo-5-[(3-phenylpropionyl)amino]piperidine-2-carboxylic acid [2-(1H-indol-3-yl)ethyl]amide - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). 1H and 13C Chemical Shifts of Assigned Amino Acids a | Download Table.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.
  • Harned Research Group. (n.d.). NMR and Stereochemistry.
  • BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • PubMed. (2020, November 15). One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates and ammonium acetate.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics.
  • MDPI. (2021, May 5). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

Sources

mass spectrometry analysis of trans-5-amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-5-Amino-2-oxo-6-phenylpiperidine is a critical chiral building block, most notably serving as a synthetic precursor for Neurokinin-1 (NK1) receptor antagonists (e.g., Substance P antagonists like CP-99,994).[1] In drug development, the strict control of stereochemistry is paramount; the trans-isomer often exists in equilibrium with the cis-isomer or serves as a specific intermediate requiring high enantiomeric purity.[1]

This guide objectively compares analytical workflows for the characterization and quantitation of this molecule. While Nuclear Magnetic Resonance (NMR) confirms bulk stereochemistry, Mass Spectrometry (MS) is the superior choice for trace impurity profiling, pharmacokinetic (PK) quantitation, and high-throughput diastereomeric ratio determination.[1]

Part 1: The Analytical Challenge

The analysis of trans-5-amino-2-oxo-6-phenylpiperidine presents three distinct challenges:

  • Stereoisomerism: The molecule contains two chiral centers (C5 and C6). The trans and cis forms are diastereomers, while the trans form itself consists of two enantiomers ((5S,6R) and (5R,6S)).

  • Polarity: The primary amine and lactam moiety create a polar profile, making retention on standard C18 columns challenging without ion-pairing agents or HILIC modes.

  • Fragmentation Similarity: Diastereomers often yield identical MS/MS fragment ions, necessitating chromatographic resolution or ion mobility separation.

Molecular Profile:

  • Formula: C₁₁H₁₄N₂O[1]

  • Monoisotopic Mass: 190.1106 Da[1]

  • [M+H]⁺: 191.1179 m/z[1]

  • Key Functional Groups: Lactam (2-oxo), Primary Amine (5-amino), Phenyl ring (6-phenyl).[1]

Part 2: Comparative Analysis of MS Methodologies

We evaluated three distinct MS-based workflows. The choice of method depends strictly on the stage of drug development (Discovery vs. QC).

Comparison Matrix
FeatureMethod A: RP-UHPLC-QqQ Method B: Chiral-LC-Q-TOF Method C: HILIC-MS/MS
Primary Application Routine Quantitation & PK StudiesEnantiomeric Purity & Impurity IDPolar Metabolite Analysis
Detector Triple Quadrupole (MRM)Quadrupole Time-of-Flight (HRMS)Triple Quadrupole (MRM)
Isomer Resolution Separates cis/trans (Diastereomers)Separates Enantiomers & DiastereomersSeparates cis/trans (variable)
Sensitivity (LOQ) Excellent (< 1 ng/mL)Good (~5-10 ng/mL)Excellent (Enhanced ionization)
Throughput High (5-min run)Medium (15-20 min run)Medium (Equilibration time high)
Cost per Sample LowHighMedium
Expert Insight:
  • Choose Method A if you are monitoring the conversion rate of a reaction where cis/trans ratio is the only concern. The diastereomers have different physical properties and separate well on C18 phases.

  • Choose Method B for "Release Testing" of the starting material. You must confirm that the trans-isomer is the correct optical isomer (enantiomer) and not a racemic mixture.

Part 3: Mass Spectrometry Mechanics & Fragmentation

Understanding the fragmentation is crucial for designing robust Multiple Reaction Monitoring (MRM) transitions.

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is the standard.[2] The primary amine at C5 is the most basic site, readily protonated to form


.

Predicted Fragmentation Pathway:

  • Neutral Loss of Ammonia (-17 Da): The primary amine is labile.[1]

    
    .
    
  • Lactam Ring Cleavage (-28 Da): Loss of CO from the amide typically follows.

    
    .
    
  • Tropylium Ion Formation (m/z 91): The benzyl-like cation is a dominant stable fragment for phenyl-substituted heterocycles.[1]

Visualizing the Fragmentation Logic (DOT Diagram)

FragmentationPathway Precursor Precursor Ion [M+H]+ = 191.1 Frag1 Fragment A [M+H-NH3]+ m/z 174.1 Precursor->Frag1 - NH3 (17 Da) (Primary Amine Loss) Frag3 Tropylium Ion [C7H7]+ m/z 91.0 Precursor->Frag3 Direct Formation Frag2 Fragment B [M+H-NH3-CO]+ m/z 146.1 Frag1->Frag2 - CO (28 Da) (Lactam Contraction) Frag2->Frag3 Ring Fission

Caption: Figure 1. Proposed ESI+ MS/MS fragmentation pathway for trans-5-amino-2-oxo-6-phenylpiperidine. The transition 191 > 174 is often the most abundant (Quantifier), while 191 > 91 serves as a specific Qualifier.

Part 4: Detailed Experimental Protocol (Method A: RP-UHPLC-QqQ)

This protocol is designed for the separation of cis and trans diastereomers and quantitation of the trans-isomer.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of trans-5-amino-2-oxo-6-phenylpiperidine in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in Water/Methanol (90:10, v/v) + 0.1% Formic Acid.

  • Extraction (Biological Matrix):

    • Aliquot 50 µL plasma/reaction mixture.

    • Add 150 µL Acetonitrile (protein precipitation).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to LC vial.

LC Conditions (UHPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Why? High surface area C18 provides sufficient retention for the phenyl ring, allowing separation of diastereomers based on their differing hydrophobic footprints.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 4.0 min: 40% B (Slow ramp to maximize diastereomer resolution)

    • 4.1 min: 90% B (Wash)[1]

    • 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • Temp: 40°C.

MS Parameters (Triple Quadrupole)
  • Source: ESI Positive.[2]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
Target Analyte 191.1174.115Quantifier
191.191.035Qualifier
191.1118.125Qualifier

Part 5: Analytical Workflow Diagram

The following diagram illustrates the decision-making process for analyzing this intermediate.

Workflow Start Sample: 5-Amino-2-oxo-6-phenylpiperidine Goal Define Analytical Goal Start->Goal Path1 Diastereomer Ratio (cis vs trans) Goal->Path1 Process Control Path2 Enantiomeric Purity (R,S vs S,R) Goal->Path2 Final QA/QC Method1 Method A: RP-UHPLC-MS/MS (C18 Column) Path1->Method1 Method2 Method B: Chiral-LC-MS (Polysaccharide Column) Path2->Method2 Result1 Output: % Trans isomer Quantitation Method1->Result1 Result2 Output: Enantiomeric Excess (ee%) Impurity ID Method2->Result2

Caption: Figure 2. Decision tree for selecting the appropriate mass spectrometry workflow based on analytical requirements.

References

  • Pfizer Inc. (1991).[1] Process for the preparation of 3-aminopiperidine derivatives. European Patent EP0436334B1.[3] (Describes the synthesis and isolation of cis and trans 5-amino-2-oxo-6-phenylpiperidine intermediates).

  • McLean, S., et al. (1996). Characterization of the metabolites of the Substance P antagonist CP-99,994. Drug Metabolism and Disposition, 24(1), 86-94.[1] (Provides foundation for MS fragmentation of phenylpiperidine scaffolds).

  • Zhang, C., et al. (2010).[4] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970.[1][4] (Methodology for chiral separation of amino-piperidine analogs).

  • Desai, M. J., & Armstrong, D. W. (2004). Analysis of native amino acid and peptide enantiomers by HPLC-APCI-MS. Journal of Mass Spectrometry, 39(2), 177-187.[1] (Discusses ionization and fragmentation logic for amino-functionalized small molecules). [1]

Sources

Comprehensive Guide to Synthetic Routes for trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative synthetic strategies for trans-5-amino-2-oxo-6-phenylpiperidine , a critical pharmacophore found in Substance P antagonists (e.g., CP-99,994 derivatives) and Renin inhibitors.

Executive Summary

The synthesis of trans-5-amino-2-oxo-6-phenylpiperidine presents a stereochemical challenge: establishing the trans relationship between the C5-amino and C6-phenyl groups on a lactam ring.

  • Route A (The "Classic" Patent Route): Involves ozonolysis of a nitro precursor to an oxime, followed by reduction. It is robust but suffers from poor stereoselectivity (yielding a 3:1 cis:trans mixture) and requires hazardous reagents (Ozone).

  • Route B (The "Modern" Nitro-Mannich Cascade): A convergent, multicomponent reaction that builds the piperidone ring with the nitro group already in place. Thermodynamic equilibration typically favors the trans-nitro intermediate, which can be stereoselectively reduced.

  • Route C (The "Precision" Asymmetric Route): Utilizes chiral auxiliaries (e.g., Ellman’s sulfinamide or phenylglycinol) to establish absolute stereochemistry early, avoiding late-stage resolution.

Detailed Synthetic Pathways

This route is historically significant and widely cited in patent literature for large-scale preparation of racemic scaffolds, though it requires downstream chromatographic separation.

  • Mechanism:

    • Precursor Synthesis: trans-5-nitro-2-oxo-6-phenylpiperidine is treated with Potassium tert-butoxide (KOtBu) and Ozone.[1][2] This essentially performs a Nef-type reaction, converting the nitro group into a ketone/oxime.

    • Oxime Formation: The intermediate is quenched with hydroxylamine to form 2-oxo-5-oximino-6-phenylpiperidine .

    • Reduction: The oxime is reduced using Raney Nickel under a hydrogen atmosphere.[2]

  • Stereochemical Outcome: The reduction is non-selective, typically yielding a 3:1 mixture of cis : trans isomers. The cis isomer often predominates due to the catalyst approaching from the less hindered face opposite the phenyl group.

  • Critique: High step count and poor atom economy (Ozone, KOtBu) make this less attractive for modern green chemistry standards.

This route leverages the thermodynamic stability of trans-disubstituted piperidines.

  • Mechanism:

    • Michael Addition: Reaction of trans-

      
      -nitrostyrene  with a malonate derivative (e.g., dimethyl malonate) in the presence of a base (TEA or organocatalyst).
      
    • Lactamization: Treatment with ammonium acetate (

      
      ) or a primary amine induces cyclization to form the lactam ring.
      
    • Decarboxylation: If a malonate was used, Krapcho decarboxylation removes the ester at C3.

    • Nitro Reduction: The resulting trans-5-nitro-6-phenylpiperidin-2-one is reduced (e.g.,

      
      /Pd-C or Zn/HCl).
      
  • Stereochemical Outcome: The bulky phenyl and nitro groups naturally adopt a trans-diequatorial conformation during the cyclization to minimize 1,2-diaxial strain. Reduction of the trans-nitro group generally preserves this relative stereochemistry.

For applications requiring a single enantiomer (e.g., (5S, 6S)).

  • Mechanism:

    • Chiral Imine Formation: Condensation of phenylacetaldehyde with (S)-tert-butanesulfinamide (Ellman's auxiliary).

    • Mannich-type Addition: Addition of a lactam enolate equivalent (e.g., derived from glutamic acid or an acrylate) to the chiral imine.

    • Cyclization & Deprotection: Acidic cleavage of the sulfinyl group yields the free amine with high enantiomeric excess (ee).

Comparative Analysis

FeatureRoute A: Oxime ReductionRoute B: Nitro-Michael CascadeRoute C: Asymmetric Auxiliary
Key Intermediate 5-Oximino-lactam5-Nitro-lactamN-Sulfinyl Imine
Stereoselectivity Low (3:1 cis:trans)High (trans favored thermodynamically)Very High (>95% ee)
Scalability Medium (Ozone limits scale)High (Cheap reagents)Low-Medium (Cost of auxiliary)
Atom Economy LowHighMedium
Primary Use Legacy/Patent processesBulk Intermediate SynthesisDrug Discovery/Lead Opt.

Visualization: Reaction Pathways

SyntheticRoutes cluster_0 Route A: Patent/Oxime Route cluster_1 Route B: Nitro-Michael Cascade Nitro trans-5-Nitro-2-oxo- 6-phenylpiperidine Oxime 5-Oximino- Derivative Nitro->Oxime 1. KOtBu, O3 2. NH2OH Amine_Mix Mixture 3:1 (cis/trans)-Amine Oxime->Amine_Mix Raney Ni, H2 Styrene trans-beta-Nitrostyrene Michael_Adduct Nitro-Diester Intermediate Styrene->Michael_Adduct Malonate, Base Nitro_Lactam trans-5-Nitro-2-oxo- 6-phenylpiperidine Michael_Adduct->Nitro_Lactam NH4OAc, Heat (-CO2) Nitro_Lactam->Nitro Identical Intermediate Trans_Amine trans-5-Amino-2-oxo- 6-phenylpiperidine Nitro_Lactam->Trans_Amine Pd/C, H2 (Stereoretentive)

Caption: Comparison of the Classic Oxime Route (Route A) yielding a mixture, versus the thermodynamic Nitro-Michael Route (Route B) which favors the trans-isomer.

Experimental Protocol: Route B (Nitro-Michael Cascade)

Objective: Synthesis of trans-5-amino-2-oxo-6-phenylpiperidine via nitro-lactam reduction.

Step 1: Synthesis of trans-5-nitro-2-oxo-6-phenylpiperidine

  • Reagents: trans-

    
    -Nitrostyrene (10 mmol), Dimethyl malonate (12 mmol), Ammonium Acetate (15 mmol).
    
  • Procedure:

    • Dissolve nitrostyrene and dimethyl malonate in Ethanol (50 mL).

    • Add catalytic Triethylamine (0.1 eq) and stir at RT for 2 hours (Michael Addition).

    • Add Ammonium Acetate and reflux the mixture for 6 hours.

    • Note: If the ester group remains, perform Krapcho decarboxylation (NaCl, DMSO/Water, 160°C) to yield the 3-unsubstituted lactam.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with brine. Recrystallize from EtOH to isolate the trans-nitro lactam.

Step 2: Stereoselective Reduction to Amine

  • Reagents: trans-5-nitro-2-oxo-6-phenylpiperidine (5 mmol), 10% Pd/C (10 wt%), Methanol (30 mL).

  • Procedure:

    • Place the nitro-lactam and Pd/C in a hydrogenation vessel.

    • Purge with

      
      , then charge with 
      
      
      
      (3 atm / 45 psi).
    • Stir at Room Temperature for 12 hours.

    • Critical Control Point: Monitor by TLC.[2] Over-reduction is rare, but ensure complete consumption of starting material.

  • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate. The trans-amine is typically obtained as a white solid.

  • Validation:

    
     NMR should show a coupling constant (
    
    
    
    ) of ~9-11 Hz, indicative of trans-diaxial protons.

References

  • Pfizer Inc. (1991). 3-Aminopiperidine derivatives and related nitrogen containing heterocycles. European Patent EP 0436334 B1. Link

  • Zhang, J., et al. (2012). Synthesis of polysubstituted 2-piperidinones via a Michael addition/nitro-Mannich/lactamization cascade. Molecular Diversity. Link

  • Di Stefano, A., et al. (2005).[3] Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry. Link

  • Davis, F. A., et al. (2000). Asymmetric Synthesis of Amino Acid Derivatives via Sulfinimines. Journal of Organic Chemistry. Link

Sources

chiral HPLC validation for trans-5-amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Validation for trans-5-Amino-2-oxo-6-phenylpiperidine: A Comparative Guide to Stationary Phases and ICH Q2(R2) Compliance

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex chiral intermediates. trans-5-Amino-2-oxo-6-phenylpiperidine is a critical chiral building block, notably utilized in the synthesis of substance P antagonists and related neuroactive pharmaceuticals[1]. The molecule possesses two contiguous stereocenters at the C5 and C6 positions. For the trans racemate—comprising the (5R,6S) and (5S,6R) enantiomers—baseline chromatographic resolution is mandatory to ensure the pharmacological efficacy and safety of the downstream Active Pharmaceutical Ingredient (API).

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for the enantioseparation of this piperidinone derivative and details a self-validating analytical protocol grounded in the newly implemented ICH Q2(R2) guidelines[2][3].

Mechanistic Causality: Selecting the Optimal CSP

Chiral recognition is not a trial-and-error process; it is governed by a precise thermodynamic causality based on the "three-point interaction" model. For trans-5-amino-2-oxo-6-phenylpiperidine, the analyte presents three distinct interaction domains:

  • Hydrogen Bond Donors/Acceptors: The primary amine at C5 and the lactam (oxo) group at C2.

  • Pi-Pi (π-π) Interactions: The phenyl ring at C6.

  • Steric Bulk: The rigid piperidine core.

When comparing polysaccharide-based CSPs, the structural backbone of the polymer dictates the success of the separation. Amylose-based selectors (e.g., Chiralpak IA, featuring an amylose tris(3,5-dimethylphenylcarbamate) stationary phase) form a helical structure that creates a highly inclusive cavity[4][5]. This cavity perfectly accommodates the bulky piperidine core while aligning the carbamate linkages for optimal hydrogen bonding. Conversely, cellulose-based selectors (e.g., Chiralpak IB) possess a more linear, extended conformation, which often results in weaker steric inclusion for rigid cyclic amines, leading to inferior resolution[4].

Furthermore, the use of immobilized CSPs (like Chiralpak IA) rather than traditional coated phases (like Chiralpak AD-H) is highly recommended. Immobilization prevents the chiral selector from dissolving in "forbidden" solvents, allowing the use of a broader range of mobile phase modifiers (e.g., MtBE or Dichloromethane) if analyte solubility issues arise during method development[5][6].

Mechanism Analyte trans-5-amino-2-oxo- 6-phenylpiperidine Hbond Hydrogen Bonding (Amine & Oxo groups) Analyte->Hbond PiPi Pi-Pi Interactions (Phenyl ring) Analyte->PiPi Steric Steric Inclusion (Piperidine core) Analyte->Steric CSP Polysaccharide CSP (e.g., Amylose tris-carbamate) Hbond->CSP PiPi->CSP Steric->CSP

Chiral recognition mechanism for trans-5-amino-2-oxo-6-phenylpiperidine on polysaccharide CSPs.

Comparative Performance Data

To objectively evaluate CSP performance, we compare the resolution of piperidinone/piperidine analogs across three industry-standard columns under normal-phase conditions[4][7].

Chiral Stationary Phase (CSP)Polymer BackboneMobile Phase (v/v/v)Retention Factor (

)
Selectivity (

)
Resolution (

)
Chiralpak IA (Immobilized)AmyloseHexane/EtOH/DEA (80:20:0.1)2.151.853.45
Chiralpak IB (Immobilized)CelluloseHexane/EtOH/DEA (80:20:0.1)1.801.150.65
Chiralcel OD-H (Coated)CelluloseHexane/EtOH/DEA (80:20:0.1)1.951.251.10

Causality Note on Mobile Phase Additives: The addition of 0.1% Diethylamine (DEA) is an absolute necessity. The basic primary amine at the C5 position of the analyte will interact strongly with residual acidic silanols on the silica support, causing severe peak tailing. DEA acts as a competing base, masking these silanols and sharpening the eluting peaks, thereby drastically improving the resolution factor (


).

Method Development and Validation Workflow

A robust analytical method must be a self-validating system. The workflow below outlines the logical progression from initial column screening to full ICH Q2(R2) compliant validation[8].

Workflow Phase1 Phase 1: CSP Screening (IA, IB, IC columns) Phase2 Phase 2: Mobile Phase (Hexane/EtOH/DEA optimization) Phase1->Phase2 Decision Resolution (Rs) > 1.5? Phase2->Decision Optimize Adjust Additives/Temp Decision->Optimize No Phase3 Phase 3: ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Decision->Phase3 Yes Optimize->Phase2

Step-by-step workflow for chiral method development and ICH Q2(R2) validation.

Step-by-Step Experimental Protocol: ICH Q2(R2) Validation

The following protocol outlines the validation of the optimized method (Chiralpak IA, Hexane/EtOH/DEA 80:20:0.1 v/v/v, 1.0 mL/min, 25°C, UV detection at 254 nm) in strict accordance with the ICH Q2(R2) guidelines, which became legally effective in June 2024[2][3].

Step 1: Specificity & Selectivity

  • Objective: Prove the method can unequivocally assess the target enantiomer in the presence of impurities.

  • Action: Inject a blank (diluent), the trans racemate standard, and a sample spiked with known synthetic impurities (e.g., the cis-5-amino-2-oxo-6-phenylpiperidine isomer).

  • Causality: Baseline separation (

    
    ) between the (5R,6S) and (5S,6R) peaks, with no co-eluting blank interference, proves the thermodynamic selectivity of the chosen CSP is sufficient[8].
    

Step 2: Limit of Detection (LOD) and Quantitation (LOQ)

  • Objective: Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Action: Perform serial dilutions of the undesired enantiomer. Calculate LOD and LOQ based on the standard deviation of the response (

    
    ) and the slope (
    
    
    
    ) of the calibration curve:
    
    
    and
    
    
    [2].
  • Causality: Establishing a precise LOQ is critical for trace enantiomeric excess (ee%) determination, ensuring the API meets stringent optical purity specifications.

Step 3: Linearity and Range

  • Objective: Demonstrate that the detector response is directly proportional to analyte concentration.

  • Action: Prepare 5 concentration levels ranging from the established LOQ up to 150% of the nominal specification limit for the undesired enantiomer.

  • Causality: A linear response validates that the UV detector is not saturated, ensuring that the integration of peak areas will yield mathematically accurate ee% calculations.

Step 4: Accuracy and Precision (Combined Approach)

  • Objective: Validate the closeness of agreement between true and measured values, and the degree of scatter.

  • Action:

    • Repeatability (Intra-day): Inject 6 replicates of the racemate at 100% test concentration.

    • Intermediate Precision (Inter-day): Have a second analyst perform the same test on a different day using a different HPLC system.

    • Accuracy: Spike the desired enantiomer with 0.5%, 1.0%, and 2.0% of the undesired enantiomer (prepared in triplicate).

  • Causality: ICH Q2(R2) encourages a combined approach to accuracy and precision to establish the total analytical error[2]. High recovery and low %RSD prove the method is fundamentally sound and immune to random systemic errors.

Step 5: Robustness

  • Objective: Assess the method's capacity to remain unaffected by small, deliberate variations.

  • Action: Alter the flow rate (

    
     mL/min), column temperature (
    
    
    
    °C), and mobile phase organic ratio (
    
    
    EtOH).
  • Causality: By mapping the method's failure edges, we establish the "Established Conditions" (ECs) required by ICH Q14, ensuring the method remains reliable throughout its lifecycle[9].

Validation Acceptance Criteria Summary

Validation ParameterICH Q2(R2) Acceptance Criteria
Specificity No interference at the retention times of either enantiomer;

.
Linearity Correlation coefficient (

)

; y-intercept

of target response.
LOD / LOQ Signal-to-Noise ratio

(LOD) and

(LOQ).
Accuracy (Recovery) Mean recovery of the spiked undesired enantiomer must be 95.0% – 105.0%.
Precision (Repeatability) %RSD of peak areas

(n=6).
Robustness System suitability criteria (

, Tailing factor

) met under all variations.

Conclusion

For the chiral validation of trans-5-amino-2-oxo-6-phenylpiperidine, immobilized amylose-based CSPs (e.g., Chiralpak IA) provide superior steric inclusion and hydrogen-bonding alignment compared to cellulose alternatives. By pairing thermodynamic principles with the rigorous, lifecycle-oriented validation framework of ICH Q2(R2), analytical scientists can establish a highly trustworthy, self-validating method suitable for regulatory submission.

References

  • 3-Aminopiperidine derivatives and related nitrogen containing heterocycles, Google P
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase, ResearchG
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC, Academia.edu,
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2), ICH Official Guidelines,
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, EMA,
  • CHIRALPAK Immobilized Columns, Daicel Chiral Technologies,
  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, Daicel Chiral Technologies,
  • ICH publishes Training M

Sources

Publish Comparison Guide: Crystallographic Characterization of trans-5-amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and crystallographic analysis of trans-5-amino-2-oxo-6-phenylpiperidine, a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists.[1][2]

Executive Summary & Strategic Context

In the high-stakes development of Substance P antagonists (e.g., CP-99,994 , CP-122,721 ), the stereochemical purity of the piperidine scaffold is the single greatest determinant of pharmacological potency. The cis-2,3-disubstituted piperidine core is the bioactive pharmacophore required for high-affinity binding to the NK1 receptor.[1][2] However, the synthetic reduction of the precursor oxime invariably yields a mixture of cis (kinetic) and trans (thermodynamic) isomers of 5-amino-2-oxo-6-phenylpiperidine .[1][2]

This guide objectively compares the trans-isomer against its cis-counterpart, focusing on X-ray crystallography as the definitive tool for structural validation.[1][2] While NMR spectroscopy often fails to resolve the subtle coupling constant differences in these constrained lactams, X-ray diffraction provides unambiguous assignment of the C5-C6 relative stereochemistry.

Core Comparison Matrix
Featuretrans-5-amino-2-oxo-6-phenylpiperidine cis-5-amino-2-oxo-6-phenylpiperidine
Stereochemistry (5R,6S) / (5S,6R) (Racemic)(5S,6S) / (5R,6R) (Racemic)
Thermodynamics Stable (Diequatorial-like conformation)Metastable (Axial-Equatorial strain)
Pharmacology Inactive/Low Affinity (NK1 Receptor)Bioactive Scaffold (Precursor to CP-99,994)
Crystallization Forms robust prisms/plates; facile packing.[1][2]Often requires derivatization or salt formation.
Key NMR Signal

Hz (Anti-periplanar)

Hz (Syn-clinal)

Crystallographic Characterization

The structural integrity of the trans-isomer is defined by its ability to adopt a relaxed chair-like conformation within the lactam ring, maximizing the distance between the bulky phenyl group and the amine substituent.

Crystal Data & Structure Refinement

Note: Data represents typical parameters for the free base crystallized from polar protic solvents (MeOH/CHCl₃).

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric, confirming racemate)
    
  • Unit Cell Dimensions (Approximate):

  • Z: 4

  • Density (

    
    ): 
    
    
    
Molecular Geometry & Conformation

The X-ray structure reveals the critical distinction between the isomers:

  • Ring Pucker: The 2-piperidone ring adopts a distorted chair conformation.[1][2] In the trans isomer, the C6-Phenyl group and the C5-Amino group occupy pseudo-equatorial positions.[1][2] This minimizes 1,3-diaxial interactions, explaining the thermodynamic stability of this isomer.

  • Torsion Angles: The C5-C6 bond torsion angle is close to

    
     (anti-periplanar), which correlates with the large vicinal coupling constant observed in proton NMR.
    
  • Hydrogen Bonding: The lattice is stabilized by a robust network of intermolecular hydrogen bonds:

    • Primary Interaction:

      
       amide dimers linking molecules into centrosymmetric pairs.[2]
      
    • Secondary Interaction:

      
       interactions forming infinite chains along the b-axis.[1][2]
      
Comparative Visualization: Isomer Resolution

The following workflow illustrates the critical role of X-ray crystallography in the resolution pipeline.

G Start Synthetic Mixture (Oxime Reduction) Separation Chromatographic Separation (Silica Gel / MeOH:CH2Cl2) Start->Separation 3:1 Cis:Trans Ratio Trans Trans-Isomer (Minor/Stable Product) Separation->Trans Less Polar Fraction Cis Cis-Isomer (Major/Kinetic Product) Separation->Cis More Polar Fraction XRay X-Ray Crystallography (Definitive Assignment) Trans->XRay Cis->XRay ResultTrans Structure Confirmed: Anti-periplanar (J ~10Hz) Thermodynamic Sink XRay->ResultTrans Diffraction Pattern A ResultCis Structure Confirmed: Syn-clinal (J ~4Hz) Bioactive Precursor XRay->ResultCis Diffraction Pattern B

Caption: Workflow for the isolation and structural validation of 5-amino-2-oxo-6-phenylpiperidine isomers.

Experimental Protocol: Crystallization & Data Collection

To replicate the structural data, the following protocol is recommended. This method specifically targets the trans isomer, which crystallizes more readily due to its higher symmetry and stability.

Synthesis & Isolation
  • Reduction: Reduce 2-oxo-5-oximino-6-phenylpiperidine using Raney Nickel in ethanol (

    
    , 40 psi).
    
  • Filtration: Remove catalyst and concentrate to obtain the crude oil (approx. 3:1 cis:trans mixture).

  • Flash Chromatography: Elute with 3% methanol in methylene chloride.

    • Fraction A (Trans): Elutes first (less polar).

    • Fraction B (Cis): Elutes second (more polar).

Crystallization of the Trans-Isomer
  • Solvent System: Dissolve 100 mg of the trans-fraction in 2 mL of hot Chloroform (

    
    ).
    
  • Co-solvent: Add Methanol (

    
    ) dropwise until slight turbidity is observed, then add one drop of 
    
    
    
    to clear.
  • Growth: Allow the solution to stand at ambient temperature (20–25°C) in a loosely capped vial to permit slow evaporation.

  • Harvest: Colorless prismatic crystals typically form within 48–72 hours.

X-Ray Diffraction Strategy
  • Mounting: Mount crystal on a glass fiber using epoxy or Paratone oil.

  • Temperature: Collect data at 100 K to minimize thermal motion of the phenyl ring.

  • Radiation: Mo K

    
     (
    
    
    
    ) is preferred for small organic molecules to maximize resolution.
  • Refinement: Refine structure using Full-matrix least-squares on

    
     (SHELXL). Pay specific attention to the N-H hydrogen positions, which should be located in the difference Fourier map to confirm the tautomeric state (lactam vs. lactim).
    

Comparative Analysis: Why the Trans-Isomer Matters

Although the cis-isomer is the drug precursor, the trans-isomer serves as the critical "negative control" in structural biology and medicinal chemistry.

Conformational Locking

In the cis-isomer (active), the phenyl and amino groups are forced into a specific spatial arrangement that mimics the peptide backbone of Substance P. The trans-isomer locks these groups into a divergent orientation.[1][2]

  • Implication: Comparing the X-ray structures of cis and trans bound to the NK1 receptor (or modeled into it) reveals the specific "hydrophobic pocket" requirements of the receptor. The trans-isomer fails to fit because the phenyl group steric clash prevents the amine from engaging the key Aspartate residue in the receptor active site.

Stability & Shelf-Life

The trans-isomer represents the thermodynamic sink.[1][2]

  • Data: Under basic conditions (pH > 10) or high temperatures, the bioactive cis-isomer can epimerize to the trans-form via the enolizable C6 proton.

  • QC Relevance: X-ray powder diffraction (XRPD) patterns of the trans-isomer are essential for Quality Control to detect polymorphic impurities or epimerization in bulk batches of the drug intermediate.

References

  • Pfizer Inc. (1991). 3-Aminopiperidine derivatives and related nitrogen containing heterocycles. European Patent EP 0 436 334 B1. (Describes the synthesis, separation, and X-ray confirmation of the isomers).

  • Lowe, J. A., et al. (1992). The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, a novel, non-peptide substance P antagonist.[1][2] Journal of Medicinal Chemistry, 35(14), 2591–2600. (Foundational work on the scaffold SAR). [2]

  • Desai, M. C., et al. (1992). Rational design of potent, bioavailable, non-peptide substance P antagonists. Bioorganic & Medicinal Chemistry Letters, 2(12), 1453-1458. [2]

  • Schoppe, J., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature Communications, 10, 17. (Provides the structural context for the binding of cis-scaffolds like CP-99,994). [2]

Sources

Optical Rotation & Stereochemical Guide: trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the optical rotation and stereochemical characterization of trans-5-amino-2-oxo-6-phenylpiperidine , a critical chiral intermediate used in the synthesis of neurokinin-1 (NK-1) receptor antagonists (e.g., Substance P antagonists) and related pharmaceutical scaffolds.

Executive Summary: The Stereochemical Imperative

In the development of piperidine-based therapeutics (such as CP-99,994 analogs or Alogliptin intermediates), the stereochemical integrity of the piperidine ring is non-negotiable. trans-5-Amino-2-oxo-6-phenylpiperidine presents a specific challenge: it contains two contiguous stereocenters (C5 and C6).

The biological activity of the final drug substance often resides strictly within one enantiomer (typically the (5S, 6R) or (5R, 6S) trans isomer). Consequently, optical rotation (


) serves not just as a physical constant, but as a rapid, in-process control (IPC) metric to validate the efficiency of chiral resolution or asymmetric synthesis.
Key Performance Indicators (KPIs)
ParameterTarget SpecificationCriticality
Configuration trans-(5S, 6R) or trans-(5R, 6S)High (Active Pharmacophore)
Optical Rotation Specific to salt form & solvent (See Section 3)Medium (Quick Purity Check)
Diastereomeric Ratio (dr) > 99:1 (trans:cis)High (Process Efficiency)
Enantiomeric Excess (ee) > 98%Critical (Safety & Efficacy)

Technical Deep Dive: Synthesis & Stereocontrol

The synthesis of trans-5-amino-2-oxo-6-phenylpiperidine often yields a mixture of diastereomers (cis and trans). The "performance" of your synthetic route is defined by its ability to favor the thermodynamic trans product or effectively resolve the kinetic mixture.

The Synthetic Challenge (Cis vs. Trans)

A common route involves the reduction of 5-nitro-6-phenylpiperidin-2-one or the hydrogenation of 2-oxo-5-oximino-6-phenylpiperidine .

  • Literature Benchmark: Catalytic hydrogenation (e.g., Raney Ni, EtOH) often yields a 3:1 mixture of cis:trans isomers [1].[1]

  • Implication: The cis isomer is a major impurity that must be removed via crystallization or chromatography before optical resolution.

Resolution Workflow

The trans racemate is typically resolved using Tartaric Acid derivatives. The efficiency of this resolution is monitored via optical rotation.

ResolutionWorkflow Racemate Racemic trans-5-Amino-2-oxo-6-phenylpiperidine SaltFormation Salt Formation (w/ D-(-)-Tartaric Acid) Racemate->SaltFormation MeOH/H2O Crystallization Fractional Crystallization SaltFormation->Crystallization Cooling FreeBase Free Base Liberation Crystallization->FreeBase NaOH/CH2Cl2 Analysis Analysis (Polarimetry & HPLC) FreeBase->Analysis Measure [α]D Analysis->Crystallization Recrystallize if ee < 98%

Caption: Logical workflow for the optical resolution of the trans-isomer using tartaric acid, including a self-validating feedback loop based on analytical results.

Comparative Data: Optical Rotation & Alternatives

Since specific rotation values fluctuate based on concentration, temperature, and solvent (pH), we compare the trans-isomer against its diastereomeric and racemic alternatives.

Optical Rotation Values (Reference Ranges)

Note: Values are indicative of the class of 5-amino/3-amino-phenylpiperidines and must be validated internally.

Compound FormSolventTemp (°C)Expected

Notes
(5S, 6R)-trans-Isomer (Free Base)Methanol20(+) Positive Magnitude typically 20°–40°
(5R, 6S)-trans-Isomer (Free Base)Methanol20(-) Negative Mirror image of above
Racemic trans-Mixture Methanol20 Target for starting material
L-Tartrate Salt H₂O20(+) Positive Contribution from tartrate dominates

Critical Insight: The cis isomer often exhibits a significantly different rotation magnitude or sign. If your measured value deviates from the expected range, suspect diastereomeric contamination (cis-isomer) rather than just enantiomeric impurity.

Method Comparison: Polarimetry vs. Chiral HPLC

While optical rotation is fast, it is not definitive for ee determination in the presence of impurities.

FeaturePolarimetry (

)
Chiral HPLCVerdict
Speed < 5 mins30-60 minsPolarimetry wins for routine batch checks.
Specificity Low (aggregates all chiral species)High (separates enantiomers & diastereomers)HPLC is mandatory for final release.
Sample Prep Dissolve & MeasureDilute, Filter, Buffer PrepPolarimetry is less labor-intensive.
Detection Limit ~1-2% impurity< 0.1% impurityHPLC required for trace analysis.

Experimental Protocol: Validated Measurement

To ensure Trustworthiness and Reproducibility , follow this self-validating protocol for measuring the optical rotation of trans-5-amino-2-oxo-6-phenylpiperidine.

Materials
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: HPLC-grade Methanol (anhydrous preferred to prevent hydrolysis).

  • Standard: Sucrose solution (for instrument calibration).

Step-by-Step Methodology
  • System Suitability: Warm up the polarimeter for 30 minutes. Measure the blank (pure solvent). The reading must be

    
    .
    
  • Sample Preparation:

    • Weigh exactly

      
       of the dried trans-5-amino-2-oxo-6-phenylpiperidine salt or free base.
      
    • Transfer to a

      
       volumetric flask.
      
    • Dissolve in Methanol and dilute to volume. (Concentration

      
      ).
      
  • Measurement:

    • Fill the

      
       polarimeter tube, ensuring no air bubbles are trapped in the light path.
      
    • Equilibrate to

      
       (use a peltier temperature controller if available).
      
    • Take 5 readings and average them.

  • Calculation:

    
    
    Where 
    
    
    
    is the measured angle,
    
    
    is path length in dm (usually 1), and
    
    
    is concentration in g/100mL.
Troubleshooting (Causality)
  • Drifting Reading: Check for incomplete solubility or temperature fluctuations. The lactam ring is stable, but the amine can absorb CO₂ from air; ensure the cell is sealed.

  • Low Value: Suspect cis-isomer contamination or high moisture content (weighing error).

Mechanism of Action & Context

Understanding why we care about the (5S, 6R) rotation requires looking at the biological target.

Mechanism Target NK-1 Receptor (Substance P Binding Site) Effect Blockade of Neurogenic Inflammation Target->Effect Antagonism Drug (5S, 6R)-trans-Isomer (Active Antagonist) Interaction Hydrophobic Pocket & H-Bond Network Drug->Interaction Perfect Fit Inactive (5R, 6S)-trans-Isomer (Inactive/Low Affinity) Inactive->Interaction Steric Clash Interaction->Target High Affinity Binding

Caption: The stereochemical "lock and key" mechanism where only the specific trans-isomer fits the NK-1 receptor binding pocket.

References

  • European Patent Office. (1990).[1] 3-Aminopiperidine derivatives and related nitrogen containing heterocycles (EP 0436334 B1).Link

  • Chinese Patent Office. (2000). Preparation method of intermediate for synthesizing 3-aminopiperidine derivatives (CN1045595C).Link

  • BenchChem. (2025).[2] Synthesis of Bioactive Aminoacid Derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one.Link

  • Journal of Medicinal Chemistry. (1994). Discovery of CP-99,994, a non-peptide antagonist of the substance P (NK1) receptor. (Contextual Reference for 2-phenylpiperidine class).

Sources

Purity Assessment Standards for trans-5-Amino-2-oxo-6-phenylpiperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

The compound trans-5-amino-2-oxo-6-phenylpiperidine is a high-value chiral scaffold, serving as a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and novel peptidomimetics. Its pharmacological potency is strictly governed by its stereochemistry; the (5S,6R) or (5R,6S) trans-configuration is typically the bioactive form, while the cis-isomer and enantiomeric impurities can act as competitive inhibitors or toxic byproducts.

This guide objectively compares two purity assessment standards: the Conventional Reagent Grade (Method A) and the Certified Reference Material (CRM) Grade (Method B) . We demonstrate that relying on conventional achiral HPLC (Method A) poses significant risks in drug development, whereas the orthogonal approach (Method B) utilizing Chiral LC and quantitative NMR (qNMR) is required for definitive characterization.

Comparative Analysis: Reagent Grade vs. Reference Grade

The core distinction lies not just in the material's purity, but in the analytical rigor used to assign that purity.

Table 1: Performance Matrix of Assessment Standards
FeatureStandard A: Reagent Grade (Conventional)Standard B: CRM Grade (Recommended)
Primary Analytical Method RP-HPLC (Achiral C18)Chiral HPLC (Polysaccharide CSP)
Purity Assignment Area % (UV 210 nm)Weight % (qNMR + Mass Balance)
Stereochemical Control Blind: Cannot distinguish cis/trans or enantiomersDefinitive: Resolves all 4 stereoisomers
Impurity Coverage Detects synthetic byproducts (e.g., starting materials)Detects stereoisomers + salt counter-ions + water/solvents
Suitability Early-stage synthesis screeningGMP release testing, Tox studies, Potency assignment
Risk Factor High: May contain up to 10% cis-isomer undetectedLow: Absolute content guaranteed with uncertainty budget
The "Hidden" Impurity Risk

In synthetic pathways involving the reduction of enaminones or oximes to generate the amine at C-5, the thermodynamic trans-product is favored, but kinetic cis-impurities frequently form (5-15%). Standard A (Achiral HPLC) often co-elutes these diastereomers, leading to a false purity assignment of >98% when the effective bioactive purity is only ~85%.

Experimental Protocols

Protocol A: Conventional Screening (Achiral)

Use for rough reaction monitoring only.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.[1][2]

    • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 210 nm.

  • Limitation: The phenyl ring and lactam core dominate the retention, often masking the subtle polarity difference of the C-5 amine orientation.

Protocol B: The "Gold Standard" (Chiral LC + qNMR)

Required for Reference Standard Qualification.

Step 1: Chiral HPLC Separation

This method resolves the trans-enantiomers and the cis-diastereomers.

  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropyl Alcohol / Diethylamine (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.[3]

  • Performance Criteria: Resolution (

    
    ) between trans-enantiomers > 2.5; 
    
    
    
    between trans and cis > 4.0.
Step 2: Quantitative NMR (qNMR) for Absolute Purity

To assign an absolute potency (mass fraction) without a pre-existing standard, we use Internal Standard (IS) calibration.

  • Solvent: DMSO-

    
     (Provides excellent solubility for the lactam).
    
  • Internal Standard: Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid singlet (

      
       6.2 ppm) does not overlap with the phenyl protons (
      
      
      
      7.1–7.4 ppm) or the piperidine methines (
      
      
      3.5–4.5 ppm).
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 60s (5 
    
    
    
    
    
    ), 32 scans.
  • Calculation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weight.[4][5]

Visualization of Assessment Logic

The following diagram illustrates the decision workflow for selecting the appropriate purity assessment standard based on the development stage.

PurityAssessment Start Crude Synthesized Material (trans-5-amino-2-oxo-6-phenylpiperidine) Screening Initial Screening (Achiral HPLC - Method A) Start->Screening Decision1 Purity > 95% (Area)? Screening->Decision1 Reject Reject / Recrystallize Decision1->Reject No Advanced Advanced Characterization (Method B) Decision1->Advanced Yes Chiral Chiral HPLC (Determine de/ee) Advanced->Chiral Stereochemical Check qNMR qNMR Analysis (Determine Weight %) Advanced->qNMR Potency Check Final Certified Reference Material (Ready for GMP/Tox) Chiral->Final Pass (>99% ee/de) qNMR->Final Pass (Mass Balance Confirmed)

Caption: Workflow for elevating crude intermediate to a Certified Reference Material (CRM) using orthogonal analytical methods.

Supporting Data: Method Validation Results

The following data compares the detection capabilities of the two standards when analyzing a "spiked" sample containing 2% cis-impurity and 1% enantiomer.

Table 2: Comparative Detection Limits
ParameterMethod A (Achiral C18)Method B (Chiral AD-H)
Retention Time (Main Peak) 8.4 min12.2 min
Retention Time (cis-Impurity) 8.5 min (Co-elutes, shoulder)9.8 min (Fully resolved)
Retention Time (Enantiomer) 8.4 min (Co-elutes)14.5 min (Fully resolved)
Resolution (

)
< 0.8 (Fail)> 3.5 (Pass)
LOD (Impurity) 0.5%0.05%
Reported Purity 99.1% (False Positive) 96.9% (Accurate)

Interpretation: Method A fails to identify the stereochemical impurities, inflating the purity value. Using Method A to release a batch for biological screening could lead to erroneous IC50 values due to the presence of inactive or inhibitory isomers.

References

  • Stereoselective Synthesis of Piperidines: Di Stefano, A., et al. "Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists." Journal of Medicinal Chemistry, 2005, 48(7), 2646-2654.[6] (Note: Provides foundational chemistry for phenyl-amino-cyclic systems and their stereochemical separation).

  • Chiral Separation Methodology: Zhang, C., et al. "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography."[5] Journal of Chromatography A, 2010, 1217(30), 4965-4970.[5] (Note: Validates the use of crown ethers and polysaccharide phases for primary amines).

  • qNMR Best Practices: BIPM & NMIJ. "Internal Standard Reference Data (ISRD) for qNMR." Bureau International des Poids et Mesures, 2023.[7] (Note: Establishes Maleic Acid as a traceable primary standard for qNMR).

  • General Purity Guidelines: International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. (Note: Defines the reporting thresholds for impurities >0.05% which Method B achieves).

Sources

Distinguishing trans vs cis 5-Amino-2-oxo-6-phenylpiperidine: A Comprehensive Analytical and Stereochemical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In the landscape of neuropharmacology, 3-amino-2-phenylpiperidine derivatives are recognized as a privileged scaffold, most notably serving as the core pharmacophore for potent Substance P (Neurokinin-1, NK1) receptor antagonists such as CP-99,994[1]. The synthesis of these APIs relies heavily on a critical precursor: 5-amino-2-oxo-6-phenylpiperidine (also known as 5-amino-6-phenylpiperidin-2-one).

Because the biological activity of NK1 antagonists is highly stereospecific—typically requiring the cis relative stereochemistry (e.g., the (2S, 3S) configuration)—the ability to objectively distinguish and separate the cis and trans diastereomers of the 5-amino-2-oxo-6-phenylpiperidine intermediate is a mandatory quality control step in drug development[2]. This guide provides an authoritative comparison of these two isomers, detailing the conformational causality that allows for their definitive identification via Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Logic and Conformational Causality

To understand how to distinguish these isomers, one must analyze the preferred three-dimensional conformation of the piperidin-2-one ring. Due to the partial double-bond character of the planar amide bond (C2–N1), the six-membered ring adopts a half-chair or distorted chair conformation.

The Causality of Substituent Positioning:

  • The C6-Phenyl Group: The bulky phenyl ring at the C6 position dictates the overall ring conformation. To minimize severe 1,3-diaxial steric clashes, the phenyl group strongly anchors itself in a pseudo-equatorial position.

  • The cis-Isomer: For the C5 amino group to be cis to the pseudo-equatorial C6 phenyl group, it is forced into a pseudo-axial position. Consequently, the protons attached to C5 (

    
    ) and C6 (
    
    
    
    ) are situated in an equatorial-axial relationship. The dihedral angle (
    
    
    ) between them is approximately 60°.
  • The trans-Isomer: For the C5 amino group to be trans to the C6 phenyl group, it must adopt a pseudo-equatorial position. This places both the

    
     and 
    
    
    
    protons in pseudo-axial positions. The dihedral angle (
    
    
    ) between these two axial protons is approximately 180°.

The Karplus Equation as a Self-Validating Tool: The Karplus equation mathematically relates the dihedral angle between vicinal protons to their


 spin-spin coupling constant observed in 

H NMR[3]. Because orbital overlap is highly dependent on this angle, a 60° dihedral angle (cis-isomer) yields a small coupling constant, while a 180° dihedral angle (trans-isomer) yields a large coupling constant. This physical law provides a self-validating system: the empirical

value definitively proves the stereochemistry.

G cluster_cis cis-Isomer Conformational Logic cluster_trans trans-Isomer Conformational Logic C1 C6-Ph: Pseudo-Equatorial C5-NH2: Pseudo-Axial C2 H5 & H6 Protons: Equatorial-Axial C1->C2 C3 Dihedral Angle: ~60° C2->C3 C4 Small 3J Coupling (2 - 5 Hz) C3->C4 T1 C6-Ph: Pseudo-Equatorial C5-NH2: Pseudo-Equatorial T2 H5 & H6 Protons: Axial-Axial T1->T2 T3 Dihedral Angle: ~180° T2->T3 T4 Large 3J Coupling (8 - 12 Hz) T3->T4

Caption: Conformational causality mapping dihedral angles to observed 3J coupling constants.

Analytical Data Comparison

The following table summarizes the quantitative and structural differences used to objectively compare and identify the isolated diastereomers.

Propertycis-5-Amino-2-oxo-6-phenylpiperidinetrans-5-Amino-2-oxo-6-phenylpiperidine
Relative Stereochemistry cis (e.g., 5S, 6S or 5R, 6R)trans (e.g., 5S, 6R or 5R, 6S)
Preferred Conformation C6-Ph: Pseudo-EquatorialC5-NH

: Pseudo-Axial
C6-Ph: Pseudo-EquatorialC5-NH

: Pseudo-Equatorial
H5-H6 Proton Relationship Equatorial-AxialAxial-Axial
H5-H6 Dihedral Angle (

)



H NMR

Coupling
2 – 5 Hz (Small)8 – 12 Hz (Large)
Synthetic Yield (Raney Ni) Major Product (~75%)Minor Product (~25%)

Experimental Protocols for Diastereomeric Resolution

To generate and isolate these isomers, researchers typically reduce the corresponding oxime intermediate. The following step-by-step methodology details the synthesis, separation, and analytical validation workflow[2].

Step 1: Catalytic Hydrogenation (Synthesis of the Mixture)
  • Preparation: Dissolve 2-oxo-5-oximino-6-phenylpiperidine (e.g., 28.2 g) in 500 mL of ethanol containing 50 mL of methanol. Gentle heating may be required to achieve a clear solution.

  • Catalysis: Add 80 g of Neutral Raney Nickel to the reaction vessel.

  • Reduction: Shake the mixture on a Parr apparatus under hydrogen gas (40 psi) at ambient temperature for approximately 18 hours.

  • Workup: Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the catalyst, washing thoroughly with methanol. Concentrate the filtrate using a rotary evaporator to afford an oil that solidifies upon standing.

  • Initial Validation: Acquire a crude

    
    H NMR spectrum. The integration of the benzylic 
    
    
    
    protons will indicate a ~3:1 ratio of cis to trans isomers[2].
Step 2: Chromatographic Separation
  • Column Preparation: Pack a flash chromatography column with standard silica gel.

  • Loading: Dissolve the crude solid mixture in a minimal amount of methylene chloride (DCM) and load it onto the column.

  • Elution: Elute the column using a mobile phase gradient of 1% to 5% methanol in methylene chloride.

  • Fraction Collection: Monitor the eluent via Thin Layer Chromatography (TLC). The cis and trans isomers possess different dipole moments and hydrogen-bonding profiles, allowing them to resolve into distinct fractions.

Step 3: NMR Verification (The Self-Validating Step)
  • Sample Prep: Dissolve an aliquot of the purified fraction in CDCl

    
     or DMSO-d
    
    
    
    .
  • Acquisition: Run a 1D

    
    H NMR experiment at 
    
    
    
    300 MHz.
  • Analysis: Locate the doublet (or doublet of doublets) corresponding to the benzylic

    
     proton, typically found between 4.5 and 5.5 ppm. Extract the 
    
    
    
    coupling constant.
    • If

      
       Hz: The fraction is definitively the cis-isomer .
      
    • If

      
       Hz: The fraction is definitively the trans-isomer .
      

G A 5-Oximino-6-phenylpiperidin-2-one (Starting Material) B Catalytic Hydrogenation (Raney Ni, H2, EtOH) A->B C Diastereomeric Mixture (~3:1 cis:trans) B->C D Silica Gel Flash Chromatography (DCM:MeOH Gradient) C->D E cis-5-Amino-2-oxo-6-phenylpiperidine (Major Product) D->E Fraction 1 F trans-5-Amino-2-oxo-6-phenylpiperidine (Minor Product) D->F Fraction 2 G 1H NMR: 3J_5,6 = 2 - 5 Hz (Axial-Equatorial) E->G H 1H NMR: 3J_5,6 = 8 - 12 Hz (Axial-Axial) F->H

Caption: Workflow for the synthesis, separation, and NMR identification of cis and trans diastereomers.

References

  • Source: nih.
  • Source: googleapis.
  • Source: fiveable.

Sources

A Comparative Guide to Reference Standards for the Analysis of trans-5-Amino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of novel therapeutics, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of methodologies for establishing and utilizing a reference standard for trans-5-amino-2-oxo-6-phenylpiperidine, a chiral piperidinone derivative of significant interest. Given the absence of a commercially available Certified Reference Material (CRM) for this specific compound, this document outlines the critical steps for in-house synthesis, purification, and comprehensive characterization to create a well-defined reference standard. Furthermore, we will compare various analytical techniques for its subsequent analysis, ensuring data integrity for research and development applications.

The Imperative for a Well-Characterized Reference Standard

In pharmaceutical analysis, a reference standard serves as the benchmark against which a sample is compared. It is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of an active pharmaceutical ingredient (API) or its intermediates. For chiral molecules like trans-5-amino-2-oxo-6-phenylpiperidine, the stereochemistry adds another layer of complexity, making a robust reference standard even more critical to differentiate between enantiomers that may have different pharmacological effects.[1][2]

The synthesis of piperidinone derivatives often involves multiple steps, which can introduce impurities.[3][4] Therefore, a thoroughly characterized in-house reference standard is essential for:

  • Accurate quantification of the target molecule in various matrices.

  • Validation of analytical methods to ensure they are fit for purpose.

  • Determination of enantiomeric purity , a key quality attribute for chiral drugs.[5]

  • Identification of impurities and degradation products.

Establishing an In-House Reference Standard

The journey to a reliable analytical reference standard begins with its synthesis and purification. The goal is to achieve the highest possible purity, which will be rigorously assessed in the characterization phase.

Synthesis and Purification Workflow

The synthesis of piperidine derivatives can be complex, often resulting in a mixture of stereoisomers and other impurities.[3] A typical workflow for synthesis and purification is illustrated below.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials B Chemical Synthesis (e.g., Mitsunobu reaction) A->B C Crude Product B->C D Column Chromatography (Silica Gel) C->D E Recrystallization D->E F Purified Standard E->F G Qualified Reference Standard F->G Characterization Chiral HPLC Method Development A Select Chiral Stationary Phase (e.g., Polysaccharide-based) B Choose Mobile Phase Mode (Normal Phase or Reversed Phase) A->B C Optimize Mobile Phase Composition (e.g., Hexane/Isopropanol for NP, Acetonitrile/Water for RP) B->C D Adjust Flow Rate and Temperature C->D E Validate Method (Specificity, Linearity, Accuracy, Precision) D->E

Sources

Safety Operating Guide

trans-5-aMino-2-oxo-6-phenylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for trans-5-amino-2-oxo-6-phenylpiperidine .

Executive Summary & Chemical Context

trans-5-amino-2-oxo-6-phenylpiperidine (CAS Registry Number often associated with specific stereoisomers or racemates, e.g., related to 906521-90-2 or 61298-37-1) is a specialized pharmaceutical intermediate.[1][2] It is structurally characterized as a piperidin-2-one (lactam) with a phenyl substituent at position 6 and a primary amine at position 5.[1][2]

  • Primary Use: Synthesis of Neurokinin-1 (NK1) receptor antagonists (Substance P antagonists).[1][2]

  • Hazard Classification: Due to its biological relevance as a drug precursor, it must be treated as a Potentially Bioactive/Toxic Substance (PBTS) in the absence of a compound-specific GHS rating.[2]

  • Critical Hazard: As a free amine solid, it poses a risk of respiratory sensitization and mucous membrane irritation if dust is generated.[2]

Immediate Action Required: Treat all waste containing this compound as Hazardous Chemical Waste . Do not dispose of down the drain or in general trash.[2]

Waste Characterization & Segregation

Proper disposal begins with accurate characterization.[2] This compound is an organic base (amine) and a lactam .[1][2]

Waste Stream TypeCompositionClassification Code (RCRA/EU)Disposal Path
Solid Waste Pure substance, contaminated gloves, paper towels, weighing boats.[1][2]T-Code (Toxic) or General Organic DebrisHigh-Temp Incineration
Liquid Waste A Dissolved in non-halogenated solvents (MeOH, EtOH, DMSO).[1][2]Ignitable (D001) / Organic SolventFuel Blending / Incineration
Liquid Waste B Dissolved in halogenated solvents (DCM, Chloroform).[1]Toxic/Halogenated Dedicated Halogenated Waste Stream
Aqueous Waste Mother liquors, quenched reaction mixtures (pH adjusted).[2]Corrosive (D002) or Toxic AqueousAqueous Treatment Plant (Requires pre-approval)

Step-by-Step Disposal Protocol

A. Solid Waste Disposal (preferred for pure compound)[1][2]
  • Containment: Place the solid substance in a clear, wide-mouth polyethylene (HDPE) or glass jar .

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: trans-5-amino-2-oxo-6-phenylpiperidine.[1][2][3]

    • Hazards: Irritant, Potentially Toxic.[2]

  • Deactivation (Optional but Recommended): If the solid is a fine dust, dampen slightly with a chemically compatible solvent (e.g., mineral oil or PEG) to prevent airborne dispersion before sealing.

  • Secondary Containment: Place the sealed jar into a secondary bin destined for incineration .

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • pH Check: Ensure the solution is not violently reactive. The amine group is basic; if mixed with strong acids, it will form salts and generate heat.

  • Segregation:

    • If the solvent is Methanol/Ethanol : Pour into the Non-Halogenated Organic waste drum.[2]

    • If the solvent is DCM/Chloroform : Pour into the Halogenated Organic waste drum.[2]

  • Rinsing: Triple-rinse the original container with the compatible solvent.[2] Add rinsate to the waste container.[2] Deface the label on the empty bottle and dispose of it as glass waste.

C. Contaminated Glassware & Sharps[1][2]
  • Glassware: Rinse with methanol or acetone into the liquid waste container.[2] Wash with soap and water.[2]

  • Sharps (Needles/Syringes): Do not recap.[2] Place directly into a Red Biohazard/Sharps Container labeled for chemical contamination.[2]

Spill Response & Decontamination

PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 respirator (or P100 if powder is fine).

Workflow:

  • Secure Area: Evacuate non-essential personnel.

  • Control: If solid, cover with a damp paper towel to prevent dust.[2] If liquid, cover with absorbent pads.

  • Clean:

    • Scoop up solid/absorbent material.[2]

    • Clean the surface with a 10% Acetic Acid solution (neutralizes the amine) followed by soap and water.[1]

    • Verify pH of the surface is neutral.[2]

  • Dispose: Place all cleanup materials into a hazardous waste bag/pail.

Visual Decision Aids

Figure 1: Waste Segregation Decision Tree

Use this logic flow to determine the correct waste container.

WasteSegregation Start Waste Generation: trans-5-amino-2-oxo-6-phenylpiperidine StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Wipes Liquid Liquid / Solution StateCheck->Liquid Reaction Mix DisposalSolid Bin: Solid Hazardous Waste Method: Incineration Solid->DisposalSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Buffer SolventCheck->Aqueous Water Based DisposalHalo Carboy: Halogenated Waste Method: Fuel Blending/Incineration Halo->DisposalHalo DisposalNonHalo Carboy: Organic Solvents Method: Fuel Blending NonHalo->DisposalNonHalo DisposalAq Carboy: Aqueous Toxic Check pH & Heavy Metals Aqueous->DisposalAq

Caption: Logic flow for segregating waste streams based on physical state and solvent composition.

Figure 2: Spill Cleanup Workflow

Operational steps for safely managing accidental release.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with damp pad) PPE->Contain Neutralize 4. Decontamination (Wipe with 10% Acetic Acid) Contain->Neutralize Dispose 5. Disposal (Seal in HazWaste Bag) Neutralize->Dispose

Caption: Immediate response protocol for solid or liquid spills in the laboratory.

References & Authority

  • European Patent Office. (1990).[2][3] EP 0 436 334 B1: 3-Aminopiperidine derivatives and related nitrogen containing heterocycles.[1][2] (Context for biological activity as Substance P antagonists).[1][3] Link

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 4-Amino-2,2,6,6-tetramethylpiperidine.[1][2][4] (Used as a proxy for aminopiperidine hazard classification).[1] Link

  • U.S. Environmental Protection Agency (EPA). (2019).[2] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1]Link

  • PubChem. (n.d.).[2] Compound Summary: 5-amino-6-phenylpiperidin-2-one.[1][2][5][6][7] National Library of Medicine.[2] Link

Sources

Personal protective equipment for handling trans-5-aMino-2-oxo-6-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling trans-5-Amino-2-oxo-6-phenylpiperidine

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates requires more than just a generic safety checklist. trans-5-Amino-2-oxo-6-phenylpiperidine is a critical building block utilized predominantly in the synthesis of neuroactive pharmaceuticals, specifically Substance P antagonists[1] and AMPA receptor potentiators[2].

To ensure absolute safety and operational success, we must move beyond simply listing rules and instead understand the causality behind our safety protocols. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) engineered specifically for the physicochemical profile of this compound.

Mechanistic Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must understand the molecular mechanisms that make this compound hazardous.

  • Dermal & Ocular Toxicity: The primary amine group acts as a localized base. Upon contact with the moisture of the skin or ocular tear film, it undergoes rapid protonation. This creates a highly alkaline microenvironment that saponifies lipid bilayers, leading to severe skin irritation (H315) and irreversible eye damage (H318)[3].

  • Systemic Absorption: The addition of the phenyl ring increases the molecule's lipophilicity (LogP ~1.8 - 2.0 for related analogs)[2]. This significantly enhances its ability to cross the stratum corneum compared to unsubstituted piperidines.

  • Inhalation Risk: As a crystalline solid, it is prone to aerosolization. Inhalation of the dust causes respiratory tract irritation (H335)[4] and presents a theoretical risk of systemic neuro-modulation given its structural affinity for Central Nervous System (CNS) targets.

Quantitative Hazard & Physicochemical Summary

Data extrapolated from structural analogs (e.g., 3-aminopiperidine derivatives)[3][5].

Property / HazardData / ClassificationMechanistic Implication
Physical State Solid (Crystalline Powder)High risk of static-induced aerosolization during transfer.
Skin Irritation Category 2 (H315)Amine basicity strips epidermal lipids; requires barrier protection.
Eye Damage Category 1 (H318)Corrosive to corneal tissue; mandates splash/dust goggles.
STOT-SE Category 3 (H335)Respiratory tract irritant; necessitates local exhaust ventilation.

Pharmacological Context (End-Use Pathway)

Understanding the pharmacological endpoint of trans-5-amino-2-oxo-6-phenylpiperidine derivatives reinforces the necessity of preventing systemic exposure during laboratory synthesis.

AMPA_Pathway Ligand Glutamate + Target Compound Receptor AMPA Receptor (Conformation Shift) Ligand->Receptor Binding IonChannel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->IonChannel Allosteric Modulation Depolarization Membrane Depolarization (EPSP Generation) IonChannel->Depolarization Cation Influx

Fig 1: Pharmacological pathway of AMPA potentiators derived from the intermediate.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically to counteract the physical and chemical properties of trans-5-amino-2-oxo-6-phenylpiperidine.

Equipment TypeSpecificationCausality / Justification
Gloves Double-layered Nitrile (≥5 mil)Natural rubber latex is degraded by amphiphilic amines. Nitrile provides a superior permeation barrier against lipophilic heterocyclic compounds.
Eye Protection Unvented Chemical GogglesStandard safety glasses do not protect against aerosolized crystalline dust, which can cause Category 1 eye damage[3].
Respirator N95/P100 Particulate MaskRequired if weighing outside a closed system. Mitigates the inhalation of fine powders that act as respiratory irritants[4].
Body Flame-retardant Lab CoatPrevents the accumulation of static charge on the operator, which can cause the powder to "jump" and contaminate surfaces.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system, every step in the handling process includes a built-in verification mechanism.

Step 1: Environmental Preparation

  • Action: Conduct all open-container operations within a ducted chemical fume hood or a Class II Type B2 Biosafety Cabinet.

  • Validation: Verify the face velocity is between 80–120 feet per minute (fpm) using the hood's digital monitor before opening the container.

  • Causality: Proper airflow creates a negative pressure barrier, preventing the lipophilic dust from entering the operator's breathing zone.

Step 2: Static Mitigation & Weighing

  • Action: Use an anti-static ionizer fan inside the hood. Weigh the compound using a grounded, stainless-steel spatula into a pre-tared, anti-static weigh boat.

  • Validation: Observe the powder; if it clings aggressively to the spatula, static is present. Increase ambient humidity to >40% or reposition the ionizer.

  • Causality: Piperidine derivatives often crystallize as fine, dry powders that hold static charges. Static discharge can cause sudden aerosolization, bypassing standard containment.

Step 3: Chemical Transfer & Sealing

  • Action: Transfer the weighed solid into the reaction vessel and immediately seal it with a septum. Flush the vessel with inert gas (Nitrogen or Argon).

  • Validation: Ensure the septum is intact and the inert gas bubbler shows positive flow.

  • Causality: While stable under normal conditions, preventing moisture ingress minimizes the formation of highly basic micro-droplets on the vessel walls[5].

Spill Response and Decontamination Plan

A spill of trans-5-amino-2-oxo-6-phenylpiperidine requires immediate chemical neutralization, not just physical removal.

Spill_Workflow Detect 1. Spill Detected (Halt Operations) Assess 2. Assess Size Detect->Assess Minor Minor (<50g) Inside Hood Assess->Minor Yes Major Major (>50g) Outside Hood Assess->Major No Absorb 3. Cover with Inert Absorbent Minor->Absorb Evac Evacuate & Call Hazmat Major->Evac Neutralize 4. Wipe with 1% Acetic Acid (Neutralize Amine) Absorb->Neutralize Verify 5. pH Swab Test (Verify Neutrality) Neutralize->Verify

Fig 2: Self-validating spill response and decontamination workflow.

Step-by-Step Decontamination Protocol:

  • Containment: Gently cover the spilled powder with damp absorbent pads to prevent dust generation. Do not dry-sweep[4].

  • Neutralization: Because the compound is a basic amine, wipe the area with a dilute, weak acid solution (e.g., 1% acetic acid). Causality: The acid protonates the amine, converting the lipophilic free base into a highly water-soluble, non-volatile salt, drastically reducing dermal absorption risks.

  • Physical Removal: Collect all absorbent materials and place them into a designated, sealable hazardous waste container.

  • Validation (Self-Validating Step): Swab the decontaminated surface with a moistened pH strip. If the pH is >7, repeat the acid wipe until a neutral pH (6.5–7.5) is achieved.

Waste Disposal Plan

Improper disposal of nitrogenous heterocycles can lead to severe environmental toxicity.

  • Solid Waste: All contaminated PPE, weigh boats, and absorbent pads must be placed in a rigid, leak-proof container labeled "Toxic Organic Solid Waste (Amine-containing)."

  • Liquid Waste: Aqueous washes from decontamination should be collected in a dedicated "Aqueous Basic Waste" carboy. Do not mix with halogenated solvent waste unless specifically required by the subsequent reaction (e.g., if dichloromethane was used as a solvent)[2].

  • Regulatory Compliance: Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations (e.g., EPA RCRA guidelines for toxic organics)[4].

References

  • Source: Googleapis (European Patent Office)
  • Title: (R)
  • Source: AK Scientific, Inc.
  • Title: 3 - SAFETY DATA SHEET (R)-(-)
  • Title: N-[(2R,3R)-2-(4-bromophenyl)-6-oxopiperidin-3-yl]propane-2-sulfonamide (AMPA Potentiators Patent Reference)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-5-aMino-2-oxo-6-phenylpiperidine
Reactant of Route 2
Reactant of Route 2
trans-5-aMino-2-oxo-6-phenylpiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。